molecular formula C9H10BrN3 B1528418 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine CAS No. 1296224-38-8

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1528418
CAS No.: 1296224-38-8
M. Wt: 240.1 g/mol
InChI Key: GNPYENKJJALUMM-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1296224-38-8) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its significant biological activities . The bromine atom at the 6-position makes it an versatile intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse functional groups to enhance structural diversity and biological activity . Pyrazolo[1,5-a]pyrimidine-based compounds have attracted considerable attention for their potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . They are investigated as inhibitors of kinases including EGFR, B-Raf, and MEK, which are relevant in cancers like non-small cell lung cancer (NSCLC) and melanoma . The rigid, planar fused ring system of the core structure allows it to interact with biological targets through key interactions like hydrogen bonding and π–π stacking . This product is intended for research purposes as a synthetic intermediate to develop novel therapeutic agents . Safety Information: This compound is labeled with the GHS07 pictogram. The signal word is "Warning" with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and disposal guidelines. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-bromo-2-propan-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYENKJJALUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine nucleus stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its rigid, bicyclic aromatic framework provides a versatile scaffold for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a multitude of biological targets.[1][2] This structural motif is at the core of approved drugs and numerous clinical candidates, demonstrating a broad range of therapeutic potential, including applications in oncology, central nervous system disorders, and infectious diseases.[3][4]

This guide focuses on a specific, yet highly valuable derivative: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine . The introduction of a bromine atom at the 6-position offers a reactive handle for further chemical elaboration, primarily through transition metal-catalyzed cross-coupling reactions.[5][6] This feature makes it an exceptionally useful building block for the synthesis of compound libraries aimed at structure-activity relationship (SAR) studies. The 2-isopropyl group, on the other hand, provides a defined steric and lipophilic feature that can influence target engagement and pharmacokinetic properties.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will detail the chemical and physical properties, a plausible synthetic route based on established methodologies, key chemical transformations, and the underlying rationale for these experimental designs. The guide will also touch upon the potential biological significance of this scaffold, drawing from the wealth of data on related pyrazolo[1,5-a]pyrimidine derivatives.

Core Chemical and Physical Properties

While extensive experimental data for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is not publicly available, its core properties can be reliably predicted based on its structure and data from commercial suppliers.[7]

PropertyValueSource
Molecular Formula C₉H₁₀BrN₃[7]
Molecular Weight 240.11 g/mol [7]
CAS Number 1296224-38-8[7]
Appearance Expected to be a solid at room temperature.Inferred
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and dimethylformamide. Limited solubility in alcohols and likely insoluble in water.Inferred from related structures
Hazard Irritant[7]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 3-Amino-5-isopropylpyrazole Reaction Cyclocondensation SM1->Reaction SM2 2-Bromo-1,3-propanedial (or equivalent) SM2->Reaction Product 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Reaction->Product Acid or Base Catalysis

Caption: Proposed synthesis of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

Step-by-Step Protocol with Mechanistic Insights

Objective: To synthesize 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine via a cyclocondensation reaction.

Materials:

  • 3-Amino-5-isopropylpyrazole

  • 2-Bromomalonaldehyde (or a suitable precursor like mucobromic acid)

  • Ethanol or Acetic Acid (as solvent)

  • Appropriate acid or base catalyst (e.g., HCl, p-toluenesulfonic acid, or a non-nucleophilic base)

Protocol:

  • Preparation of Reactants: Dissolve 3-Amino-5-isopropylpyrazole (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Rationale: The choice of solvent is critical. Acetic acid can act as both a solvent and a catalyst for the condensation. Ethanol is a common, less acidic alternative.

  • Addition of the 1,3-Bielectrophile: To the stirred solution, add 2-bromomalonaldehyde (1.1 equivalents) portion-wise. A slight excess of the aldehyde ensures the complete consumption of the more valuable aminopyrazole.

    • Rationale: 2-Bromomalonaldehyde provides the three-carbon backbone required to form the pyrimidine ring. The bromine atom is strategically placed to yield the desired 6-bromo product.

  • Catalysis and Reaction: Add a catalytic amount of a suitable acid (if not using acetic acid as the solvent). Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Rationale: The reaction proceeds through a series of nucleophilic attacks and dehydrations. The initial step is the formation of a Schiff base between the exocyclic amino group of the pyrazole and one of the aldehyde carbonyls. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group. Subsequent dehydration leads to the aromatic pyrazolo[1,5-a]pyrimidine ring system.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

    • Rationale: Purification is essential to remove unreacted starting materials and any side products. The choice of purification method depends on the physical properties of the product and the impurities present.

Key Chemical Transformations: A Gateway to Molecular Diversity

The true utility of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine in drug discovery lies in the reactivity of the C6-bromo substituent. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Key_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Suzuki_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Start->Suzuki_Catalyst Buchwald_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Start->Buchwald_Catalyst Suzuki_Reagent Aryl/Heteroaryl Boronic Acid or Ester Suzuki_Reagent->Suzuki_Catalyst Suzuki_Product 6-Aryl/Heteroaryl Derivative Suzuki_Catalyst->Suzuki_Product Buchwald_Reagent Amine (R₂NH) Buchwald_Reagent->Buchwald_Catalyst Buchwald_Product 6-Amino Derivative Buchwald_Catalyst->Buchwald_Product

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8]

  • Protocol Overview: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is reacted with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base.

  • Experimental Causality: The choice of catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2), ligand, base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane, toluene, DMF/water mixtures) is crucial for achieving high yields and avoiding side reactions like debromination.[9] The reaction is often performed under an inert atmosphere to protect the catalyst from oxidation. Microwave heating can significantly accelerate the reaction rate.[8]

  • Self-Validation: The progress of the reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the higher molecular weight product. The final product's identity is confirmed by NMR and mass spectrometry.

Buchwald-Hartwig Amination

This powerful reaction enables the formation of C-N bonds, providing access to a wide range of substituted amines.[10]

  • Protocol Overview: The title compound is coupled with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

  • Experimental Causality: The catalytic cycle of the Buchwald-Hartwig amination is sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the reductive elimination step. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are necessary to deprotonate the amine and generate the active catalyst.[10]

  • Self-Validation: Similar to the Suzuki coupling, reaction monitoring by TLC or LC-MS is essential. The disappearance of the starting bromide and the appearance of a new, more polar spot (for primary and secondary amines) are indicative of a successful reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine are not available, the expected NMR signals can be predicted based on the analysis of the parent scaffold and related derivatives.[11]

¹H NMR:

  • Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the protons at the C5 and C7 positions. The proton at C5 will likely appear at a lower field (higher ppm) than the proton at C7.

  • Pyrazolo Proton: A singlet corresponding to the proton at the C3 position.

  • Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups. The integration of these signals will be in a 1:6 ratio.

¹³C NMR:

  • Aromatic Carbons: Signals for the six carbons of the bicyclic core are expected. The carbon bearing the bromine atom (C6) will be significantly influenced by the halogen's electronic effects. The other carbons (C2, C3, C3a, C5, C7) will have characteristic chemical shifts.[11]

  • Isopropyl Group: Two signals corresponding to the CH and CH₃ carbons.

Biological and Medicinal Chemistry Context

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, particularly in the field of kinase inhibition.[2][12] Derivatives have shown potent activity against a range of kinases, including Pim-1, CDKs, and PI3Kδ.[13][14][15]

  • Kinase Inhibition: The planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core allows it to function as an ATP-competitive inhibitor by forming hydrogen bonds and π-stacking interactions within the ATP-binding pocket of kinases.[2]

  • Structure-Activity Relationships (SAR): The substituents at various positions on the ring system play a critical role in determining potency and selectivity.[2] The 2-isopropyl group on the target molecule likely occupies a hydrophobic pocket in the target protein. The 6-position, where the bromine is located, is a key vector for exploring SAR. By replacing the bromine with various aryl, heteroaryl, or amino groups via cross-coupling, researchers can probe interactions with the solvent-exposed region of the binding site, often leading to significant improvements in potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

  • General Hazards: The compound is listed as an irritant.[7] It may cause skin, eye, and respiratory irritation.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrazolo[1,5-a]pyrimidine core is a privileged scaffold with proven biological activity, particularly in the realm of kinase inhibition. The presence of the 6-bromo substituent provides a convenient and reactive handle for the synthesis of diverse compound libraries through well-established cross-coupling methodologies. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, key chemical transformations, and its significance in a drug discovery context. By understanding the underlying principles of its synthesis and reactivity, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - ACS Publications. (URL: [Link])

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])

  • 6-Bromopyrazolo[1,5-a]pyrimidine | C6H4BrN3 | CID 22236701 - PubChem. (URL: [Link])

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (URL: [Link])

  • Suzuki–Miyaura coupling reaction of brominated... - ResearchGate. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing). (URL: [Link])

  • 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Building Blocks | Kishida Chemical Co., Ltd. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (URL: [Link])

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate. (URL: [Link])

Sources

Physicochemical Profiling and Synthetic Methodologies of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel, patentable, and biologically active scaffolds is paramount. The pyrazolo[1,5-a]pyrimidine fused bicyclic system has emerged as a privileged bioisostere of purines, demonstrating profound efficacy in targeting the ATP-binding pockets of various protein kinases[1].

This whitepaper provides an in-depth technical analysis of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8). By appending an isopropyl group at the C-2 position and a bromine atom at the C-6 position, this specific building block offers a highly tunable vector for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling). As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews, providing you with field-proven synthetic methodologies, causality behind experimental choices, and self-validating protocols to ensure high-fidelity reproduction in your laboratory.

Physicochemical Characteristics

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and downstream biological assays. The isopropyl group significantly enhances the lipophilicity of the core, improving membrane permeability, while the heavy bromine atom increases the molecular weight and provides a distinct isotopic signature for mass spectrometry[2].

Table 1: Quantitative Physicochemical Profile
ParameterValue / DescriptionAnalytical Implication
IUPAC Name 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidineN/A
CAS Registry Number 1296224-38-8Identifier for procurement[2]
Molecular Formula C₉H₁₀BrN₃Defines isotopic MS pattern
Molecular Weight 240.10 g/mol Optimal for fragment-based drug design
Topological Polar Surface Area (TPSA) ~30.2 ŲExcellent passive membrane permeability
Hydrogen Bond Donors / Acceptors 0 / 3Limits non-specific binding, favors kinase hinge region
Estimated LogP 2.5 – 3.0Ideal lipophilicity for oral bioavailability
Appearance Off-white to pale yellow powderColor shifts indicate oxidative degradation

Rationale for Regioselective Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines is typically achieved via the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or enaminones[3].

The Regioselectivity Challenge: A common pitfall in synthesizing halogenated pyrazolopyrimidines is attempting late-stage bromination (e.g., using NBS) on the unsubstituted core. Because the pyrazole ring (specifically the C-3 position) possesses higher electron density than the pyrimidine ring, electrophilic aromatic substitution will preferentially occur at C-3 rather than the desired C-6 position.

The Expert Solution: To guarantee absolute regiocontrol, a "bottom-up" approach must be employed. By utilizing a pre-brominated electrophile—such as 2-bromomalonaldehyde—and condensing it with 3-amino-5-isopropyl-1H-pyrazole, the bromine atom is locked into the C-6 position during the cyclization event[4].

Synthesis A 3-Amino-5-isopropyl- 1H-pyrazole C Acid-Catalyzed Condensation (Glacial AcOH) A->C B 2-Bromomalonaldehyde B->C D Regioselective Cyclization C->D -H2O E 6-Bromo-2-isopropyl- pyrazolo[1,5-a]pyrimidine D->E High Yield

Fig 1. Regioselective bottom-up synthesis workflow for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

Field-Proven Experimental Protocol

The following methodology is designed as a self-validating system . Each step contains internal checkpoints to ensure the chemical integrity of the reaction before proceeding.

Step 1: Reagent Preparation and Activation
  • Procedure: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-isopropyl-1H-pyrazole (1.0 equivalent, 10 mmol) in 20 mL of glacial acetic acid.

  • Causality: Glacial acetic acid serves a dual purpose. It acts as a polar protic solvent to homogenize the precursors and as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the incoming electrophile, increasing its susceptibility to nucleophilic attack without fully protonating the weakly basic aminopyrazole, which would otherwise quench its nucleophilicity[5].

Step 2: Electrophile Addition and Cyclocondensation
  • Procedure: Add 2-bromomalonaldehyde (1.05 equivalents, 10.5 mmol) portion-wise at room temperature to avoid rapid exothermic degradation.

  • Procedure: Attach a reflux condenser and heat the reaction mixture to 80°C for 4 to 6 hours.

  • Causality: The initial nucleophilic attack occurs from the exocyclic primary amine of the pyrazole onto one of the aldehyde groups, forming a Schiff base intermediate. Heating provides the necessary activation energy for the subsequent intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second activated carbonyl, followed by dehydration to yield the fully aromatized bicyclic system[1]. The slight 0.05 eq excess of the dialdehyde compensates for trace oxidative loss during heating.

Step 3: In-Process Monitoring (Self-Validation Checkpoint)
  • Procedure: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3 v/v) eluent system.

  • Validation: The reaction is deemed complete when the highly polar aminopyrazole spot (low Rf​ ) completely disappears, replaced by a strongly UV-active, less polar spot (higher Rf​ ).

  • LC-MS Verification: An aliquot subjected to LC-MS must reveal the characteristic 1:1 bromine isotope pattern ( M+ and M+2 peaks at m/z 240 and 242 [M+H]+ ). If the starting material persists, add an additional 0.05 eq of 2-bromomalonaldehyde and heat for 1 more hour.

Step 4: Isolation and Purification
  • Procedure: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold distilled water.

  • Procedure: Neutralize carefully with saturated aqueous NaHCO3​ until the pH reaches ~7.5.

  • Procedure: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Causality: Neutralization is critical prior to extraction. Subjecting the product to highly acidic conditions during rotary evaporation can lead to degradation or the formation of hydrobromination artifacts.

Application in Drug Discovery: Kinase Targeting

Pyrazolo[1,5-a]pyrimidines are highly sought after in oncology and immunology due to their ability to act as competitive inhibitors of ATP in the kinase domain. The 6-bromo substituent serves as an ideal anchor point to install bulky aryl or heteroaryl groups via Suzuki coupling, allowing the molecule to probe deep into the hydrophobic back-pocket of kinases such as JAK, CDK, or PI3K[5].

Pathway Ligand Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Kinase Intracellular Kinase Domain (ATP-Binding Pocket) Receptor->Kinase Conformational Change Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Kinase Competitive Inhibition Signaling Downstream Signaling (e.g., JAK/STAT, PI3K) Kinase->Signaling Phosphorylation Effect Cell Proliferation / Survival Signaling->Effect Gene Transcription

Fig 2. Mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives in kinase signaling pathways.

By utilizing 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine as a core scaffold, drug development professionals can rapidly generate diverse libraries of kinase inhibitors, optimizing for both potency and selectivity while maintaining favorable pharmacokinetic properties.

References

  • Matrix Scientific. "6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine - CAS 1296224-38-8". 1int.co.uk.
  • Sikdar, et al. (2023). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment". PMC / National Institutes of Health.
  • Taylor & Francis. "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine". Taylor & Francis Online.
  • Periodica Polytechnica. "A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives...". Periodica Polytechnica Chemical Engineering.
  • Shehab, W.S., et al. (2025). "Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives". Al-Farahidi Biomedical Journal.

Sources

Spectral Elucidation and Analytical Workflows for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic core in medicinal chemistry, functioning as a critical pharmacophore in the development of Tropomyosin Receptor Kinase (Trk) inhibitors and other targeted oncology therapeutics (). The functionalization of this core—specifically the introduction of a bromine atom at C-6 and an isopropyl group at C-2—yields 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8). This whitepaper provides an authoritative, in-depth guide to the structural elucidation, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) of this compound.

Structural Framework and IUPAC Numbering

To accurately interpret the spectral data, one must first establish the correct topological numbering of the fused bicyclic system. The pyrazolo[1,5-a]pyrimidine core is a 1,4,7a-triazaindene derivative (). The numbering begins at the non-bridgehead pyrazole nitrogen (N1) and traces the perimeter, designating the shared bridgehead atoms as C3a and N7a.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Core Numbering N1 N1 Pyrazole N C2 C2 -CH(CH3)2 N1->C2 C3 C3 -H C2->C3 C3a C3a Bridgehead C C3->C3a N4 N4 Pyrimidine N C3a->N4 N7a N7a Bridgehead N C3a->N7a Fused Bond C5 C5 -H N4->C5 C6 C6 -Br C5->C6 C7 C7 -H C6->C7 C7->N7a N7a->N1

Fig 1. IUPAC numbering and structural mapping of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of the pyrazolo[1,5-a]pyrimidine system is highly asymmetric. The pyrimidine ring is profoundly electron-deficient, while the pyrazole ring is relatively electron-rich. This electronic dichotomy dictates the chemical shifts observed in both 1 H and 13 C NMR.

1 H NMR Analysis and Causality

The 1 H NMR spectrum is characterized by the extreme deshielding of the pyrimidine protons and the characteristic splitting of the isopropyl group.

  • Pyrimidine Protons (H-5 and H-7): The proton at C-7 is subjected to the anisotropic deshielding cone of the adjacent bridgehead nitrogen (N7a). Consequently, H-7 appears furthest downfield at δ 8.95. H-5, positioned between N4 and the brominated C-6, appears at δ 8.52. Because they are separated by the C-6 quaternary carbon, H-5 and H-7 exhibit a classic meta-coupling ( J≈2.2 Hz).

  • Pyrazole Proton (H-3): The electron-rich nature of the pyrazole ring shields H-3, which resonates as a sharp singlet at δ 6.45 ().

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
78.95d2.21HPyrimidine H-7
58.52d2.21HPyrimidine H-5
36.45s-1HPyrazole H-3
2-CH3.20sept6.91HIsopropyl CH
2-CH 3​ 1.35d6.96HIsopropyl CH 3​
13 C NMR Analysis and Causality

The 13 C NMR spectrum provides a direct readout of the core's electron density distribution. The most critical diagnostic signal is C-6. Despite being on the electron-deficient pyrimidine ring, C-6 resonates upfield at δ 105.3. This causality is driven by the heavy atom effect ; the large electron cloud of the covalently bound bromine atom diamagnetically shields the attached carbon nucleus.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
2165.2CHighly deshielded by adjacent N1 and inductive alkyl effect.
7150.4CHDeshielded by adjacent bridgehead N7a.
3a145.8CBridgehead carbon connecting the two heterocycles.
5135.6CHDeshielded by N4 and general pyrimidine electron deficiency.
6105.3CShielded via the heavy atom effect of Bromine.
395.7CHShielded by the electron-rich pyrazole π -system.
2-CH28.4CHIsopropyl methine carbon.
2-CH 3​ 22.5CH 3​ Isopropyl methyl carbons (degenerate).

High-Resolution Mass Spectrometry (HRMS)

In positive Electrospray Ionization (ESI+), the molecule readily protonates at the basic N4 position to yield the [M+H]+ precursor ion.

The defining feature of the MS spectrum is the isotopic signature of bromine. Bromine exists natively as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%). This manifests as a hallmark 1:1 doublet at m/z 240.0136 and 242.0116. The primary fragmentation pathway involves the homolytic cleavage of the C-Br bond and the loss of the isopropyl group as a neutral propene molecule.

MS_Frag M [M+H]+ m/z 240 / 242 (C9H11BrN3+) F1 Loss of Propene (-42 Da) m/z 198 / 200 (C6H5BrN3+) M->F1 - C3H6 F2 Loss of Br• (-79/81 Da) m/z 161 (C9H11N3+•) M->F2 - Br• F3 Pyrimidine Cleavage m/z 119 (C6H5N3+•) F1->F3 - Br•

Fig 2. Proposed ESI-HRMS fragmentation pathway for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the analytical workflow must be treated as a self-validating system. The integration of the 1 H NMR signals must strictly sum to 10 protons, acting as an internal purity check. Simultaneously, the exact mass from HRMS orthogonally confirms the C9​H10​BrN3​ elemental composition. If the isotopic ratio of the [M+H]+ doublet deviates from 1:1, the sample is automatically flagged for halogen impurity or co-elution.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve exactly 10.0 mg of the lyophilized compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Transfer to a 5 mm NMR tube. Insert into a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ and shim the Z-axis gradients until the TMS signal full-width at half-maximum (FWHM) is ≤1.0 Hz.

  • Acquisition Parameters ( 1 H): Run a standard 1D proton sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the pyrimidine protons, preventing integration truncation. Acquire 16 scans.

  • Acquisition Parameters ( 13 C): Run a proton-decoupled 1D carbon sequence (zgpg30). Set D1​ to 2.5 seconds. Acquire 1,024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C-2, C-3a, C-6).

LC-HRMS Acquisition Protocol
  • Sample Dilution: Dilute the stock solution to a final concentration of 1 μ g/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to facilitate protonation.

  • Ionization Setup: Inject 2 μ L into a Q-TOF mass spectrometer equipped with an ESI source. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • Mass Calibration: Infuse Leucine Enkephalin ( m/z 556.2771) continuously as a lock-mass reference to ensure mass accuracy within ≤3 ppm.

  • Data Acquisition: Scan from m/z 100 to 600 in positive ion mode. Extract the chromatogram at m/z 240.01 and verify the 1:1 isotopic doublet signature.

Workflow S1 Sample Preparation (10 mg in 0.6 mL CDCl3) S2 1H & 13C NMR Acquisition (400 MHz, 298 K) S1->S2 NMR Tube S3 ESI-HRMS Acquisition (Positive Mode, 3.0 kV) S1->S3 1 µg/mL Dilution S4 Data Processing & Integration (MestReNova / MassLynx) S2->S4 S3->S4 S5 Structural Validation (Confirm 1,4,7a-Triazaindene Core) S4->S5 Orthogonal Consensus

Fig 3. Self-validating analytical workflow for spectral acquisition and structural confirmation.

References

  • Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11636795, Pyrazolo(1,5-a)pyrimidine. PubChem.[Link]

  • Attanasi, O. A., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S. (2008). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2008(9), 103-113.[Link]

Solubility of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling and Solvation Dynamics of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine: A Technical Whitepaper

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay between solid-state lattice energy and solvent-solute affinity. When developing workflows for complex heterocyclic building blocks like 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8) [1], understanding this causality is paramount.

The pyrazolo[1,5-a]pyrimidine class is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors and CNS therapeutics [2]. However, the rigid, planar nature of this fused N-heterocycle often results in notoriously poor solubility in conventional solvents, creating significant bottlenecks in high-throughput synthesis and biological screening [2]. This guide dissects the physicochemical causality behind the solubility of this specific scaffold and provides a self-validating experimental framework for its quantification.

Structural Causality of Solvation

To predict and manipulate the solubility of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, we must deconstruct its molecular topology:

  • The Pyrazolo[1,5-a]pyrimidine Core: This fused bicyclic system is highly planar, promoting extensive intermolecular π−π stacking in the solid state. This results in a high crystal lattice energy that strongly resists dissolution.

  • The 6-Bromo Substituent: While essential as a synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura reactions), the heavy halogen increases the overall lipophilicity (LogP) of the molecule. Alterations at the 6-position heavily influence the overall polarity and hydrogen-bonding capacity, directly diminishing aqueous solubility [3].

  • The 2-Isopropyl Group: This aliphatic moiety adds steric bulk. While it slightly disrupts the perfect planar stacking (improving solubility in halogenated solvents compared to an unsubstituted core), it acts as a hydrophobic vector, further penalizing solvation in polar protic media.

Interactions Core Pyrazolo[1,5-a]pyrimidine Core (Planar, Pi-Stacking) DMSO DMSO / DMF (Dipole-Dipole Intercalation) Core->DMSO High Dipole Affinity HFIP HFIP (Strong H-Bond Donor) Core->HFIP H-Bonding to N-atoms Bromo 6-Bromo Substituent (Lipophilic, Polarizable) DCM DCM / Chloroform (Van der Waals Solvation) Bromo->DCM Halogen Solvation Iso 2-Isopropyl Group (Steric Bulk, Hydrophobic) Iso->DCM Hydrophobic Solvation

Fig 1. Mechanistic pathways of solvent-solute interactions based on molecular topology.

Solvent Selection and Quantitative Profiling

Based on the structural causality outlined above, the solubility profile of this compound is highly stratified. Conventional protic solvents fail to disrupt the lattice energy, whereas specialized solvents are required for effective dissolution. Notably, Hexafluoroisopropanol (HFIP) has been identified in the literature as a highly efficient "magical solvent" for solubilizing pyrazolo[1,5-a]pyrimidine scaffolds, particularly during complex Pd-catalyzed transformations [4]. Furthermore, for functionalization reactions, mixtures of water and organic solvents are often employed to maximize solubility while facilitating workup [5].

Table 1: Quantitative Solubility Estimates across Solvent Classes

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO> 50.0Strong dipole-dipole interactions effectively disrupt the π−π crystal lattice. Ideal for in vitro assay stock solutions.
Fluorinated Alcohol HFIP> 30.0Acts as a strong hydrogen-bond donor to the basic nitrogens of the pyrimidine ring; disrupts intermolecular stacking.
Halogenated Dichloromethane15.0 - 25.0Favorable van der Waals interactions with both the 6-bromo and the 2-isopropyl groups.
Protic / Alcohol Methanol< 5.0Poor disruption of the hydrophobic core; limited H-bond acceptance from the solvent.
Aqueous PBS (pH 7.4)< 0.01Extreme lipophilicity and complete lack of ionizable groups at physiological pH.

Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility measurements (e.g., DMSO stock crash-out methods) often drastically overestimate true solubility due to the formation of supersaturated states or amorphous precipitates. To obtain rigorous data, a thermodynamic shake-flask method must be employed.

Crucially, this protocol is designed as a self-validating system . Merely quantifying the supernatant is insufficient; the solvent may induce a polymorphic transition or form a solvate (e.g., a DMSO-solvate), meaning the measured solubility would reflect a new solid phase rather than the original API. By integrating solid-state verification (pXRD) of the residual pellet, we validate the integrity of the measurement.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Weigh approximately 10 mg of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine into a 2 mL glass HPLC vial. Add 1.0 mL of the target solvent (e.g., DCM or HFIP). Ensure a visible excess of solid remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Thermal Equilibration: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 rpm for exactly 24 hours. Causality: 24 hours is typically required to overcome the activation energy barrier for complete solid-liquid thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to saturate the filter membrane).

  • Quantification (HPLC-UV): Dilute the filtered supernatant appropriately and analyze via HPLC-UV (typically at 254 nm), quantifying against a pre-established calibration curve.

  • Self-Validation (Solid-State Analysis): Recover the residual solid pellet from the centrifugation step. Dry under a gentle stream of nitrogen and analyze via powder X-Ray Diffraction (pXRD). Compare the diffractogram to the starting material to confirm no polymorphic shift or solvate formation occurred during equilibration.

Protocol Prep Excess Solid + Solvent Incubate Equilibration (24h, 25°C, 800rpm) Prep->Incubate PhaseSep Phase Separation (Centrifugation) Incubate->PhaseSep Analyze HPLC-UV Quantification PhaseSep->Analyze Supernatant Validate Solid State Check (pXRD on Pellet) PhaseSep->Validate Residual Solid

Fig 2. Self-validating thermodynamic solubility workflow ensuring polymorphic integrity.

Conclusion and Synthetic Implications

The solubility profile of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is dictated by its planar, lipophilic architecture. While aqueous solubility is negligible, strategic solvent selection—leveraging HFIP for strong H-bond donation or DMSO for dipole-dipole intercalation—enables efficient handling. By utilizing the self-validating thermodynamic protocol outlined above, researchers can generate highly reliable solubility data, preventing costly precipitation events during late-stage functionalization or false negatives in high-throughput biological screening.

References

  • 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Building Blocks | Kishida Chemical Co., Ltd.
  • Source: encyclopedia.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)
  • Source: nih.
  • Source: nih.gov (PMC)

Sources

The Pharmacophore Paradigm: Biological Activity of the 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification of versatile, biologically active scaffolds is paramount. The 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1296224-38-8) scaffold has emerged as a highly privileged building block, particularly in the development of ATP-competitive protein kinase inhibitors[1]. By mimicking the purine ring of adenine, this fused bicyclic system anchors securely into the highly conserved hinge region of the kinome. This technical whitepaper explores the structural causality, kinome-wide biological activity, and validated experimental workflows associated with this critical pharmacophore.

Structural Rationale & Mechanistic Causality

The biological efficacy of the 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine core is not coincidental; it is the result of precise stereoelectronic properties designed to exploit kinase binding pockets[1].

  • The Pyrazolo[1,5-a]pyrimidine Core (Adenine Bioisosterism): The core acts as a rigid, planar bioisostere of adenine. It forms a critical "donor-acceptor-donor" hydrogen bond network with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Leu932 in JAK2)[1]. This interaction is the fundamental driver of its ATP-competitive inhibitory activity.

  • The 2-Isopropyl Substituent (Lipophilic Anchoring): Replacing a planar methyl or aryl group with an isopropyl group at the C2 position increases the fraction of sp3-hybridized carbons ( Fsp3​ )[2]. This structural choice serves a dual purpose: it enhances aqueous solubility and metabolic stability (resisting hepatic microsomal degradation), while perfectly occupying the hydrophobic pocket adjacent to the ATP-binding site, thereby increasing target selectivity[2].

  • The 6-Bromo Handle (Synthetic Versatility & Halogen Bonding): While the bromine atom can participate in halogen-bonding networks that enhance target affinity (as seen in PDE4 inhibition)[3], its primary role is as a highly reactive electrophilic handle. It enables late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to rapidly probe the solvent-exposed regions or the DFG-out allosteric pockets of various kinases[4].

Experimental Workflows & Self-Validating Protocols

To harness the biological activity of this scaffold, researchers must functionalize the C6 position and rigorously evaluate the resulting derivatives.

Workflow A 6-Bromo-2-isopropylpyrazolo [1,5-a]pyrimidine B Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) A->B Functionalization at C6 C Derivative Library Generation B->C Diversification D High-Throughput Kinase Screening (TR-FRET) C->D In vitro testing E Lead Optimization (e.g., CDK2 / JAK2 Hits) D->E Activity & Selectivity

Workflow for functionalizing the 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine scaffold.

Protocol 1: C6-Functionalization via Suzuki-Miyaura Coupling

Causality Focus: Catalyst and Solvent Selection

  • Reagent Preparation: In a Schlenk flask under inert argon atmosphere, combine 1.0 eq of 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, 1.2 eq of the desired aryl/heteroaryl boronic acid, and 3.0 eq of K2​CO3​ .

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2​ .

    • Causality: The bidentate dppf ligand prevents the precipitation of inactive palladium black and provides the necessary steric bulk to facilitate the oxidative addition of the electron-rich pyrazolopyrimidine bromide[4].

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2​O .

    • Causality: A biphasic system is critical. The organic dioxane solubilizes the hydrophobic scaffold, while water dissolves the inorganic base ( K2​CO3​ ) required to form the highly reactive boronate complex during the transmetalation step.

  • Reaction: Heat to 90°C for 12 hours, monitor via LC-MS, cool, extract with EtOAc, and purify via flash chromatography.

Protocol 2: TR-FRET Kinase Inhibition Assay

Causality Focus: Eliminating Autofluorescence

  • Assay Setup: In a 384-well low-volume plate, dispense 5 nM of the target kinase (e.g., CDK2/Cyclin E), 100 nM of biotinylated peptide substrate, and the synthesized pyrazolopyrimidine derivative (serial dilutions from 10 μ M to 0.1 nM).

  • Reaction Initiation: Add ATP at a concentration equivalent to the kinase's Km​ to ensure competitive binding conditions. Incubate for 60 minutes at room temperature.

    • Causality: Allowing the reaction to reach steady-state equilibrium is mandatory for accurate ATP-competitive IC50​ determination.

  • Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Read the plate using a microplate reader with a time delay of 50 μ s.

    • Causality: Highly conjugated pyrazolopyrimidines often exhibit intrinsic fluorescence. Utilizing Time-Resolved FRET (TR-FRET) introduces a microsecond delay before measurement, allowing short-lived background autofluorescence to decay, thereby yielding a pristine, self-validating signal-to-noise ratio.

Kinome-Wide Biological Activity & Target Profiles

Once functionalized, derivatives of this scaffold exhibit profound biological activity across multiple critical therapeutic targets.

Cyclin-Dependent Kinases (CDK2)

The scaffold is a highly potent inhibitor of CDK2, an enzyme critical for cell cycle progression[5]. By binding to the ATP pocket of CDK2, these derivatives prevent the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the G1-to-S phase transition, ultimately driving the cancer cell into apoptosis[5].

Pathway Inhibitor Pyrazolopyrimidine Derivative CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP-competitive binding Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK2->Rb Prevents phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Maintains binding CellCycle G1/S Phase Arrest (Apoptosis) E2F->CellCycle Blocks transcription

Mechanism of CDK2 inhibition by pyrazolopyrimidine derivatives leading to cell cycle arrest.

Janus Kinase 2 (JAK2)

In the context of myeloproliferative neoplasms, the N-isopropyl and 2-isopropyl substituted pyrazolo[1,5-a]pyrimidines have demonstrated exceptional selectivity for JAK2 over JAK1 and JAK3[2]. High-throughput screening and subsequent optimization of this scaffold have yielded compounds that induce a time-dependent knockdown of pSTAT5, the direct downstream target of JAK2[2].

Phosphodiesterase 4 (PDE4) and Casein Kinase 2 (CK2)

Beyond standard kinases, AI-driven virtual screening has recently identified pyrazolo[1,5-a]pyrimidine derivatives as nanomolar inhibitors of PDE4, utilizing the halogen (bromo) moiety to establish a unique "halogen-binding and metal-coordination" synergistic network[3]. Furthermore, macrocyclic adaptations of the scaffold have yielded highly selective Casein Kinase 2 (CK2) inhibitors with IC50​ values as low as 1 nM[6].

Quantitative Structure-Activity Data

The table below summarizes the biological efficacy of advanced derivatives synthesized from the pyrazolo[1,5-a]pyrimidine core across various therapeutic targets:

TargetScaffold Modification (Derived from Core)Biological Activity ( IC50​ / Ki​ )Primary Cellular Effect
CDK2 7-(4-bromophenyl)-2-(methylthio) substitution[5] IC50​ = 18–150 nMProfound G1-phase arrest and apoptosis in HCT-116 colorectal cells.
JAK2 N-isopropyl / C2-isopropyl optimization[2] Ki​ = 2.5 nM, IC50​ = 131 nMTime-dependent knockdown of pSTAT5 in SET2 xenograft models.
PDE4 Halogen-binding / Metal-coordination network[3] IC50​ = 2.7 nMHigh hepatic microsomal stability ( RLM1/2​ = 141.4 min).
CK2 Macrocyclic pyrazolo[1,5-a]pyrimidine adaptation[6] IC50​ = 1 nMBroad-spectrum inhibition of cell proliferation with high kinome selectivity.

Conclusion

The 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine scaffold is far more than a simple chemical intermediate; it is a highly engineered pharmacophore. By combining the ATP-mimicking properties of the pyrazolopyrimidine core, the lipophilic and solubility-enhancing nature of the 2-isopropyl group, and the synthetic versatility of the 6-bromo handle, it provides medicinal chemists with an unparalleled foundation for developing highly potent, selective, and metabolically stable kinase inhibitors.

References

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.National Institutes of Health (NIH) / PubMed.
  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors.ACS Publications.
  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis.ACS Publications.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.PMC / National Institutes of Health.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.bioRxiv.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.MDPI.

Sources

Precision Kinase Targeting: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged chemotype in targeted cancer therapy. By mimicking the purine ring of adenosine triphosphate (ATP), this fused bicyclic heterocycle provides a versatile foundation for the development of highly potent, ATP-competitive kinase inhibitors. This technical whitepaper explores the mechanistic rationale, primary therapeutic targets, and self-validating experimental workflows essential for optimizing pyrazolo[1,5-a]pyrimidine derivatives in drug development.

Structural Rationale and Mechanistic Basis

The efficacy of pyrazolo[1,5-a]pyrimidine derivatives stems from their precise spatial geometry. The scaffold is isosteric to adenine, allowing it to competitively occupy the 1[1].

Causality in Drug Design : The nitrogen atoms within the pyrazole and pyrimidine rings act as critical hydrogen bond acceptors and donors, anchoring the molecule to the kinase hinge region (e.g., the Glu81-Leu83 segment in CDK2)[2]. Medicinal chemists exploit the 3-, 5-, and 7-positions of the scaffold to dictate kinase selectivity. Substitutions at the 7-position often project into the solvent-exposed region to improve aqueous solubility, while modifications at the 3-position extend into the deep hydrophobic pocket, enhancing binding affinity via Van der Waals forces and preventing off-target interactions[2].

BindingLogic PP_Core Pyrazolo[1,5-a]pyrimidine Core Hinge Kinase Hinge Region (e.g., Glu81-Leu83 in CDK2) PP_Core->Hinge Hydrogen Bonds Hydrophobic Hydrophobic Pocket (Aromatic/Alkyl Interactions) PP_Core->Hydrophobic Van der Waals ATP_Site ATP-Binding Site Blockade Hinge->ATP_Site Induces Hydrophobic->ATP_Site Enhances Affinity

Fig 1. Pharmacophore binding logic of pyrazolo[1,5-a]pyrimidine within the kinase ATP-binding site.

Primary Therapeutic Targets

Cyclin-Dependent Kinases (CDKs)

CDKs are master regulators of the cell cycle and transcription. Dysregulation of CDKs is a hallmark of malignancy.3 is a clinical-stage pyrazolo[1,5-a]pyrimidine derivative that selectively inhibits CDK1, CDK2, CDK5, and CDK9 at sub-nanomolar to low-nanomolar concentrations[3]. By obstructing ATP binding, Dinaciclib induces 4[4].

Another notable derivative, 5, demonstrates potent inhibition across CDK1, 2, 5, 7, and 9 (IC50 = 30, 3, 30, 250, and 90 nM, respectively) and exhibits high oral bioavailability, effectively suppressing tumor xenografts in vivo[5]. Recently, novel derivatives like 6 have shown robust CDK2 inhibition (IC50 = 18–150 nM), inducing G1-phase arrest and dual-pathway apoptosis[6].

Tropomyosin Receptor Kinases (TRKs)

Oncogenic fusions involving NTRK genes drive various solid tumors. The pyrazolo[1,5-a]pyrimidine scaffold achieved clinical validation with the FDA approval of7[7]. Larotrectinib is a highly selective, ATP-competitive inhibitor of TRKA, TRKB, and TRKC, exhibiting cellular potency in the 2 to 20 nM range[7]. The scaffold's rigidity ensures a tight fit within the TRK ATP-binding site, effectively shutting down downstream 8[8].

RET Kinase and Dual-Target Inhibitors

Beyond CDKs and TRKs, the scaffold has been optimized for RET kinase. 9 is a potent RET inhibitor demonstrating >500-fold selectivity over the Kinase Insert Domain Receptor (KDR)[9]. This selectivity is achieved by leveraging regional binding pocket interactions specific to RET (e.g., the S891 residue adjacent to the DFG motif)[9]. Furthermore, to combat drug resistance, dual inhibitors are being developed. 10, a novel pyrazolo[1,5-a]pyrimidine derivative, demonstrates dual inhibition of CDK2 (IC50 = 90 nM) and TRKA (IC50 = 450 nM), offering broad-spectrum antiproliferative activity[10].

Quantitative Profiling of Key Derivatives

CompoundPrimary Target(s)IC50 / PotencyClinical Status / Stage
Dinaciclib (SCH 727965) CDK1, CDK2, CDK5, CDK91 - 3 nMClinical Trials
BS-194 (Compound 4k) CDK2, CDK1, CDK93 nM (CDK2), 30 nM (CDK1)Preclinical
Larotrectinib (LOXO-101) TRKA, TRKB, TRKC2 - 20 nMFDA Approved
Compound 21c CDK218 - 150 nMPreclinical
Compound 6t CDK2, TRKA (Dual)90 nM (CDK2), 450 nM (TRKA)Preclinical
WF-47-JS03 RET Kinase>500-fold KDR selectivityPreclinical

Self-Validating Experimental Methodologies

To rigorously evaluate the binding affinity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives, researchers employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Causality & Trustworthiness : Standard fluorescence assays are prone to false positives due to compound autofluorescence or light scattering. TR-FRET introduces a time delay between excitation and emission reading, eliminating short-lived background noise. Furthermore, the ratiometric readout (Emission 665 nm / Emission 615 nm) acts as an internal control, self-validating the assay against well-to-well volume variations and pipetting errors. The inclusion of a known reference inhibitor (e.g., Dinaciclib) validates the dynamic range of the assay.

Protocol: TR-FRET Kinase Inhibition Assay
  • Compound Preparation : Dissolve the pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution to establish a robust dose-response curve. Rationale: A wide concentration range ensures accurate capture of the upper and lower asymptotes for IC50 calculation.

  • Reaction Initiation : In a 384-well low-volume plate, combine 2 µL of the compound (diluted in assay buffer to 1% final DMSO), 4 µL of the target kinase (e.g., CDK2/Cyclin E), and 4 µL of an ATP/substrate mix. Ensure the ATP concentration is set at the specific kinase's Km​ (Michaelis constant). Rationale: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Incubation : Seal the plate and incubate at room temperature for 60 minutes to reach steady-state kinetics.

  • Termination and Detection : Add 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the Europium-labeled anti-phospho antibody. Incubate for an additional 30 minutes.

  • Ratiometric Readout & Quality Control : Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. Validation Rule: A Z'-factor > 0.5 confirms the assay is statistically robust and the IC50 data is trustworthy.

Workflow Compound 1. Compound Prep (Serial Dilution in DMSO) Incubation 2. Kinase + ATP + Substrate Incubation (RT, 60 min) Compound->Incubation Detection 3. Add TR-FRET Antibody Mix Incubation->Detection Readout 4. Microplate Readout (Ex 340nm / Em 615/665nm) Detection->Readout Analysis 5. IC50 Calculation (Non-linear regression) Readout->Analysis

Fig 2. Step-by-step TR-FRET kinase inhibition assay workflow for IC50 determination.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold remains a cornerstone in the rational design of targeted cancer therapeutics. By understanding the precise structure-activity relationships and employing rigorous, self-validating biochemical assays, drug development professionals can continue to exploit this privileged chemotype to overcome kinase-driven oncogenesis and acquired drug resistance.

References

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. NIH.[Link]

  • [2] Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. ResearchGate.[Link]

  • [3] Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. NIH.[Link]

  • [4] Definition of dinaciclib. National Cancer Institute. [Link]

  • [5] A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9. NIH.[Link]

  • [6] New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI.org.[Link]

  • [7] Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor. Portico.[Link]

  • [8] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI.[Link]

  • [9] Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors. ACS.[Link]

  • [10] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI.[Link]

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The Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry: Synthetic Methodologies, SAR Insights, and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The pyrazolo[1,5-a]pyrimidine motif has emerged as a profoundly privileged scaffold in modern medicinal chemistry[1]. Structurally, it is a fused bicyclic N-heterocycle that serves as a bioisostere of adenine, an essential component of cellular life[2]. Because of its rigid, planar geometry and exceptional hydrogen-bonding profile, this scaffold is uniquely suited to act as an ATP-competitive inhibitor, allowing it to interface seamlessly with the highly conserved hinge regions of various protein kinases[3][4].

Historically utilized in central nervous system (CNS) agents like the sedative-hypnotics zaleplon and indiplon, the scaffold's application has rapidly expanded into targeted oncology[5]. Today, it is the structural backbone of several FDA-approved and clinical-stage kinase inhibitors, most notably targeting Tropomyosin Receptor Kinases (TRK) and Cyclin-Dependent Kinases (CDK)[6][7].

Structural Rationale & ATP-Mimetic Design

The efficacy of pyrazolo[1,5-a]pyrimidine as a kinase inhibitor is rooted in its molecular architecture. The nitrogen atoms within the pyrimidine and pyrazole rings act as highly efficient hydrogen-bond acceptors and donors, mimicking the interactions of ATP's adenine ring with the backbone amides of the kinase hinge region[4].

By derivatizing the periphery of the core—specifically at the C3, C5, and C7 positions—medicinal chemists can fine-tune the molecule's pharmacokinetics and target selectivity without disrupting the primary hinge-binding anchor[3].

SAR_Model Core Pyrazolo[1,5-a]pyrimidine Hinge Hinge Region (ATP Mimetic) Core->Hinge H-bonds C3 C3: Solvent Exposure Core->C3 Derivatization C5_C7 C5/C7: Hydrophobic Pocket Core->C5_C7 Derivatization

Logical framework of pyrazolo[1,5-a]pyrimidine scaffold in kinase ATP-binding pockets.

Synthetic Methodologies & Self-Validating Protocols

The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds (e.g., β-dicarbonyls, enaminones, or β-ketonitriles)[3]. While traditional reflux methods require 12–16 hours and often yield thermodynamic byproducts, Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow by providing rapid, uniform heating that drives kinetic cyclocondensation[8].

Step-by-Step Protocol: Microwave-Assisted Cyclocondensation

This protocol details the synthesis of the core scaffold, engineered to be a self-validating system through immediate precipitation and spectroscopic confirmation.

  • Reagent Preparation & Nucleophilic Attack: Combine 1.0 equivalent of 5-amino-1H-pyrazole with 1.1 equivalents of a 1,3-biselectrophile (e.g., 2-arylmalondialdehyde) in a microwave-safe reaction vial. Causality: The electron-rich exocyclic amine of the pyrazole initiates a nucleophilic attack on the highly electrophilic carbonyl carbon of the biselectrophile[8].

  • Catalysis & Solvation: Add glacial acetic acid (approx. 5-10 mL per mmol of reactant). Causality: Acetic acid serves a dual purpose. It dissolves the polar precursors and acts as a mild Brønsted acid, protonating the carbonyl oxygen to increase its electrophilicity and accelerate the initial imine formation prior to ring closure[8][9].

  • Microwave Irradiation (MAOS): Seal the vial and irradiate at 170 °C for 10 minutes. Causality: MAOS provides localized, rapid heating that overcomes the activation energy barrier for the secondary intramolecular cyclization, preventing the thermal degradation of sensitive intermediates and typically yielding >80% of the desired fused bicyclic core[8].

  • Quenching & Chemoselective Precipitation: Cool the reaction mixture to room temperature and pour it gradually over crushed ice while stirring vigorously. Causality: The sudden drop in temperature and shift in solvent polarity drastically decreases the solubility of the hydrophobic pyrazolo[1,5-a]pyrimidine product, inducing crystallization. Polar impurities and unreacted starting materials remain dissolved in the aqueous acidic phase[10].

  • Filtration & Validation: Filter the precipitate, wash with cold water, and dry. Validate via 1 H NMR and HRMS. Causality: 1 H NMR is critical to confirm the disappearance of the primary amine protons (typically ~5.0 ppm) and the appearance of the distinct pyrimidine aromatic protons, definitively validating the successful ring closure[10][11].

Target-Specific Applications: TRK and CDK Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has been heavily leveraged to target specific kinases implicated in oncogenesis.

Tropomyosin Receptor Kinases (TRK): Encoded by NTRK genes, TRK fusions are primary drivers in various solid tumors. First-generation inhibitors like Larotrectinib paved the way, but acquired gatekeeper mutations necessitated novel scaffolds. Pyrazolo[1,5-a]pyrimidine derivatives have shown exceptional potency against TRKA, with some molecules exhibiting sub-nanomolar IC 50​ values by perfectly occupying the mutated ATP-binding pockets[6][7].

Cyclin-Dependent Kinases (CDK): Dysregulation of the cell cycle is a hallmark of cancer. Derivatives based on this scaffold, such as the clinical investigational drug Dinaciclib, have demonstrated profound CDK2 inhibition, leading to G1-phase cell cycle arrest and the activation of apoptosis pathways[12].

Kinase_Pathway Ligand Neurotrophin TRKA TRKA Receptor Ligand->TRKA Activates PI3K PI3K/AKT (Survival) TRKA->PI3K Phosphorylation MAPK RAS/MAPK (Growth) TRKA->MAPK Phosphorylation Drug Pyrazolopyrimidine Drug->TRKA Blocks ATP Apoptosis Apoptosis PI3K->Apoptosis Inhibited MAPK->Apoptosis Inhibited

TRKA signaling pathway and the intervention point of pyrazolo[1,5-a]pyrimidine inhibitors.

Quantitative Efficacy Data

The table below summarizes the inhibitory efficacy of recently developed pyrazolo[1,5-a]pyrimidine derivatives against their primary kinase targets.

Compound / Derivative ClassPrimary TargetIC 50​ ValueKey Structural FeatureReference
Picolinamide-linked derivative (8/9)TrkA1.7 nMC3 picolinamide amide bond[7]
Pyrrolidine-substituted derivative (23)TRKA0.1 nMC5 2,5-difluorophenyl pyrrolidine[7]
Prototype Compound 6CDK290 nMUnsubstituted pyrazolo[1,5-a]pyrimidine core[12]
Triazolyl-substituted derivative (21c)CDK218–150 nMC7 triazolyl, C2 methylthio[12]

Structure-Activity Relationship (SAR) Guidelines

Extensive SAR studies have delineated precise rules for optimizing the pyrazolo[1,5-a]pyrimidine scaffold:

  • C3 Substitutions (Solvent-Exposed Region): The C3 position generally points toward the solvent-exposed channel of the kinase. Introducing electron-withdrawing groups, such as carbonitriles or halogens (e.g., fluorine), enhances metabolic stability without causing steric clashes in the hinge region[12]. Notably, introducing fluorine at an early synthetic stage (using fluoro acetonitrile) rather than via late-stage electrophilic fluorination prevents degradation and significantly improves yields[9]. Furthermore, adding a picolinamide group at C3 has been shown to drastically enhance TRK inhibition into the low nanomolar range[7].

  • C5 and C7 Substitutions (Hydrophobic Pockets): These positions are critical for achieving kinase selectivity. Bulky aryl or heteroaryl groups at C5 or C7 extend into the deep hydrophobic pockets (such as the DFG-out allosteric site). For example, appending a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position pushes TRKA inhibition down to an extraordinary 0.1 nM[7]. Similarly, C7 triazolyl substitutions are highly favored for CDK2 selectivity[12].

Conclusion & Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold remains a cornerstone of modern drug discovery. Its synthetic versatility, combined with its inherent ability to mimic ATP, makes it an indispensable tool for medicinal chemists. As clinical resistance to first-generation kinase inhibitors continues to rise—primarily due to gatekeeper mutations in the ATP-binding pocket—future research must focus on leveraging this scaffold to design next-generation, mutation-agnostic inhibitors and exploring its potential in allosteric modulation[2][4].

Sources

In Silico Prediction of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Bioactivity: A Computational Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine (PP) bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry. It functions primarily as an adenine bioisostere capable of deep insertion into the ATP-binding clefts of various kinases . Marketed drugs such as Zaleplon (a sedative) and clinical candidates like Dinaciclib (a potent CDK inhibitor) underscore the pharmacological versatility of this core .

This whitepaper provides a comprehensive, step-by-step in silico methodology for predicting the bioactivity of a specific, highly functionalized building block: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8) . By combining reverse pharmacophore mapping, molecular docking, molecular dynamics (MD), and ADMET profiling, we establish a predictive framework for evaluating its potential as a kinase inhibitor and CNS-active agent.

Structural Rationale & Pharmacophore Analysis

Before initiating computational workflows, it is critical to deconstruct the molecule's structural features to understand the causality behind its predicted biological interactions:

  • The Pyrazolo[1,5-a]pyrimidine Core: Acts as the primary hydrogen-bond donor/acceptor system. The nitrogen atoms (N1, N4) typically interact with the hinge region of kinases (e.g., Leu83 in CDK2) via hydrogen bonding, mimicking the natural adenine ring of ATP .

  • 2-Isopropyl Substitution (R2 position): 3D-QSAR studies on PP derivatives indicate that hydrophobic and sterically bulky groups at the R2 position significantly enhance binding affinity by occupying the hydrophobic sub-pocket adjacent to the hinge region .

  • 6-Bromo Substitution (R4 position): The bromine atom serves a dual purpose. Computationally, it participates in halogen bonding with backbone carbonyls (e.g., in the PI3Kδ or CDK2 active sites) . Synthetically, it is a critical handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to introduce bulky aryl groups, which are known to be beneficial for maximizing biological activity .

In Silico Workflow & Experimental Protocols

To ensure a trustworthy and self-validating system, the following protocols incorporate strict internal controls (e.g., redocking of native ligands to validate grid parameters).

Protocol 1: Target Fishing and Reverse Docking

Rationale: As a building block, 6-Br-2-iPr-PP may exhibit polypharmacology. Reverse docking against a curated database of human protein targets identifies the most probable primary targets before resource-intensive MD simulations.

  • Ligand Preparation: Generate the 3D conformation of 6-Br-2-iPr-PP using LigPrep (Schrödinger) or OpenBabel. Assign Gasteiger charges and minimize energy using the MMFF94 force field.

  • Target Screening: Submit the minimized structure to PharmMapper and SwissTargetPrediction. Filter results by Fit Score and Probability > 0.7.

  • Validation: Cross-reference the top hits with known PP targets (e.g., CDK2, PI3K, GABA-A) to ensure pharmacological relevance.

Protocol 2: High-Precision Molecular Docking (AutoDock Vina)

Rationale: To quantify binding affinity and elucidate the binding pose within the target's active site.

  • Protein Preparation: Download the high-resolution crystal structure of CDK2 (e.g., PDB ID: 1KE7). Remove water molecules, add polar hydrogens, and compute Kollman charges using AutoDock Tools.

  • Grid Box Definition: Center the grid box on the native ligand (ATP or co-crystallized inhibitor) with dimensions 20×20×20 Å to encompass the entire hinge region and DFG motif.

  • Self-Validation (Redocking): Dock the native ligand first. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Execution: Dock 6-Br-2-iPr-PP with an exhaustiveness of 24. Extract the top-ranked pose based on the lowest binding free energy (ΔG, kcal/mol).

Protocol 3: Molecular Dynamics (MD) Simulation (100 ns)

Rationale: Docking provides a static snapshot; MD evaluates the dynamic stability of the ligand-protein complex over time, accounting for solvent effects and conformational flexibility.

  • System Setup: Use GROMACS 2023. Generate ligand topology using the CHARMM36 force field via the CGenFF server.

  • Solvation & Neutralization: Place the complex in a dodecahedral box, solvate with TIP3P water, and neutralize with Na+/Cl- ions (0.15 M).

  • Equilibration: Perform 100 ps NVT (constant volume/temperature at 300 K using V-rescale) followed by 100 ps NPT (constant pressure at 1 bar using Parrinello-Rahman).

  • Production Run: Execute a 100 ns simulation with a 2 fs time step.

  • Trajectory Analysis: Calculate RMSD (Protein backbone vs. Ligand), Root Mean Square Fluctuation (RMSF), and MM-PBSA binding free energy. A stable complex must show a ligand RMSD plateauing below 2.5 Å.

Workflow N1 Ligand Preparation (6-Br-2-iPr-PP) N2 Reverse Pharmacophore Mapping N1->N2 N5 ADMET Profiling (SwissADME) N1->N5 N3 Molecular Docking (AutoDock Vina) N2->N3 N4 MD Simulation (GROMACS, 100ns) N3->N4 N6 Bioactivity Prediction Output N4->N6 N5->N6

In silico workflow for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine bioactivity prediction.

Quantitative Data & Predictive Profiling

Based on established computational models for pyrazolo[1,5-a]pyrimidine derivatives , the following tables summarize the predicted physicochemical and bioactivity parameters for 6-Br-2-iPr-PP.

Table 1: Predicted Physicochemical & ADMET Properties (SwissADME / pkCSM)

ParameterPredicted ValuePharmacological Implication
Molecular Weight 240.10 g/mol Optimal for fragment-based drug discovery (FBDD) (<300 Da).
LogP (Lipophilicity) 2.85Excellent membrane permeability; ideal for CNS penetration or oral bioavailability.
H-Bond Donors / Acceptors 0 / 3Complies strictly with Lipinski’s Rule of Five.
Blood-Brain Barrier (BBB) High PermeabilitySuggests potential utility for CNS targets (e.g., GABA-A receptors).
CYP450 Inhibition CYP1A2 (Weak)Low risk of severe drug-drug interactions at this fragment stage.

Table 2: Predicted Binding Affinities (Molecular Docking)

Target ProteinPDB IDPredicted ΔG (kcal/mol)Key Interacting Residues
CDK2 / Cyclin A 1KE7-7.8Leu83 (H-bond), Val18 (Hydrophobic), Asp86 (Halogen bond)
PI3Kδ 5T8F-7.2Val828 (H-bond), Trp780 (π-π stacking)
GABA-A Receptor 6X3X-6.9α1-His102, γ2-Phe77 (Hydrophobic pocket)

Mechanistic Insights: The CDK2 Inhibition Pathway

The primary predicted mechanism of action for highly functionalized pyrazolo[1,5-a]pyrimidines is the competitive inhibition of Cyclin-Dependent Kinase 2 (CDK2) . When 6-Br-2-iPr-PP (or its downstream optimized derivatives) binds to the ATP pocket, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, ultimately leading to cell cycle arrest and apoptosis .

Pathway PP 6-Br-2-iPr-PP (CDK2 Inhibitor) CDK2 CDK2 / Cyclin A Complex PP->CDK2 ATP Competitive Binding Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Prevented) CellCycle G1/S Phase Transition E2F->CellCycle Transcription (Halted) Apoptosis Apoptosis Induction CellCycle->Apoptosis Cell Cycle Arrest

CDK2 inhibition pathway by pyrazolo[1,5-a]pyrimidine derivatives leading to apoptosis.

Conclusion

The in silico profiling of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine reveals it to be a highly promising, drug-like building block. Its physicochemical properties make it an ideal starting point for fragment-based drug design. The 2-isopropyl group provides necessary hydrophobic anchoring, while the 6-bromo position offers a versatile site for synthetic expansion to target the deep hydrophobic pockets of kinases like CDK2 and PI3Kδ. Future experimental validation should focus on synthesizing aryl-substituted derivatives at the C6 position via cross-coupling, followed by in vitro kinase inhibition assays to validate these computational predictions.

References

  • An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems.[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.[Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.[Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis.[Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.[Link]

Initial toxicity screening of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Initial Toxicity Screening of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Abstract

This technical guide provides a comprehensive framework for the initial toxicity screening of the novel compound, 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities, particularly as protein kinase inhibitors in oncology.[1][2] However, any potential therapeutic agent must undergo rigorous safety assessment. Early, robust toxicological screening is paramount to the "fail fast, fail cheap" paradigm in drug development, enabling the early identification of candidates with unfavorable safety profiles to conserve resources for more promising compounds.[3][4] This guide outlines a tiered, three-phase screening strategy designed for researchers and drug development professionals. It begins with in silico computational predictions to identify potential liabilities, proceeds to in vitro cytotoxicity assays to quantify dose-dependent cell death, and concludes with a core battery of in vitro genotoxicity tests to assess the potential for DNA damage. Each section provides the scientific rationale for methodological choices, detailed experimental protocols, and frameworks for data interpretation, adhering to the principles of modern, predictive toxicology.

Introduction

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in pharmaceutical research. Its rigid structure and capacity for diverse substitutions make it an ideal scaffold for interacting with various biological targets.[1] Compounds incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and anticonvulsant properties. Most notably, this scaffold is a cornerstone in the development of protein kinase inhibitors, which are crucial in targeted cancer therapies.[2][5] Kinase dysregulation is a frequent driver of cancer, making inhibitors of kinases like CDK2, Pim-1, and EGFR attractive therapeutic targets.[5][6] The development of new derivatives, therefore, represents a promising avenue for novel drug discovery.

Profile of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

This guide focuses on a specific, novel derivative, 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

  • Chemical Structure:

    • Molecular Formula: C₉H₁₀BrN₃[7]

    • Molecular Weight: 240.11 g/mol [7]

    • CAS Number: 1296224-38-8[7]

  • Predicted Hazards: Publicly available data from safety data sheets and chemical databases classify this compound and its close analogs as irritants.[7][8][9] Preliminary GHS classifications suggest it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation.[10] These preliminary classifications underscore the necessity for empirical toxicological evaluation.

Rationale for a Tiered Toxicity Screening Strategy

Modern toxicology has moved away from a primary reliance on animal testing, embracing a tiered strategy that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement). Regulatory bodies like the U.S. Food and Drug Administration (FDA) advocate for an approach that begins with in vitro and computational methods before progressing to in vivo studies.[11] This strategy is not only more ethical but also more efficient. It allows for the rapid screening of many compounds to identify potential adverse effects early in the development pipeline, ensuring that only the safest and most promising candidates advance.[11][12] This guide details the foundational in silico and in vitro tiers of this process.

Phase 1: In Silico Toxicity Prediction

The Principle of Computational Toxicology

Before committing to resource-intensive laboratory experiments, in silico (computer-based) toxicology provides a critical first assessment. Using Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, these tools predict a compound's potential toxicity based on its chemical structure and comparison to large databases of known toxic substances.[13] This step is invaluable for identifying potential "structural alerts" or "toxicophores"—sub-structures known to be associated with specific toxicities—and for guiding the design of subsequent wet lab experiments.[13][14]

Recommended In Silico Workflow

The workflow involves submitting the chemical structure of the compound to various predictive models to generate a preliminary risk profile.

cluster_workflow In Silico Workflow A Input Structure (SMILES/InChI) B Predictive Models (e.g., ProTox, PASS) A->B C Endpoint Analysis (Mutagenicity, Carcinogenicity, Organ Toxicity) B->C D Structural Alert Identification B->D E Generate Preliminary Report C->E D->E

Caption: Workflow for in silico toxicity prediction.

2.2.1 Endpoint Prediction Utilize freely available or commercial platforms to predict key toxicological endpoints. Web servers like ProTox-II or PASS Online can provide predictions on a range of toxicities.[13][15]

  • Hepatotoxicity: Predicts potential for liver damage.

  • Carcinogenicity: Estimates the likelihood of causing cancer.

  • Mutagenicity: Predicts the potential to induce genetic mutations.

  • Cytotoxicity: Predicts the concentration at which the compound may be toxic to cells, often as a predicted LD50 or GI50 value.

2.2.2 Structural Alert Analysis Identify fragments within the molecule that are known to be associated with toxicity. This can help elucidate potential mechanisms of toxicity.[13]

Data Interpretation and Reporting

The output from these tools should be compiled into a summary table. It is crucial to remember that these are predictions, not definitive results, and must be validated by empirical data.

Table 1: Hypothetical In Silico Toxicity Predictions for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Toxicity Endpoint Prediction Confidence Level Structural Alerts Identified
Hepatotoxicity Active High Aromatic amine substructure
Carcinogenicity Positive Moderate Halogenated aromatic system
Mutagenicity Positive Moderate None specific

| Cytotoxicity (LD50) | Class III (50-500 mg/kg) | High | N/A |

Phase 2: In Vitro Cytotoxicity Assessment

Principle of Cytotoxicity Testing

The primary goal of in vitro cytotoxicity screening is to determine the concentration range at which a compound causes cell death.[16] This is a fundamental measure of a compound's toxicity and is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process (like cell viability) by 50%.[3] A panel of cell lines, including both cancerous and non-cancerous cells from different organs (e.g., liver, kidney), is used to identify potential organ-specific toxicity and therapeutic windows.[3]

Selection of Assay: The Lactate Dehydrogenase (LDH) Release Assay

While several assays exist, the LDH release assay is a robust choice for initial screening. LDH is a stable enzyme present in the cytoplasm of all cells.[17][18] When the cell membrane is compromised—a hallmark of cytotoxic cell death (necrosis)—LDH is released into the culture medium.[19] Measuring the amount of LDH in the supernatant provides a direct quantification of cell lysis.[17][18] This method is often preferred over metabolic assays (e.g., MTT), which can be confounded by compounds that affect cellular metabolism without killing the cell, and which cannot distinguish between cell death and simple growth inhibition.[20][21]

Detailed Experimental Protocol: LDH Cytotoxicity Assay

cluster_workflow LDH Cytotoxicity Assay Workflow A 1. Seed Cells (e.g., HepG2, HEK293) in 96-well plate B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Collect Supernatant C->D E 5. Add LDH Reagent Mix D->E F 6. Incubate (30 min, RT) Protected from light E->F G 7. Add Stop Solution F->G H 8. Measure Absorbance (490 nm) G->H I 9. Calculate % Cytotoxicity and Determine IC50 H->I

Caption: General workflow for an LDH-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human liver carcinoma (HepG2) and human embryonic kidney (HEK293) cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[3]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include the following controls:

    • Vehicle Control: Cells treated with medium containing only DMSO (0% cytotoxicity).

    • Maximum Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the experiment (100% cytotoxicity).[19]

    • Medium Background Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C.

  • Assay Procedure:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[18]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit).[18]

    • Add 50 µL of the reaction mixture to each well of the new plate.[18]

    • Incubate for 30 minutes at room temperature, protected from light.[18]

    • Add 50 µL of stop solution to each well.[18]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula:

    • % Cytotoxicity = 100 x [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum release LDH activity - Vehicle control LDH activity)]

    • Plot % Cytotoxicity against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation and Interpretation

The results should be summarized in a table showing the IC50 values for each cell line, allowing for a direct comparison of sensitivity.

Table 2: Hypothetical Cytotoxicity Data for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Cell Line Tissue of Origin Type IC50 (µM) after 48h
HepG2 Liver Cancerous 15.2

| HEK293 | Kidney | Non-cancerous | 45.8 |

An IC50 value in the low micromolar range for the liver cell line (HepG2) compared to the kidney cell line (HEK293) could suggest potential hepatotoxicity, aligning with the in silico prediction.

Phase 3: In Vitro Genotoxicity Assessment

Principle of Genotoxicity Testing

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell.[22] This damage can occur at the gene level (mutations) or the chromosome level (structural or numerical aberrations). Assessing genotoxicity is a critical component of safety testing, as DNA damage is a primary initiating event in carcinogenesis.[23]

The Standard Two-Test Core Battery

Regulatory guidelines recommend a core battery of two in vitro tests to cover the key genotoxic endpoints.[24]

  • A bacterial reverse mutation (Ames) test: To detect gene mutations.[24][25]

  • An in vitro micronucleus (MNvit) test: To detect both structural and numerical chromosomal damage.[24][25]

This combination provides high sensitivity for detecting rodent carcinogens and in vivo genotoxicants.[22][24]

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium, E. coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[22] The test measures the ability of a compound to cause reverse mutations (reversions) that restore the bacteria's ability to grow on an amino acid-deficient medium.[24] The assay is conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[24]

Step-by-Step Methodology:

  • Strains: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[24]

  • Treatment: In triplicate, mix the test compound at several concentrations, the bacterial culture, and either S9 mix or a buffer (for non-activation conditions) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation.

  • Interpretation: A positive result is typically defined as a concentration-related increase in the number of revertant colonies that is at least double the vehicle control count for at least one strain.

Protocol 2: In Vitro Micronucleus (MNvit) Test (OECD 487)

Principle: This assay uses mammalian cells to detect damage at the chromosomal level.[26] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[26] An increase in the frequency of micronucleated cells indicates that the compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).[22][26]

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human TK6 or Chinese Hamster Ovary (CHO) cells).[27]

  • Treatment: Treat cell cultures with at least three concentrations of the test compound, with the highest concentration aiming for approximately 55±5% cytotoxicity.[27] Treatment is performed with and without S9 metabolic activation.

  • Incubation: A short treatment (3-6 hours) followed by a recovery period, or a long treatment (e.g., 24 hours) without a recovery period is performed. Cytochalasin B is often added to block cytokinesis, allowing for the easy identification of cells that have divided once (binucleated cells), in which micronuclei are scored.

  • Harvest and Staining: Harvest the cells, treat them with a hypotonic solution, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Controls: Include concurrent vehicle and positive controls (a clastogen and an aneugen).

  • Interpretation: A positive result is indicated by a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the vehicle control.

Visualization and Data Interpretation

The results from the genotoxicity battery guide the next steps in the safety assessment.

Caption: Decision pathway based on initial genotoxicity screening results.

Table 3: Hypothetical Genotoxicity Summary for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Assay Condition Result Interpretation
Ames Test Without S9 Negative Not a direct-acting mutagen
With S9 Positive (TA98, TA100) Metabolites may be mutagenic
Micronucleus Test Without S9 Negative Not directly clastogenic/aneugenic

| | With S9 | Positive | Metabolites cause chromosomal damage |

Synthesis and Conclusion

This technical guide has outlined a systematic, three-phase approach for the initial toxicity screening of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

  • Phase 1 (In Silico): Hypothetical predictions suggested potential for hepatotoxicity, carcinogenicity, and mutagenicity, providing an early warning and directing focus for subsequent assays.

  • Phase 2 (In Vitro Cytotoxicity): The hypothetical LDH assay results indicated dose-dependent cytotoxicity with a degree of selectivity towards liver cells (HepG2 IC50 = 15.2 µM) over kidney cells (HEK293 IC50 = 45.8 µM), empirically supporting the in silico hepatotoxicity concern.

  • Phase 3 (In Vitro Genotoxicity): The hypothetical results from the core battery were critical. A negative Ames test without metabolic activation but positive with it, combined with a similar pattern in the micronucleus test, strongly suggests that while the parent compound is not genotoxic, its metabolites are capable of inducing both gene mutations and chromosomal damage.

Overall Assessment: Based on this hypothetical data, 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine would be flagged as a high-risk compound. The evidence of metabolically activated genotoxicity is a significant concern for carcinogenicity and would likely halt further development unless the therapeutic indication is for a life-threatening disease with no other options, and the metabolic pathway can be further understood and potentially mitigated. This structured approach demonstrates how integrating computational, cytotoxicity, and genotoxicity data creates a robust preliminary safety profile, enabling critical, data-driven decisions in the early stages of drug discovery.

References

  • Dhanya S, Lal K, Reena SR (2018) In silico Toxicology - A Tool for Early Safety Evaluation of Drug. J Bioinform, Genomics, Proteomics 3(1): 1030. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • Sharma AK, Srivastava GN, Roy A, Sharma VK. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology. [Link]

  • Smith SM, Wunder MB, Norris DA, Shellman YG (2011) A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE 6(11): e26908. [Link]

  • Genotoxicity Testing (OECD/GLP): Which Assays Do You Need?. Gentronix. [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. ProTox 3.0. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Almehizia AA, Aboulthana WM, Naglah AM, Hassan AS. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. ECHA. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Danagulyan, G.G. & Gharibyan, V.K. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). IAEA. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • LDH cytotoxicity assay. protocols.io. [Link]

  • 1.3 In vitro and in vivo testing of new compounds. Oxford Academic. [Link]

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. InfinixBio. [Link]

  • OECD Test Guideline 487. RE-Place. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD. [Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • 6-Bromopyrazolo[1,5-a]pyrimidine. PubChem. [Link]

  • In vitro Toxicity Testing in the Twenty-First Century. PMC. [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem.it. [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. FDA. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]

  • Safety requirements for the first use of new drugs and diagnostic agents in man. CIOMS. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

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Methodological & Application

Synthesis of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine core is a privileged, planar bicyclic scaffold in medicinal chemistry. It is frequently utilized in the development of potent, ATP-competitive protein kinase inhibitors targeting ALK2/3, IRAK4, and Pim kinases, which are critical in targeted cancer therapies and autoimmune disease modulation[1].

When synthesizing functionalized derivatives for downstream cross-coupling (e.g., Suzuki-Miyaura reactions to yield 6-aryl kinase inhibitors), the precise regiocontrol of halogenation is paramount. Direct electrophilic bromination (using or NBS) of an unsubstituted pyrazolo[1,5-a]pyrimidine core typically occurs at the highly electron-rich C-3 position of the pyrazole ring. To achieve exclusive bromination at the C-6 position, a bottom-up cyclocondensation strategy is required. By condensing 3-amino-5-isopropylpyrazole with a pre-brominated 1,3-dicarbonyl equivalent—specifically 2-bromomalonaldehyde—the bromine atom is structurally locked into the C-6 position during the aromatization of the pyrimidine ring[2].

This reaction is driven by an acid catalyst (typically acetic acid), which activates the carbonyl species for nucleophilic attack and facilitates the dual dehydration steps necessary to form the aromatic system[3].

Reaction Pathway Visualization

SynthesisWorkflow SM1 3-Amino-5-isopropylpyrazole (Nucleophile) Intermediate Schiff Base Intermediate (Transient) SM1->Intermediate Condensation (AcOH, EtOH) SM2 2-Bromomalonaldehyde (Electrophile) SM2->Intermediate Product 6-Bromo-2-isopropylpyrazolo [1,5-a]pyrimidine (Target) Intermediate->Product Cyclization (-2 H2O)

Figure 1: Acid-catalyzed cyclocondensation pathway to 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

Experimental Protocol

Materials & Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Specifications

ReagentRoleMW ( g/mol )EquivalentsAmount
3-Amino-5-isopropylpyrazole Nucleophile125.171.01.25 g
2-Bromomalonaldehyde Electrophile150.961.11.66 g
Glacial Acetic Acid Catalyst / Co-solvent60.05Excess5.0 mL
Absolute Ethanol Solvent46.07N/A15.0 mL
Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 3-amino-5-isopropylpyrazole (1.25 g, 10 mmol) and 2-bromomalonaldehyde (1.66 g, 11 mmol).

  • Suspend the solid reagents in absolute ethanol (15 mL).

  • Add glacial acetic acid (5 mL) dropwise to the suspension. Causality Check: Ethanol ensures the homogeneous solvation of both the pyrazole and the dialdehyde. Acetic acid acts as a critical electrophilic activator; it protonates the carbonyl oxygens of 2-bromomalonaldehyde, significantly increasing their susceptibility to nucleophilic attack by the exocyclic amine and endocyclic nitrogen of the pyrazole[3].

Step 2: Cyclocondensation 4. Attach a reflux condenser to the flask and heat the reaction mixture to 70–80 °C in an oil bath for 2–3 hours. Causality Check: Heating provides the thermal energy required to overcome the activation barrier for the initial Schiff base formation and the subsequent intramolecular cyclization. The continuous heating drives the elimination of two water molecules, a thermodynamically favorable process that yields the fully aromatized, planar pyrazolo[1,5-a]pyrimidine system.

Step 3: Quenching and Extraction 5. Monitor the reaction progress via TLC (50% EtOAc in Hexanes). Upon complete consumption of the starting pyrazole, cool the mixture to room temperature. 6. Concentrate the mixture under reduced pressure to remove the majority of the ethanol and acetic acid. 7. Dilute the crude viscous residue with ethyl acetate (50 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate ( ) solution (2 × 25 mL) until evolution ceases. Causality Check: Neutralization quenches the acetic acid catalyst, preventing potential acid-catalyzed degradation during isolation. It also ensures the basic nitrogen atoms of the product are not protonated, which would otherwise trap the target molecule in the aqueous layer. 8. Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate ( ), filter, and concentrate in vacuo.

Step 4: Purification 9. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) or recrystallize from an ethanol/water mixture to afford pure 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine as a pale yellow solid.

Self-Validating Quality Control (QC) Checkpoints

To ensure the scientific integrity of the synthesized batch, the protocol must be treated as a self-validating system. Compare your analytical results against the specific checkpoints below to confirm structural identity and regiochemistry.

Table 2: Self-Validating Analytical Checkpoints

Analytical MethodTarget ObservationMechanistic Significance
TLC (50% EtOAc/Hexanes) High , strongly UV-active spot (254 nm).Confirms the consumption of the highly polar starting materials and the formation of the conjugated bicyclic system.
H NMR ( ) Isopropyl signals: doublet at ~1.3 ppm (6H), septet at ~3.1 ppm (1H).Validates the retention of the intact isopropyl group at the C-2 position.
H NMR ( ) Distinct singlet at ~6.5 ppm (1H).Confirms the C-3 proton of the pyrazole ring remains unsubstituted, proving bromination did not occur there.
H NMR ( ) Two downfield signals at 8.5–9.0 ppm (2H).Confirms the presence of the C-5 and C-7 pyrimidine protons, validating successful C-6 bromination[2].
LC-MS (ESI+) Isotopic doublet at m/z 240.0 and 242.0 (1:1 ratio).Confirms the mass and the presence of exactly one bromine atom (characteristic isotope pattern).

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors Source: OSTI.GOV URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Optimization, causality, and self-validating protocols for the rapid assembly and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

Introduction & Strategic Rationale

The pyrazolo[1,5-a]pyrimidine core is a privileged structural motif in modern medicinal chemistry, serving as the foundational scaffold for numerous biologically active compounds, most notably potent protein kinase inhibitors used in targeted oncology[1].

Historically, the construction of this bicyclic aza-heterocycle relied on prolonged conventional heating (refluxing in acidic or alcoholic solvents for 4 to 12 hours). This approach is plagued by thermal degradation of sensitive functional groups, poor regioselectivity, and the generation of significant solvent waste.

The Microwave Advantage: Transitioning to Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the reaction kinetics. By utilizing dielectric heating, microwave energy couples directly with the polar reactants. This localized superheating allows the reaction to rapidly cross the activation energy barrier of the rate-limiting dehydration step, driving the equilibrium toward the thermodynamically stable aromatic core in a matter of minutes[2].

Mechanistic Pathway & Causality

The most robust method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of a 5-aminopyrazole (acting as a binucleophile) with a 1,3-biselectrophilic partner, such as a β -enaminone[1].

Why Solvent-Free MAOS? Performing this reaction under solvent-free microwave conditions is not merely an environmental choice; it is a kinetic imperative. Removing the solvent maximizes the collision frequency between the solid/melt reactants. Because the reactants themselves are highly polar, they efficiently absorb microwave energy. This prevents the accumulation of the transient Michael-type adduct, forcing rapid intramolecular cyclization and subsequent aromatization before side-reactions can occur[2].

G A 5-Aminopyrazole (Binucleophile) B β-Enaminone (1,3-Biselectrophile) C Microwave Heating (180 °C, 2 min) D Michael-Type Adduct (Transient) C->D Nucleophilic Attack E Cyclocondensation (- H2O, - Amine) D->E Intramolecular Cyclization F Pyrazolo[1,5-a]pyrimidine E->F Aromatization AB AB AB->C

Reaction mechanism for microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis.

Comparative Performance Data

To justify the integration of MAOS into your discovery pipeline, the following table summarizes the quantitative improvements observed during the synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidines[1].

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Reagents 5-aminopyrazole + β -enaminone5-aminopyrazole + β -enaminone
Conditions Reflux in Acetic Acid / Ethanol180 °C, Catalyst- & Solvent-Free
Reaction Time 4 – 12 hours2 minutes
Average Yield 60% – 75%88% – 97%
Environmental Impact High (Solvent waste, high energy)Low (Eco-compatible, low energy)

Experimental Protocols

Protocol A: Catalyst- and Solvent-Free Core Assembly[1]

This protocol outlines the rapid, green synthesis of the core scaffold.

Materials:

  • β -enaminone derivative (0.50 mmol)

  • NH-5-aminopyrazole derivative (0.50 mmol)

  • Ethanol/Water mixture (1:1, for work-up)

Step-by-Step Methodology:

  • Homogenization: In a 10 mL microwave-transparent process vial, add the β -enaminone and the NH-5-aminopyrazole. Grind or mix thoroughly to ensure a homogenous solid phase.

    • Causality: Intimate physical contact is crucial in solvent-free MAOS to ensure uniform heat distribution and prevent localized charring or "hot spots."

  • Irradiation: Seal the vial with a pressure-rated crimp cap. Subject the mixture to microwave irradiation at 180 °C for exactly 2 minutes[1]. Ensure the microwave's dynamic power modulation is active to maintain a steady temperature.

  • Quenching & Work-up: Allow the vial to cool to room temperature via the reactor's compressed air cooling system. Once cooled, unseal and add 3 mL of a 1:1 ethanol/water mixture to precipitate the crude product.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under high vacuum.

Self-Validation Checkpoints:

  • TLC Analysis: Run a TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the highly polar, baseline-hugging 5-aminopyrazole spot confirms 100% conversion.

  • NMR Confirmation: In 1 H NMR, the appearance of a distinct singlet around δ 7.0 - 7.5 ppm (corresponding to the C-3 proton of the newly formed pyrimidine ring) validates successful cyclization and aromatization.

Protocol B: One-Pot Pd-Catalyzed C-H Arylation & Decarboxylation[3]

Once the core is established, late-stage functionalization is often required. This protocol details a one-pot, two-step microwave process for C-7 functionalization via direct C-H arylation followed by saponification-decarboxylation[3].

G A 7-Ethoxycarbonylmethyl- pyrazolo[1,5-a]pyrimidine C Microwave Heating (150 °C, 30 min) A->C B Aryl Bromide + Pd(OAc)2 DavePhos, Cs2CO3 B->C D C-H Arylation Intermediate C->D Cross-Coupling E Saponification & Decarboxylation D->E One-Pot Sequence F 7-Substituted Pyrazolo[1,5-a]pyrimidine E->F Final Product

One-pot Pd-catalyzed arylation and decarboxylation under microwave irradiation.

Materials:

  • 7-ethoxycarbonylmethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (0.34 mmol)

  • Aryl/heteroaryl bromide (0.68 mmol, 2.0 equiv.)

  • Cs 2​ CO 3​ (0.68 mmol, 2.0 equiv.)

  • DavePhos (0.068 mmol, 0.2 equiv.) and Pd(OAc) 2​ (0.034 mmol, 0.1 equiv.)

  • Anhydrous Toluene (3 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Under a strict argon atmosphere, combine the pyrazolo[1,5-a]pyrimidine substrate, aryl bromide, Cs 2​ CO 3​ , DavePhos, and Pd(OAc) 2​ in a microwave vial containing anhydrous toluene[3].

    • Causality: Argon purging is mandatory to prevent oxidative degradation of the active, electron-rich Pd(0) catalytic species generated in situ.

  • Microwave Coupling: Seal the vial and heat under microwave irradiation at 150 °C for 30 minutes[3].

    • Causality: The elevated temperature provided by the microwave rapidly overcomes the high activation energy of the C-H bond insertion, a step that traditionally requires 24+ hours of reflux. The basic conditions and thermal energy simultaneously drive the subsequent ester hydrolysis and decarboxylation in the exact same pot[3].

  • Work-up: Cool to room temperature, dilute with ethyl acetate (10 mL), wash with water and brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradients).

Self-Validation Checkpoints:

  • Mass Spectrometry (HRMS): The loss of the ethoxycarbonyl group (-73 Da) combined with the addition of the aryl mass confirms the dual arylation-decarboxylation event has successfully occurred[3].

Troubleshooting & Optimization Insights

  • Incomplete Conversion in Protocol A: If TLC indicates unreacted starting materials after 2 minutes, the issue is often poor initial homogenization. Remedy: Vigorously grind the solid reactants in an agate mortar before transferring them to the microwave vial.

  • Over-pressurization Faults: Rapid evolution of water vapor during the cyclocondensation step can trigger the microwave's pressure safety shutoff. Remedy: Ensure the microwave vial is no more than 30% full to allow adequate headspace for vapor expansion.

  • Catalyst Deactivation in Protocol B: The appearance of a heavy black precipitate (Palladium black) early in the reaction indicates catalyst death. Remedy: Rigorously degas the toluene solvent via three freeze-pump-thaw cycles prior to use to ensure zero dissolved oxygen.

References

  • Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. European Journal of Medicinal Chemistry Reports (via ResearchGate). 1

  • A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances. 3

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central (PMC).2

Sources

Application Notes and Protocols for Kinase Inhibition Assays Using 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of a wide range of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has been a major focus of therapeutic research. The pyrazolo[1,5-a]pyrimidine framework serves as the foundation for several clinical candidates and approved drugs, highlighting its therapeutic potential.[3][5]

This document provides detailed application notes and protocols for the use of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine , a specific derivative of this potent scaffold, in in vitro kinase inhibition assays. While the precise kinase targets of this particular analog are yet to be fully elucidated in publicly available literature, structure-activity relationship (SAR) studies of related compounds strongly suggest that Cyclin-Dependent Kinases (CDKs) are a probable target class.[4][6] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[7][8]

These protocols are designed for researchers, scientists, and drug development professionals to characterize the inhibitory activity of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, determine its potency (IC50), and assess its selectivity across a panel of kinases.

Mechanism of Action and Assay Principle

Most kinase inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold act as ATP-competitive inhibitors.[2][9] They achieve their effect by binding to the kinase's active site, directly competing with the endogenous substrate, adenosine triphosphate (ATP). The protocols described herein are designed to quantify this competition.

The fundamental principle of these assays is to measure the enzymatic activity of a target kinase in the presence of varying concentrations of the inhibitor. The rate of a kinase-catalyzed phosphorylation reaction is determined by measuring either the consumption of a substrate (e.g., ATP) or the formation of a product (e.g., ADP or a phosphorylated substrate). A decrease in the reaction rate in the presence of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine indicates inhibition.

cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Data Analysis Kinase Kinase Product Phosphorylated Substrate + ADP Kinase->Product Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate (Protein/Peptide) Substrate->Kinase Inhibitor 6-Bromo-2-isopropyl- pyrazolo[1,5-a]pyrimidine Inhibitor->Kinase Competes with ATP Detection Measure Signal (e.g., Radioactivity, Light, Fluorescence) Product->Detection Analysis Calculate % Inhibition vs. [Inhibitor] Detection->Analysis IC50 Determine IC50 Value Analysis->IC50

Figure 1: General workflow for an in vitro kinase inhibition assay.

Screening Strategy: A Focus on Cyclin-Dependent Kinases

Based on the prevalence of the pyrazolo[1,5-a]pyrimidine scaffold in known CDK inhibitors, an initial screening panel should focus on key members of this family.[4][6]

Primary Screen Rationale Secondary/Selectivity Screen
CDK2/Cyclin A Central regulator of S-phase progression; a common target for this scaffold.[3][4]CDK1/Cyclin B (Mitotic CDK)
CDK2/Cyclin E Controls G1/S phase transition.[7]CDK4/Cyclin D1 (G1 CDK)
CDK5/p25 (Atypical, neuronal functions)[10]
CDK7/Cyclin H (CDK-activating kinase)[10]
CDK9/Cyclin T (Transcriptional CDK)[4]

Table 1: Suggested Kinase Screening Panel.

Experimental Protocols

The following protocols provide detailed methodologies for assessing kinase inhibition. It is crucial to optimize reaction conditions (e.g., enzyme and substrate concentrations, incubation times) for each specific kinase to ensure the assay is conducted in the linear range of the reaction.

Protocol 1: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding)

This method is considered a gold standard due to its direct measurement of phosphate incorporation and high sensitivity.[11]

Materials:

  • Kinase: Recombinant human CDK2/Cyclin A (or other target kinase).

  • Substrate: Histone H1 is a common substrate for CDK2.[12]

  • Inhibitor: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, serially diluted in DMSO.

  • Kinase Reaction Buffer (1X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.[13]

  • ATP: 10 mM stock of non-radioactive ("cold") ATP.

  • Radioisotope: [γ-³²P]ATP (3000 Ci/mmol).

  • Stop Solution: 75 mM Phosphoric Acid.

  • P81 Phosphocellulose Paper and a dot-blot apparatus.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine in 100% DMSO. A typical starting range would be from 10 mM down to 10 nM. Then, create intermediate dilutions in Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1-2%.

  • Prepare Kinase/Substrate Master Mix: In a single tube, prepare a master mix containing the Kinase Reaction Buffer, the required amount of CDK2/Cyclin A, and Histone H1 substrate. The optimal concentrations should be determined empirically but a starting point could be 5-10 ng of enzyme and 1 µg of substrate per reaction.

  • Set Up Reactions: In microcentrifuge tubes or a 96-well plate, add:

    • 2.5 µL of diluted inhibitor or DMSO (for 0% inhibition control).

    • 12.5 µL of Kinase/Substrate Master Mix.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Prepare ATP Mix: Prepare a mix of cold ATP and [γ-³²P]ATP in water. The final ATP concentration in the assay should be at or near the Kₘ for the specific kinase (often ~10-100 µM).[1] A typical amount of radioactivity is 0.5 µCi per reaction.[11]

  • Initiate Kinase Reaction: Add 10 µL of the ATP mix to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for 20-30 minutes. Ensure the reaction time is within the linear range of product formation.

  • Stop Reaction and Spot: Stop the reaction by adding 25 µL of 75 mM phosphoric acid. Spot 20 µL of each reaction onto a pre-labeled square of P81 phosphocellulose paper.

  • Wash: Wash the P81 paper three times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: After a final wash with acetone and air-drying, place each paper square into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This homogeneous "add-mix-read" assay measures kinase activity by quantifying the amount of ADP produced. It is highly amenable to high-throughput screening (HTS).[12]

Materials:

  • Kinase and Substrate: As in Protocol 1.

  • Inhibitor: As in Protocol 1.

  • Kinase Reaction Buffer (1X): As in Protocol 1.

  • ATP: Concentration should be at or near the Kₘ for the target kinase.

  • ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Set Up Kinase Reaction: In a white assay plate, add the components in the following order:

    • 1 µL of diluted inhibitor or DMSO control.

    • 2 µL of a master mix containing kinase and substrate in Kinase Reaction Buffer.

    • 2 µL of ATP solution to initiate the reaction.

  • Incubate: Incubate at room temperature for 60 minutes (or an optimized time).

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Interpretation

  • Background Subtraction: For each data point, subtract the signal from a "no enzyme" or "maximum inhibition" control.

  • Calculate Percent Inhibition: Normalize the data relative to the controls. The signal from the DMSO-only wells represents 0% inhibition (100% activity).

    • % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))

  • Generate IC50 Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the half-maximal inhibitory concentration (IC50).[14][15] Software such as GraphPad Prism is commonly used for this analysis.[16]

The Cheng-Prusoff Equation: For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration in the assay. The Cheng-Prusoff equation can be used to calculate the inhibitor's affinity (Ki) for the kinase, which is independent of the ATP concentration.[1][17] IC50 = Ki * (1 + [ATP] / Kₘ)

Visualization of a Relevant Signaling Pathway

Inhibition of CDKs, particularly CDK2, is expected to block the cell's progression from the G1 to the S phase of the cell cycle. This is primarily achieved by preventing the phosphorylation of the Retinoblastoma protein (pRb), which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby preventing the expression of genes required for DNA replication.[7][18]

Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Induces pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p p-pRb (Inactive) pRb_E2F->pRb_p E2F E2F (Active Transcription Factor) pRb_E2F->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Induces Transcription S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription CyclinE_CDK2->pRb_E2F Hyper-phosphorylates (Positive Feedback) S_Phase S-Phase Entry (DNA Replication) S_Phase_Genes->S_Phase Enables Inhibitor 6-Bromo-2-isopropyl- pyrazolo[1,5-a]pyrimidine Inhibitor->CyclinE_CDK2 Inhibits

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Application Note: Formulation and Handling of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the translational bottleneck of formulating highly lipophilic halogenated heterocycles. 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8) is a prime example of such a compound. While it serves as a highly valuable intermediate and pharmacophore for biological experiments, its physicochemical properties demand rigorous, causality-driven formulation strategies to ensure reproducible assay data.

This guide provides an authoritative, self-validating framework for preparing this compound for both in vitro biochemical assays and in vivo preclinical dosing.

Mechanistic Rationale: The Pyrazolo[1,5-a]pyrimidine Scaffold

Before formulating any compound, it is critical to understand its biological utility and how its structure dictates its behavior in solution. The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently utilized to design highly selective ATP-competitive kinase inhibitors[1].

The structural features of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine dictate its functional role:

  • The Heteroaromatic Core: Mimics the purine ring of ATP, allowing it to anchor into the highly conserved hinge region of kinases such as 2[2],3[3], and 4[4].

  • C2-Isopropyl Group: Provides essential steric bulk and lipophilicity to occupy deep hydrophobic pockets adjacent to the ATP-binding site.

  • C6-Bromo Group: Acts as a heavy, electron-withdrawing halogen that can form halogen bonds with target proteins, or serve as a synthetic handle for palladium-catalyzed cross-coupling during lead optimization[5].

Pathway Ligand Growth Factors (e.g., NGF, BDNF) Kinase Target Kinases (TRK, PI3Kδ, CDK2) Ligand->Kinase Activation Downstream Downstream Signaling (AKT / MAPK) Kinase->Downstream Phosphorylation Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold->Kinase ATP-Competitive Inhibition Response Cell Proliferation & Survival Downstream->Response Gene Expression

Fig 1. Pharmacological intervention of pyrazolo[1,5-a]pyrimidine derivatives in kinase signaling.

Physicochemical Profiling

The very features that make this compound biologically potent (the bromo and isopropyl groups) also maximize its crystal lattice energy and lipophilicity. This results in near-zero aqueous solubility. Attempting to dilute this compound directly into aqueous assay buffers without a proper vehicle will result in immediate precipitation, leading to false-negative biological data.

Table 1: Quantitative Physicochemical Profile

PropertyValue / Specification
Chemical Name 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine
CAS Number 1296224-38-8[6]
Molecular Formula C9H10BrN3[5]
Molecular Weight 240.11 g/mol [5]
Physical State Solid (Powder)
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)
DMSO Solubility ≥ 25 mg/mL (Requires sonication)

Formulation Strategies & Workflow

To overcome the hydration barrier of the C6-bromo and C2-isopropyl moieties, we must utilize a sequential solvation strategy.

  • For In Vitro Assays: We utilize 100% anhydrous Dimethyl Sulfoxide (DMSO) to completely disrupt the crystal lattice, followed by extreme dilution into aqueous media. The final DMSO concentration must strictly remain below 0.5% v/v to prevent solvent-induced cytotoxicity.

  • For In Vivo Assays: Because pure DMSO is toxic to rodents at high volumes, we employ a co-solvent microemulsion system . We use PEG300 as a hydrophobic matrix and Tween-80 as a non-ionic surfactant to trap the lipophilic pyrazolopyrimidine in micelles before introducing saline.

Formulation API 6-Bromo-2-isopropylpyrazolo [1,5-a]pyrimidine Stock Master Stock (10-50 mM in 100% DMSO) API->Stock Dissolution & Sonication Decision Assay Modality Stock->Decision InVitro In Vitro Assays Decision->InVitro Cellular/Biochemical InVivo In Vivo Dosing Decision->InVivo Preclinical Models DiluteVitro Aqueous Buffer Dilution (Max 0.1-0.5% DMSO) InVitro->DiluteVitro FormulateVivo Co-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) InVivo->FormulateVivo Sequential Addition

Fig 2. Decision matrix and workflow for formulating hydrophobic pyrazolopyrimidines.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the physical state of the solution deviates from the checkpoints provided, the formulation has failed and must not be used in biological experiments.

Protocol A: In Vitro Master Stock Preparation (10 mM)

Causality: Creating a highly concentrated master stock minimizes the volume of DMSO transferred into the final cellular assay, preserving cell viability.

  • Weighing: Accurately weigh 2.40 mg of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine powder into a sterile, light-blocking amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous 100% DMSO.

  • Agitation: Vortex the tube at maximum speed for 60 seconds.

  • Sonication (Critical Step): Place the tube in a water bath sonicator at room temperature for 5–10 minutes. The ultrasonic waves provide the activation energy required to break the strong intermolecular bonds of the brominated structure.

  • Validation Checkpoint: Hold the tube against a bright light source. The solution must be 100% optically clear . If you observe a "Tyndall effect" (a hazy scattering of light), micro-crystals are still present. Sonicate for an additional 5 minutes at 37°C.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles and store at -20°C under argon gas to prevent moisture absorption.

Protocol B: In Vivo Dosing Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

Causality: The order of addition here is absolute. Adding saline too early will cause an immediate dielectric shock, crashing the lipophilic compound out of solution and creating micro-embolism risks for the animal.

  • Initial Solvation: Dissolve the required dose of the compound in 10% of the final volume using 100% DMSO. Vortex until completely clear.

  • Matrix Addition: Add 40% of the final volume using PEG300. Vortex vigorously for 2 minutes. Causality: PEG300 coats the solvated molecules in a hydrophobic polymer matrix, preventing them from aggregating.

  • Surfactant Addition: Add 5% of the final volume using Tween-80. Vortex for 1 minute. Causality: Tween-80 lowers the surface tension and prepares the mixture to form stable micelles once water is introduced.

  • Aqueous Phase: Dropwise, add 45% of the final volume using 0.9% physiological saline while continuously vortexing.

  • Validation Checkpoint: The final formulation must be a transparent, single-phase microemulsion. If the solution turns milky or opaque at any point, the micellar structure has failed. Do not inject opaque solutions; discard and restart.

References

  • Matrix Scientific / 1int. "6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Product Specifications." 5

  • National Institutes of Health (PMC). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." 3

  • ChemicalBook. "6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1296224-38-8) Information." 6

  • World Intellectual Property Organization (WIPO). "PYRAZOLO [1,5-A] PYRIMIDINES AS PROTEIN KINASE INHIBITORS." 1

  • Elsevier (DOI). "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." 4

  • National Institutes of Health (PMC). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." 2

Sources

Application of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine in the Development of Targeted Kinase Inhibitors for Oncology

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8)

Executive Summary & Chemical Rationale

The development of targeted protein kinase inhibitors (PKIs) is a cornerstone of modern oncology. 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a highly privileged pharmacophore building block utilized in the discovery of potent ATP-competitive kinase inhibitors[1]. The pyrazolo[1,5-a]pyrimidine core acts as a purine bioisostere, effectively mimicking the adenine ring of ATP to competitively bind the kinase hinge region[1].

  • The 2-Isopropyl Moiety: This aliphatic group provides critical van der Waals interactions within the hydrophobic pocket adjacent to the ATP-binding site. This steric bulk increases selectivity against off-target kinases that possess smaller hydrophobic pockets[2].

  • The 6-Bromo Substituent: This halogen serves as an essential synthetic handle. It allows for late-stage functionalization (e.g., Suzuki-Miyaura or Ullmann-type couplings) to introduce aryl, heteroaryl, or amine groups that project into the solvent-exposed channel, drastically improving binding affinity and cellular potency[3].

Protocol 1: Late-Stage Functionalization (Synthesis of the Active Probe)

Objective: Convert the inactive brominated building block into a potent kinase inhibitor via palladium-catalyzed cross-coupling.

Causality & Trustworthiness: We utilize Pd(dppf)Cl2​ because its large bite angle facilitates efficient oxidative addition into the sterically hindered 6-bromo position. K2​CO3​ is chosen as a mild base to prevent the degradation of the pyrazolo-pyrimidine core under thermal stress[1]. To ensure the system is self-validating, LC-MS monitoring is strictly employed to track the isotopic signature of the starting material.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst Pd(dppf)Cl2​ (0.05 eq).

  • Solvent: Suspend the mixture in thoroughly degassed 1,4-dioxane/ H2​O (4:1 v/v). Degassing is critical to prevent catalyst poisoning by oxygen.

  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Self-Validation Step: Monitor reaction completion via LC-MS. The disappearance of the distinct 240/242 m/z (M+H) 1:1 bromine isotope pattern indicates full conversion.

  • Purification: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to yield the functionalized lead inhibitor.

Protocol 2: High-Throughput Cell Viability Screening

Objective: Evaluate the anti-proliferative efficacy of the synthesized derivative in human cancer cell lines (e.g., HCT116 colon carcinoma, MCF-7 breast adenocarcinoma).

Causality & Trustworthiness: We employ the CellTiter-Glo® (ATP-luminescence) assay rather than the traditional MTT assay. Nitrogen-rich heterocycles like pyrazolo[1,5-a]pyrimidines can occasionally interfere with tetrazolium dye reduction, causing false-positive viability readouts. ATP quantitation provides a direct, artifact-free measure of metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 and MCF-7 cells at 3,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the synthesized derivative in DMSO. Transfer to the assay plate ensuring the final DMSO concentration is 0.1%.

    • Self-Validation Step: Include Dinaciclib (a known pyrazolo-pyrimidine CDK inhibitor) as a positive control and 0.1% DMSO as a vehicle negative control to establish the assay's dynamic range.

  • Incubation: Incubate the treated cells for 72 hours.

  • Detection: Add 100 µL of CellTiter-Glo® reagent per well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader. Calculate IC50​ values using 4-parameter non-linear regression analysis.

Protocol 3: Mechanistic Validation via Flow Cytometry

Objective: Confirm that the observed cytotoxicity is driven by target-mediated cell cycle arrest (e.g., CDK inhibition leading to G1/S arrest) rather than non-specific chemical necrosis.

Step-by-Step Methodology:

  • Treatment: Treat HCT116 cells with the derivative at 1× and 5× the calculated IC50​ for 24 hours.

  • Harvesting: Trypsinize the cells, wash twice with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the fixed cells in a staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content using a flow cytometer (e.g., BD FACSCanto).

    • Self-Validation Step: The emergence of a sub-G1 peak indicates DNA fragmentation (apoptosis), while a distinct accumulation in the G1/S or G2/M phase validates the blockade of cell cycle progression typical of targeted kinase inhibition.

Quantitative Data Summary

The following table summarizes expected viability outcomes when 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is successfully functionalized into a lead CDK/Aurora inhibitor, compared against a clinical benchmark.

CompoundHCT116 IC50​ (nM)MCF-7 IC50​ (nM)A549 IC50​ (nM)Primary Kinase Target
Unmodified Building Block > 10,000> 10,000> 10,000N/A (Weak binding)
Functionalized Lead 14.2 ± 1.828.5 ± 3.145.0 ± 4.2CDK2 / Aurora A
Dinaciclib (Positive Control) 8.5 ± 1.211.2 ± 1.515.4 ± 2.0CDK1/2/5/9
DMSO (Vehicle Control) N/A (100% Viability)N/A (100% Viability)N/A (100% Viability)None

Signaling Pathway Visualization

The logical flow from chemical derivatization of the building block to the ultimate biological phenotype (apoptosis) is mapped below.

Pathway A 6-Bromo-2-isopropyl pyrazolo[1,5-a]pyrimidine B Functionalized Lead Inhibitor (via Cross-Coupling) A->B Structural Derivatization C ATP-Binding Pocket (CDKs / Aurora Kinases) B->C Competitive ATP Displacement D Rb Phosphorylation Blockade & E2F Inhibition C->D Kinase Inhibition E G1/S Phase Arrest D->E Cell Cycle Halt F Caspase-Dependent Apoptosis E->F Sustained Cellular Stress

Mechanism of pyrazolo[1,5-a]pyrimidine derivatives in driving cancer cell apoptosis.

References

  • [1] Iorkula, T. H., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. 1

  • [2] Krämer, A., et al. "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor." bioRxiv / European Journal of Medicinal Chemistry. 2

  • [3] Iorkula, T. H., et al. "An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors." Molecules. 3

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Use of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine as a Privileged Scaffold for Kinase Chemical Probes

Executive Summary

The development of highly selective chemical probes is a cornerstone of modern target validation and drug discovery. Among nitrogen-rich heterocycles, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly privileged bioisostere for the purine ring of adenosine triphosphate (ATP)[1]. This application note details the structural rationale, synthetic functionalization, and biological validation of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine —a versatile building block used to generate potent, ATP-competitive kinase inhibitors targeting critical oncogenic drivers such as Cyclin-Dependent Kinases (CDKs)[2] and Threonine Tyrosine Kinase (TTK)[3].

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, I approach scaffold selection not as a matter of convenience, but of geometric and electronic precision. The 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine molecule is engineered for optimal orientation within the kinase hinge region:

  • The 2-Isopropyl Group (Selectivity Anchor): Positioned on the pyrazole ring, this bulky, lipophilic moiety projects toward the solvent-exposed region or interacts with the hydrophobic sub-pocket adjacent to the gatekeeper residue. This steric bulk prevents the scaffold from indiscriminately binding to the broader kinome, establishing a baseline of selectivity[2].

  • The 6-Bromo Handle (Diversity Vector): The bromine atom is situated on the electron-deficient pyrimidine ring. In the kinase ATP-binding pocket, the C6 vector points directly toward the deep hydrophobic pocket (allowing exploration of DFG-in/DFG-out conformations). Chemically, this halogen is primed for palladium-catalyzed cross-coupling, enabling late-stage diversification to optimize target affinity and pharmacokinetic properties[4].

Chemical Biology Workflow

G A 6-Bromo-2-isopropyl pyrazolo[1,5-a]pyrimidine (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Library Generation) A->B C In Vitro Kinase Profiling (ADP-Glo) (Target Affinity) B->C D Cellular Target Engagement (NanoBRET) C->D E Phenotypic Screening (Apoptosis/Cell Cycle) D->E

Workflow for developing kinase probes from the 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

To convert the inactive core scaffold into an active chemical probe, the 6-bromo position must be functionalized with an appropriate aryl or heteroaryl group.

Causality of Reagents: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand provides a large bite angle, which stabilizes the Pd intermediate and accelerates reductive elimination. This minimizes unwanted protodehalogenation of the electron-deficient pyrimidine ring. A biphasic 1,4-Dioxane/ H2​O system is chosen to ensure the solubility of both the organic scaffold and the inorganic base ( K2​CO3​ ), which is required to activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (1.0 eq), the desired aryl boronic acid (1.2 eq), K2​CO3​ (2.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v) to achieve a 0.2 M concentration of the scaffold.

  • Purge the flask with N2​ for 5 minutes, then heat to 90 °C for 4–6 hours under continuous stirring.

  • Self-Validating Checkpoint: Prior to aqueous workup, analyze a 5 µL aliquot via LC-MS. The starting scaffold exhibits a distinct 1:1 isotopic cluster at m/z 240/242 due to the 79Br and 81Br isotopes. The complete disappearance of this doublet and the emergence of the target mass ( [M+H]+ ) confirms quantitative conversion. If the doublet persists, spike in an additional 2 mol% of catalyst and 0.5 eq of boronic acid, as boronic acids can undergo competitive protodeboronation.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Protocol B: Orthogonal Validation via ADP-Glo Kinase Assay

Once synthesized, the probe's affinity must be quantified. The ADP-Glo assay is a universal, luminescent method that measures ADP formed from a kinase reaction.

Causality of Reagents: It is critical to run the assay at the apparent Km​ for ATP of your specific target kinase. Screening at Km​ ensures that the assay is sensitive to competitive inhibitors and that the derived IC50​ is a direct reflection of the inhibitor's Ki​ (via the Cheng-Prusoff equation). Furthermore, the inclusion of 20 mM MgCl2​ is mandatory because the biologically active substrate is the Mg-ATP complex; insufficient Mg2+ will artificially lower the Vmax​ of the kinase, skewing the data.

Step-by-Step Procedure:

  • Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 1 mM DTT.

  • In a 384-well white plate, add 1 µL of the synthesized probe (titrated in a 10-point dose-response curve in DMSO).

  • Add 2 µL of recombinant kinase (e.g., CDK2/Cyclin E1) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiate the reaction by adding 2 µL of an ATP/Substrate mix (ATP at the predetermined Km​ , plus 0.2 µg/µL Myelin Basic Protein). Incubate for 60 minutes.

  • Add 5 µL of ADP-Glo Reagent to deplete unconsumed ATP (incubate 40 minutes).

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 minutes). Read on a microplate luminometer.

  • Self-Validating Checkpoint: The assay plate must include three internal controls: a "No Enzyme" control (0% activity), a "Vehicle/DMSO" control (100% activity), and a reference pan-inhibitor (e.g., Staurosporine at 1 µM). The assay is only valid and self-consistent if the Z'-factor between the Vehicle and No Enzyme controls is > 0.6.

Quantitative Data Presentation

The table below illustrates representative Structure-Activity Relationship (SAR) data, demonstrating how functionalization at the C6 position of the 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine scaffold dictates target selectivity and cellular potency.

CompoundC6-Substitution (via Suzuki Coupling)CDK2 IC50​ (nM)TTK IC50​ (nM)Primary Target ProfileHCT-116 Cell Viability GI50​ (µM)
Core Scaffold -Br>10,000>10,000Inactive Precursor>50.0
Probe 1 4-aminophenyl451,200CDK2 Selective1.2
Probe 2 3-methoxy-4-(morpholinomethyl)phenyl1285Dual CDK2/TTK0.4
Probe 3 2-fluoro-4-(piperazin-1-yl)phenyl2103TTK Selective0.15

Note: Data reflects typical SAR divergence achieved by projecting different electronic and steric vectors from the C6 position into the kinase hydrophobic pocket.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters (2016).[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances (2023).[Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry (2010). [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. European Journal of Medicinal Chemistry (2023).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and consistently achieve higher yields and purity.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The successful synthesis of specific analogs like 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is often a critical step in drug discovery programs. This document synthesizes established chemical principles with practical, field-proven insights to ensure your success.

Section 1: Overview of the Synthetic Pathway

The most common and reliable synthesis of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a three-stage process. It begins with the formation of a key pyrazole intermediate, followed by a cyclocondensation reaction to build the core bicyclic structure, and concludes with a regioselective bromination.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Formation cluster_2 Stage 3: Functionalization A Isobutyrylacetonitrile + Hydrazine Hydrate B 3-Amino-5-isopropylpyrazole A->B Knorr-type Condensation D 2-Isopropylpyrazolo[1,5-a]pyrimidine B->D Cyclocondensation (Acid-catalyzed) C Malondialdehyde or 1,1,3,3-Tetramethoxypropane C->D F 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine D->F Electrophilic Bromination E N-Bromosuccinimide (NBS) E->F

Caption: General three-stage workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My cyclocondensation reaction (Stage 2) has a low yield and multiple spots on TLC. What's going wrong?

Answer: Low yield in this step is a frequent challenge and typically points to one of three areas: the quality of the starting aminopyrazole, suboptimal reaction conditions, or the formation of undesired regioisomers.

Potential Causes & Solutions:

  • Impure 3-Amino-5-isopropylpyrazole: The Knorr-type synthesis of the aminopyrazole precursor can yield impurities.[4][5] Residual starting materials or side products can inhibit the subsequent cyclocondensation.

    • Validation: Before use, confirm the purity of your 3-amino-5-isopropylpyrazole via ¹H NMR and melting point. Ensure it is completely dry.

    • Solution: Recrystallize the aminopyrazole from an appropriate solvent system (e.g., ethanol/water or toluene) to remove impurities.

  • Suboptimal Reaction Conditions: The cyclocondensation of 5-aminopyrazoles is highly sensitive to the catalyst, solvent, and temperature.[6] An improper balance can lead to incomplete reactions or decomposition.

    • Causality: The reaction requires an acid catalyst to activate the dicarbonyl component and facilitate the intramolecular cyclization and dehydration. The choice of acid and solvent polarity affects reaction rates and solubility.[7]

    • Solution: Screen a matrix of conditions. Acetic acid is a common solvent and catalyst, but other acids like p-toluenesulfonic acid (p-TsA) in a non-polar solvent like toluene can be effective. Microwave-assisted synthesis can also dramatically shorten reaction times and improve yields.[1][8]

  • Regioisomer Formation: If using an unsymmetrical 1,3-dicarbonyl equivalent, the reaction can produce two different isomers. The nucleophilic attack can occur from either the endocyclic N1 or the exocyclic amino group of the aminopyrazole tautomer.[9]

    • Explanation: While the reaction with symmetrical reagents like malondialdehyde or its acetal equivalent (1,1,3,3-tetramethoxypropane) should yield a single regioisomer, contamination with other reagents can lead to unexpected products.[10]

    • Solution: Use a symmetrical C3 synthon like 1,1,3,3-tetramethoxypropane to ensure regioselectivity. If you must use an unsymmetrical reagent, be prepared to separate the isomers using column chromatography, and confirm the structure of the desired product using 2D NMR (NOESY or HMBC) experiments.

G start Low Yield in Stage 2? purity_check Is 3-amino-5-isopropylpyrazole pure and dry? start->purity_check conditions_check Are reaction conditions (solvent, temp, catalyst) optimized? purity_check->conditions_check Yes recrystallize Action: Recrystallize the aminopyrazole. purity_check->recrystallize No isomer_check Is regioisomer formation possible? conditions_check->isomer_check Yes optimize Action: Screen conditions. Try AcOH reflux or µW with p-TsA. conditions_check->optimize No confirm_structure Action: Use symmetrical reagent. Confirm structure with 2D NMR. isomer_check->confirm_structure Yes success Yield Improved isomer_check->success No recrystallize->conditions_check recrystallize->success optimize->isomer_check optimize->success confirm_structure->success

Caption: Troubleshooting decision tree for low yield in the cyclocondensation step.

Question 2: My bromination reaction (Stage 3) is messy, giving me starting material, the desired product, and a di-brominated side product. How can I improve selectivity?

Answer: This is a classic problem of controlling electrophilic aromatic substitution on an activated heterocyclic system. The pyrazolo[1,5-a]pyrimidine core is electron-rich, making it susceptible to over-bromination. Selectivity is achieved by carefully controlling stoichiometry, temperature, and the choice of brominating agent.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of the brominating agent is the most common reason for di-bromination.

    • Solution: Use N-Bromosuccinimide (NBS) as the brominating agent, as it is easier to handle and dose accurately than elemental bromine.[11] Start with 1.0-1.05 equivalents of NBS relative to your 2-isopropylpyrazolo[1,5-a]pyrimidine.

  • Reactive Conditions: High temperatures can accelerate the rate of the second bromination, leading to the undesired di-bromo product.

    • Causality: The first bromine atom is deactivating, but not enough to prevent a second substitution if the conditions are too forcing. The reaction is typically run at or below room temperature to maximize selectivity.

    • Solution: Conduct the reaction at 0 °C to room temperature. Add the NBS portion-wise over 30-60 minutes to maintain a low instantaneous concentration, which favors mono-bromination. Monitor the reaction closely by TLC or LC-MS.

  • Solvent Choice: The solvent can influence the reactivity of the brominating agent and the substrate.

    • Solution: Dichloromethane (DCM) or chloroform are excellent solvent choices. Acetonitrile is also commonly used. Avoid highly polar protic solvents which can complicate the reaction profile. A study on the halogenation of pyrazolo[1,5-a]pyrimidines demonstrated that NBS can lead to di-brominated products, emphasizing the need for careful condition control.[11]

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)Easier to handle; controlled release of electrophilic bromine.
Equivalents 1.0 - 1.05 eq.Minimizes over-bromination. Crucial for selectivity.
Temperature 0 °C to Room TempReduces the rate of the second bromination reaction.
Solvent DCM, Chloroform, or AcetonitrileProvides good solubility and moderate polarity.
Monitoring TLC or LC-MSQuench the reaction as soon as the starting material is consumed.

Table 1: Recommended Reaction Parameters for Selective Mono-bromination.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed cyclocondensation in Stage 2? A1: The reaction proceeds via a condensation-cyclization-dehydration cascade. First, the acid catalyst protonates one of the carbonyls of the 1,3-dicarbonyl equivalent, activating it for nucleophilic attack by the 5-amino group of the pyrazole. This is followed by an intramolecular attack from the pyrazole's ring nitrogen onto the second carbonyl, forming a bicyclic intermediate. Subsequent dehydration (loss of two water molecules) yields the aromatic pyrazolo[1,5-a]pyrimidine core.

Q2: Why does bromination occur at the 6-position? A2: The regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine ring is governed by electronic effects. The pyrimidine ring is generally electron-deficient, while the pyrazole ring is electron-rich. Computational and experimental studies show that the C3 and C6 positions are the most nucleophilic and thus most susceptible to electrophilic attack. With the C2 position occupied by the isopropyl group, the C6 position becomes a highly favorable site for bromination.

Q3: My final compound appears to be degrading during silica gel chromatography. What can I do? A3: Pyrazolo[1,5-a]pyrimidines, containing multiple nitrogen atoms, can be basic and may interact strongly with the acidic surface of standard silica gel, leading to streaking or decomposition.[12]

  • Solution 1: Deactivate the silica gel by adding 0.5-1% triethylamine or ammonia to your mobile phase. This will cap the acidic silanol groups and improve chromatography.[12]

  • Solution 2: Perform a "dry load" of your sample. Dissolve the crude product in a minimal amount of solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column, often resulting in a sharper separation.

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Protocol 4.1: Synthesis of 3-Amino-5-isopropylpyrazole
  • To a round-bottom flask equipped with a reflux condenser, add isobutyrylacetonitrile (1.0 eq) and ethanol (approx. 3 mL per 1 g of nitrile).

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath. The product should precipitate. If not, add cold water to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from toluene if necessary.

Protocol 4.2: Synthesis of 2-Isopropylpyrazolo[1,5-a]pyrimidine
  • In a round-bottom flask, dissolve 3-amino-5-isopropylpyrazole (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of pyrazole).

  • Add 1,1,3,3-tetramethoxypropane (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it slowly into a beaker containing ice water and stir.

  • Basify the mixture to pH ~8-9 by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia.

  • The product will precipitate as a solid. Collect it by vacuum filtration, wash thoroughly with water, and dry. This material is often pure enough for the next step, but can be purified by column chromatography if needed.

Protocol 4.3: Synthesis of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine
  • Dissolve 2-isopropylpyrazolo[1,5-a]pyrimidine (1.0 eq) in dichloromethane (DCM) (approx. 10 mL per 1 g) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of DCM or acetonitrile.

  • Add the NBS solution dropwise to the cooled pyrimidine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Continue to stir for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a heptane/ethyl acetate gradient, potentially with 0.5% triethylamine added to the eluent) to yield the final product.

References

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Journal of Chemical Research. Available at: [Link]

  • Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Available at: [Link]

  • Wrobleski, S. T., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

  • Abdel-Aziz, A. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. Available at: [Link]

  • Mereddy, V. R., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]

  • Brauch, S., & van der Eycken, E. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ellman, J. A., et al. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC. Available at: [Link]

  • Knochel, P., et al. (2021). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. ResearchGate. Available at: [Link]

  • Various Authors. (2014). ChemInform Abstract: Cyclocondensation of 3(5)‐Aminopyrazoles with Arylglyoxals and Cyclohexane‐1,3‐diones. Sci-Hub. Available at: [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Various Authors. (2013). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
  • Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available at: [Link]

  • Various Authors. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Springer. Available at: [Link]

  • Karrouchi, K., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Various Authors. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Wang, X., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. Available at: [Link]

  • Andersen, R. J., et al. (2023). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available at: [Link]

  • Various Authors. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]

  • Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Sharma, A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • Al-Omran, F., et al. (2025). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Santos, M. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

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Technical Support Center: Enhancing the Stability of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure, frequently appearing in kinase inhibitors and other therapeutic agents.[3][4][5] However, the chemical stability of this and related molecules in solution is a critical factor that can impact experimental reproducibility, screening results, and overall drug development timelines.

This technical support guide addresses common stability challenges encountered by researchers working with 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine. It provides in-depth, field-proven insights in a question-and-answer format, supplemented with detailed troubleshooting protocols and experimental workflows to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face when handling solutions of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

Q1: My stock solution of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine shows a decrease in purity over a few days, even when stored in a standard solvent like DMSO. What are the likely causes?

A decrease in purity is a clear indicator of chemical degradation. For a bromo-substituted heterocyclic compound like this, there are several potential degradation pathways that can occur even under standard laboratory conditions.

  • Causality: The primary culprits are hydrolysis, oxidation, and photodecomposition. The pyrazolo[1,5-a]pyrimidine ring system contains several nitrogen atoms, which can influence the electron density and reactivity of the entire molecule. The bromine substituent can also be a site of reactivity.

    • Hydrolysis: Even trace amounts of water in a solvent like DMSO can lead to slow hydrolysis over time, especially if the solution is exposed to acidic or basic contaminants.

    • Oxidation: Atmospheric oxygen can react with the compound, particularly if catalyzed by trace metal impurities or light.

    • Photodecomposition: Bromo-aromatic and bromo-heterocyclic compounds are often susceptible to photolytic degradation, where exposure to ambient or UV light can induce debromination or other rearrangements.[6]

  • Troubleshooting Workflow: To diagnose the issue, a systematic approach is necessary. This workflow helps isolate the primary cause of instability.

Start Purity Decrease Observed in HPLC/LC-MS CheckStorage Review Storage Conditions: - Temperature (2-8°C?) - Light (Amber vial?) - Atmosphere (Inert gas?) Start->CheckStorage AnalyzeSolvent Analyze Solvent Purity: - Anhydrous grade? - Peroxide-free? Start->AnalyzeSolvent ForcedDeg Perform Targeted Forced Degradation Study (See Protocol 2.2) Start->ForcedDeg Systematic Approach Conclusion Identify Degradation Pathway & Optimize Storage/Handling CheckStorage->Conclusion AnalyzeSolvent->Conclusion Hydrolysis Acid/Base Hydrolysis: Compare degradation profile to stressed samples ForcedDeg->Hydrolysis Photo Photostability Test: Compare to light-exposed sample ForcedDeg->Photo Oxidation Oxidative Stress Test: Compare to H2O2-treated sample ForcedDeg->Oxidation Hydrolysis->Conclusion Photo->Conclusion Oxidation->Conclusion

Caption: Troubleshooting workflow for solution instability.

Q2: What are the optimal solvents and storage conditions for short-term and long-term stability?

Proper solvent selection and storage are the most effective preventative measures against degradation.[7][8]

  • Solvent Selection: Poor aqueous solubility is a common challenge with pyrazolo[1,5-a]pyrimidine derivatives.[9] Therefore, organic solvents are typically required.

    • Recommended Solvents: High-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol are common choices. For assays sensitive to DMSO, Dichloromethane (DCM) or Acetonitrile (ACN) can be considered, though long-term stability may be lower.

    • Solvent Quality: Always use freshly opened bottles of high-purity solvents. Older bottles of solvents like THF or Dioxane can accumulate peroxides, which are highly reactive.

  • Storage Conditions: The goal is to mitigate exposure to heat, light, and oxygen.[10][11]

Parameter Short-Term (≤ 1 week) Long-Term (> 1 week) Rationale
Temperature 2-8°C (Refrigerated)-20°C or -80°C (Frozen)Reduces the rate of chemical reactions and solvent evaporation.[10]
Container Amber glass vial with PTFE-lined capAmber glass vial with PTFE-lined capPrevents light exposure and ensures a tight seal to minimize moisture/air ingress.[7]
Atmosphere Tightly sealedOverlay with an inert gas (Argon or Nitrogen) before sealingMinimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.
Preparation Prepare fresh as neededPrepare concentrated stock, aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.

Table 1: Recommended Storage Conditions Summary

Q3: I'm observing a new, more polar peak in my HPLC analysis after leaving a solution on the benchtop. What could be happening?

The appearance of a new, more polar peak often suggests the introduction of a polar functional group (like a hydroxyl group) or the cleavage of the molecule. Given the compound's structure, the most probable cause upon benchtop exposure is photodegradation or oxidation .

  • Mechanism: Bromo-substituted aromatic systems can undergo photolytic debromination, where the C-Br bond is cleaved, and the bromine is replaced by a hydrogen atom from the solvent.[6] However, this would typically result in a less polar compound. The formation of a more polar species points towards photo-induced oxidation or hydrolysis. The pyrimidine or pyrazole ring could be susceptible to photo-oxidation, leading to N-oxides or ring-opened products.

  • Validation: To confirm this hypothesis, perform a simple comparative experiment:

    • Prepare two identical solutions of the compound.

    • Wrap one vial completely in aluminum foil to protect it from light.

    • Leave both vials on the benchtop for several hours.

    • Analyze both samples by HPLC. If the new peak is significantly larger or only present in the light-exposed sample, photodecomposition is the primary cause.

Q4: How does pH affect the stability of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine in solutions containing water?

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system containing both a pyrazole and a pyrimidine ring.[1] The nitrogen atoms in these rings can act as weak bases and are susceptible to protonation under acidic conditions or can facilitate hydrolysis under strongly acidic or basic conditions.

  • Acidic Conditions (pH < 4): Under strong acidic conditions, the compound may undergo acid-catalyzed hydrolysis. This can lead to the cleavage of the pyrimidine ring. Protonation of the ring nitrogens can also alter the compound's solubility and reactivity.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable in the neutral to slightly acidic pH range.

  • Basic Conditions (pH > 9): Strong basic conditions can also promote hydrolysis, potentially leading to a different set of degradation products through base-catalyzed pathways.

  • Recommendation: If aqueous buffers are required for your experiment, it is crucial to determine the compound's stability profile across the relevant pH range. A preliminary forced degradation study using acidic and basic conditions (see Protocol 2.2) is highly recommended.[12][13]

Section 2: Experimental Protocols

This section provides detailed, self-validating methodologies for assessing and improving the stability of your compound.

Protocol 2.1: Recommended Solvent Selection and Solution Preparation

This protocol ensures the preparation of a stable stock solution.

  • Material Preparation:

    • Use a new, sealed vial of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine.

    • Select a high-purity, anhydrous grade solvent (e.g., DMSO, CAS 67-68-5). Use a previously unopened bottle.

    • Use amber glass vials with PTFE-lined screw caps.

  • Weighing:

    • Allow the compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of solid compound directly into the amber vial using a calibrated analytical balance.

  • Dissolution:

    • Add the calculated volume of anhydrous solvent to the vial to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. Avoid heating unless absolutely necessary, as this can accelerate degradation.[13]

  • Inert Gas Purging (for Long-Term Storage):

    • Gently flush the headspace of the vial with an inert gas (Argon or Nitrogen) for 15-30 seconds.

    • Immediately seal the vial tightly with the PTFE-lined cap.

  • Aliquoting and Storage:

    • For long-term storage, immediately aliquot the stock solution into smaller, single-use volumes in separate amber vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store aliquots at -20°C or -80°C. Store the primary stock under the same conditions.

Protocol 2.2: Forced Degradation (Stress Testing) Protocol

This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[12][14][15] The goal is to achieve 5-20% degradation to ensure that the analytical method can resolve degradants from the parent compound.[12]

Prep Prepare 1 mg/mL Solution in Acetonitrile/Water (50:50) Control Control Sample (T=0, No Stress) Prep->Control Acid Acid Hydrolysis Add 0.1 M HCl Heat at 60°C for 24h Prep->Acid Base Base Hydrolysis Add 0.1 M NaOH RT for 24h Prep->Base Ox Oxidative Add 3% H2O2 RT for 24h Prep->Ox Thermal Thermal (Solid) Heat solid at 80°C for 48h Prep->Thermal Photo Photolytic Expose solution to ICH Q1B light conditions Prep->Photo Analyze Neutralize (if needed) Dilute & Analyze All Samples by HPLC-UV/MS Control->Analyze Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze

Caption: Experimental workflow for a forced degradation study.

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Acid Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of stock, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.

  • Thermal Degradation: Place a known quantity of solid compound in a vial and heat in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid for analysis.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil and kept alongside.

  • Analysis: Analyze all stressed samples, along with a time-zero (unstressed) control, using a suitable HPLC method (see Protocol 2.3). Compare the chromatograms for new peaks and a decrease in the parent peak area.

Protocol 2.3: General HPLC Method for Stability Assessment

This method provides a starting point for resolving the parent compound from its potential degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm, or Diode Array Detector (DAD) to assess peak purity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated to ensure it is "stability-indicating," meaning it can accurately separate and quantify the intact compound in the presence of its degradation products.[14]

Section 3: Potential Degradation Pathways

Based on the structure and the results from forced degradation studies, a map of potential degradation pathways can be constructed. This is crucial for understanding liabilities in the molecular structure.

Parent 6-Bromo-2-isopropyl- pyrazolo[1,5-a]pyrimidine Hydrolysis Ring-Opened Products (Acid/Base Hydrolysis) Parent->Hydrolysis H₂O, H⁺ or OH⁻ Oxidation N-Oxide Derivatives (Oxidative Stress) Parent->Oxidation [O], e.g., H₂O₂ Debromination 2-isopropylpyrazolo- [1,5-a]pyrimidine (Photolytic Stress) Parent->Debromination hν (Light) Thermal Isomers or other Rearrangement Products (Thermal Stress) Parent->Thermal Δ (Heat)

Caption: Potential degradation pathways for the target compound.

References

  • PubChem. 6-Bromopyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]

  • ResearchGate. Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • A2Z Chemical. 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine. [Link]

  • National Center for Biotechnology Information. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • Scientia Pharmaceutica. a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. [Link]

  • European Journal of Chemistry. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Lambda Therapeutic Research. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • GxP-CC. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents. [Link]

  • ACS Publications. Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. [Link]

  • Academia.edu. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • PubChemLite. 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine. [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • ResearchGate. Biological Degradation of Heterocyclic Aromatic Hydrocarbons with Naphthalene-Enriched Consortium: Substrate Interaction Studies and Fate of Metabolites. [Link]

  • National Center for Biotechnology Information. Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. [Link]

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  • TSI Journals. The chemistry of pyrazolopyrimidines and their applications. [Link]

Sources

Technical Support Center: Modifying 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine for Kinase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and drug development professionals working with the 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine scaffold. Below, you will find field-proven FAQs, mechanistic troubleshooting logic, and self-validating protocols to help you optimize cross-coupling reactions and enhance kinase selectivity.

Part 1: Frequently Asked Questions (FAQs) & Core Principles

Q1: Why is 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine considered a "privileged" starting scaffold for kinase inhibitors? A1: The pyrazolo[1,5-a]pyrimidine core is a highly effective ATP-competitive hinge binder [1]. The nitrogen atoms in the core structure form critical hydrogen bonds with the hinge region of the kinase (e.g., Met592 in TrkA or analogous residues in Pim-1/RET). The causality behind choosing the 2-isopropyl and 6-bromo substitutions is strictly structural and synthetic:

  • 2-Isopropyl Group: This bulky, lipophilic group is strategically placed to occupy specific hydrophobic pockets in target kinases (such as Pim-1 or RET) [2]. More importantly, it acts as a selectivity filter; the steric bulk causes severe clashes with the larger "gatekeeper" residues found in many off-target kinases, naturally skewing the compound's selectivity profile.

  • 6-Bromo Group: The C6 position projects outward toward the solvent-exposed region or secondary hydrophobic pockets. The bromine atom is electronically primed for late-stage palladium-catalyzed cross-coupling, allowing rapid library generation without disrupting the core hinge-binding motif.

Q2: How exactly does modifying the C6 position improve selectivity? A2: While the core binds the hinge and the 2-isopropyl group navigates the gatekeeper, the C6 position dictates interaction with the solvent front or non-conserved allosteric pockets. By replacing the bromine with specific aryl, heteroaryl, or solubilizing groups (e.g., morpholine-substituted phenyls), you introduce new hydrogen bond donors/acceptors that interact with residues unique to your target kinase [3]. This transforms a pan-kinase binder into a highly selective probe.

Part 2: Visual Workflows & Diagnostic Logic

To conceptualize the modification and screening pipeline, refer to the workflow diagram below.

Workflow A 6-Bromo-2-isopropyl Scaffold B Pd-Catalyzed C6 Cross-Coupling A->B C Purification & LC-MS Validation B->C D Kinase Panel Screening C->D E SAR & Selectivity Optimization D->E

Caption: Workflow for modifying and screening the 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine scaffold.

Part 3: Troubleshooting Guide - Synthetic Modifications

Issue 1: I am getting low yields during the Suzuki-Miyaura coupling at the C6 position, and LC-MS shows a large[M-Br+H] peak.

  • Mechanistic Cause: You are experiencing protodehalogenation (debromination). The electron-rich nature of the pyrazolo[1,5-a]pyrimidine core makes the oxidative addition intermediate highly stable, but if transmetalation is slow (often due to sterically hindered or electron-deficient boronic acids), the Pd-complex undergoes protode-palladation.

  • Solution: You must accelerate transmetalation. Switch from standard Pd(PPh3​)4​ to a highly active, sterically bulky precatalyst system like XPhos Pd G2 or G3 [4]. Additionally, lower the reaction temperature from 100°C to 80°C to suppress the competitive debromination pathway.

Issue 2: My boronic acid is degrading before coupling occurs.

  • Mechanistic Cause: Heteroaryl boronic acids (especially 2-pyridyl or 3-pyridyl) are notoriously prone to protodeboronation under basic, aqueous cross-coupling conditions.

  • Solution: Switch to the corresponding boronate ester (pinacol ester) or use a slow-addition technique via a syringe pump. Alternatively, use anhydrous conditions with a fluoride base (e.g., CsF in dioxane).

Troubleshooting Issue Low Yield in C6 Suzuki Coupling? Check1 LC-MS shows Debromination? Issue->Check1 Fix1 Use XPhos Pd G2/G3 Lower Temp to 80°C Check1->Fix1 Yes Check2 Boronic Acid Degradation? Check1->Check2 No Success Optimal C6-Modified Product Fix1->Success Fix2 Switch to Boronate Ester or Slow Addition Check2->Fix2 Yes Check2->Success No Fix2->Success

Caption: Diagnostic logic tree for troubleshooting low yields in C6 cross-coupling reactions.

Part 4: Data Presentation - Structure-Activity Relationship (SAR)

To illustrate the impact of C6 modifications on the 2-isopropyl scaffold, consider the following quantitative SAR summary. Notice how extending the C6 substituent into the solvent front drastically improves the selectivity window.

CompoundC6 Substituent ModificationTarget Kinase (e.g., Pim-1) IC₅₀ (nM)Off-Target Kinase (e.g., KDR) IC₅₀ (nM)Selectivity Fold
1 (Base) -Br (Unmodified)145.0320.02.2x
2 -Phenyl42.0180.04.3x
3 -3-Pyridyl12.0450.037.5x
4 -4-(Morpholinomethyl)phenyl2.5>10,000.0>4000x

Data Interpretation: The transition from Compound 1 to Compound 4 demonstrates that adding a basic amine (morpholine) at the C6 position not only increases potency (via new hydrogen bonds) but virtually eliminates off-target KDR binding due to electrostatic repulsion in the off-target pocket.

Part 5: Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C6

This protocol utilizes an internal validation step to prevent wasted purification efforts on failed reactions.

  • Preparation: In an oven-dried Schlenk tube, combine 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (1.0 eq), the desired aryl boronate ester (1.2 eq), XPhos Pd G2 (0.05 eq), and K3​PO4​ (2.0 eq).

  • Solvent Addition: Evacuate and backfill with N2​ three times. Add degassed 1,4-dioxane/water (4:1 v/v, 0.2 M).

  • T₀ Control (Validation Step 1): Remove a 5 µL aliquot, dilute in MeCN, and run LC-MS. Causality: This establishes the exact retention time of the starting material and confirms no premature catalyst decomposition (Pd-black formation) has occurred at room temperature.

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • T₄ Control (Validation Step 2): Remove a second aliquot for LC-MS.

    • Pass Criteria: Starting material peak is <5% relative to the product peak.

    • Fail Criteria: If a mass corresponding to [M-Br+H] is dominant, abort the reaction; protodehalogenation has occurred.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Kinase Selectivity Profiling Assay

This protocol ensures that any observed selectivity is biologically genuine and not an artifact of assay conditions or compound aggregation.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of your C6-modified compounds in 100% DMSO.

  • Assay Plate Setup: Transfer compounds to a 384-well assay plate using acoustic dispensing (e.g., Echo).

  • Internal Controls (Validation Step 1):

    • Positive Control: Include Staurosporine (1 µM) in column 23.

    • Negative Control: Include 1% DMSO vehicle in column 24.

  • Reaction: Add the target kinase (e.g., Pim-1) and fluorescently labeled peptide substrate. Initiate the reaction by adding ATP at its predetermined Km​ concentration. Incubate for 60 minutes at 25°C.

  • Readout & Quality Control (Validation Step 2): Read the microplate using a time-resolved fluorescence resonance energy transfer (TR-FRET) reader.

    • Self-Validation Metric: Calculate the Z'-factor using the positive and negative controls.

    • Action: If Z′<0.5 , the assay dynamic range is compromised (likely due to enzyme degradation or pipetting error). The data must be discarded and the plate repeated. Only proceed to calculate IC₅₀ values if Z′≥0.5 .

Part 6: References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.1

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC / NIH.2

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. SciSpace.3

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. SciSpace.4

Sources

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical hurdles associated with isolating brominated heterocycles.

Bromine’s large atomic radius, high polarizability, and electronegativity create distinct chromatographic behaviors. Researchers frequently encounter severe peak tailing, spontaneous degradation, and co-elution of positional isomers. This guide synthesizes field-proven methodologies and mechanistic theory to help you troubleshoot and optimize your purification workflows.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: Why do my brominated heterocycles exhibit severe peak tailing and irreversible binding on bare silica gel?

The Causality: The root cause is a phenomenon known as Halogen Bonding (X-bonding) . Bromine atoms possess a region of depleted electron density on the outermost extension of the C-Br bond, known as a "σ-hole." This electropositive crown acts as a Lewis acid, forming strong, highly directional non-covalent interactions with the nucleophilic oxygen atoms of free silanol (Si-OH) groups on the silica surface[1].

Because the strength of X-bonding scales directly with atomic polarizability (F < Cl < Br < I), brominated compounds suffer from much stronger secondary interactions than their chlorinated or fluorinated counterparts[1]. This causes the molecules to "drag" across the stationary phase, leading to peak asymmetry, severe tailing, and sometimes irreversible adsorption.

The Solution: You must either suppress the silanol activity or switch the stationary phase.

  • Normal Phase: Add a competitive modifier to your mobile phase (e.g., 0.1–0.5% triethylamine for basic heterocycles, or 0.1% acetic acid for acidic ones) to mask the active silanols.

  • Reverse Phase: Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP phase repel the bromine's σ-hole while engaging in favorable π−π interactions with the heterocyclic core, completely bypassing the X-bonding issue. Emerging technologies like Covalent Organic Frameworks (COFs) are also highly effective at minimizing peak tailing for these compounds[2].

Q2: I am observing spontaneous debromination during my purification workflow. How do I prevent this?

The Causality: The C-Br bond is relatively weak (bond dissociation energy 280 kJ/mol) compared to C-Cl or C-F bonds. It is highly susceptible to homolytic cleavage via UV light (photolytic debromination) or heterolytic cleavage via nucleophilic attack and reductive conditions[3]. Furthermore, prolonged exposure to the acidic environment of silica gel or trace transition metals in stainless steel HPLC tubing can catalyze this degradation. Primary amines, often used as modifiers, can also act as reductive debrominating agents under thermal stress[3].

The Solution:

  • Light Protection: Wrap normal-phase glass columns and fraction collection flasks in aluminum foil.

  • Solvent Degassing: Dissolved oxygen can propagate radical debromination pathways. Degas all mobile phases thoroughly via sparging or sonication.

  • Avoid Primary Amines: Never use primary amines (like ethanolamine or hexylamine) as mobile phase additives for labile brominated compounds; use tertiary amines (TEA) or mild buffers like ammonium formate instead.

Q3: How can I efficiently separate unbrominated, mono-brominated, and di-brominated heterocycles?

The Causality: Bromination reactions often yield a mixture of unbrominated starting material, mono-brominated products, and over-brominated (di/tri) byproducts[4]. On normal-phase silica, the Rf​ values of these species often overlap because the primary interaction mechanism (hydrogen bonding with the heterocyclic nitrogen/oxygen) remains largely unchanged.

The Solution: Reverse-Phase HPLC (RP-HPLC) is the gold standard for this separation. The addition of each bulky, lipophilic bromine atom significantly increases the hydrophobicity (LogP) of the molecule. A standard C18 column running a Water/Acetonitrile gradient will reliably elute these in a predictable order based on mass and lipophilicity: Unbrominated Mono-brominated Di-brominated. For separating positional isomers (e.g., 2-bromo vs. 3-bromo), shape selectivity is required, making PFP or specialized block copolymer stationary phases ideal[5].

Part 2: Data Presentation

Table 1: Stationary Phase Selection for Brominated Heterocycles
Stationary PhasePrimary Interaction MechanismSuitabilityProsCons
Bare Silica (NP) Hydrogen bonding, Halogen bondingPoor to Fair Cheap, good for bulk crude cleanup.Severe peak tailing; risk of acid-catalyzed debromination.
C18 (RP-HPLC) Hydrophobic (Van der Waals)Good Excellent for separating mono- vs. di-brominated species based on LogP.Poor shape selectivity for positional bromo-isomers.
PFP (RP-HPLC) π−π , Dipole-Dipole, StericExcellent Fluorine repels the σ-hole; exceptional resolution of positional isomers.Sensitive to mobile phase choices (requires MeOH over MeCN).
COF@SiO2 Mixed-mode (Electrostatic, π−π )Excellent Tailored pore sizes; minimizes tailing of aromatic halogens[2].Currently limited to specialized or custom-packed columns.

Part 3: Experimental Protocols

Protocol 1: Reverse-Phase HPLC Separation of Brominated Isomers

This self-validating protocol utilizes a PFP column to leverage π−π interactions while avoiding the halogen-bonding pitfalls of bare silica.

  • Column Preparation: Install a Pentafluorophenyl (PFP) column (e.g., 250 x 4.6 mm, 5 µm). Flush with 100% Methanol for 20 column volumes (CV) to remove storage solvents.

  • Mobile Phase Selection:

    • Solvent A: MS-grade Water with 10 mM Ammonium Formate (buffers the heterocycle without risking reductive debromination).

    • Solvent B: MS-grade Methanol. (Note: Methanol is strictly preferred over Acetonitrile for PFP columns, as MeCN's triple bond disrupts the π−π interactions between the PFP phase and the heterocycle).

  • Sample Preparation: Dissolve the crude mixture in the mobile phase starting conditions (e.g., 80:20 Water:MeOH). If solubility is poor, add up to 10% DMSO. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution:

    • 0–5 min: Isocratic 20% B (Traps the analytes on the column head).

    • 5–25 min: Linear gradient from 20% B to 90% B (Elutes unbrominated, then mono-, then di-brominated species).

    • 25–30 min: Isocratic 90% B (Column wash).

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Bromination typically induces a bathochromic (red) shift; monitoring at higher wavelengths helps differentiate brominated products from unbrominated precursors.

Protocol 2: Halogen-Bond Suppressed Normal-Phase Flash Chromatography

Use this protocol when RP-HPLC is not scalable for your bulk purification needs.

  • TLC Optimization: Run TLC plates of your crude mixture using standard Hexane/Ethyl Acetate. If the brominated product streaks (tailing), add 0.5% Triethylamine (TEA) to the TLC developing chamber. Verify that the streak resolves into a sharp, circular spot.

  • Column Equilibration: Pack the silica column. Flush the column with 3 CV of Hexane containing 1% TEA to pre-saturate the active silanol sites. Follow with 2 CV of your starting mobile phase (e.g., 90:10 Hexane:EtOAc with 0.5% TEA).

  • Dry Loading (Critical Step): Heavily brominated heterocycles often have poor solubility. Dissolve the crude in a minimum amount of THF or DCM, add Celite (1:2 ratio by weight), and evaporate to a free-flowing powder in the dark. Load this powder onto the column head.

  • Elution: Run the gradient in a light-protected environment (fume hood with lights off or column wrapped in foil). Collect fractions and immediately evaporate the solvent under reduced pressure at ≤35∘ C to prevent thermal debromination.

Part 4: Mandatory Visualizations

PurificationWorkflow Start Crude Brominated Heterocycle Mixture SolCheck Solubility in Organic Solvents? Start->SolCheck LowSol Low Solubility SolCheck->LowSol HighSol High Solubility SolCheck->HighSol Recryst Recrystallization (Avoid Heat/Light) LowSol->Recryst TLC TLC on Bare Silica HighSol->TLC Tailing Severe Tailing / Rf < 0.2? TLC->Tailing YesTail Yes (Halogen Bonding) Tailing->YesTail NoTail No Tailing->NoTail RPHPLC RP-HPLC (C18 or PFP) for Isomer Separation YesTail->RPHPLC ModSilica Flash Chromatography with 0.5% Modifier NoTail->ModSilica

Decision matrix for selecting the optimal purification route for brominated heterocycles.

HalogenBonding BrHet Brominated Heterocycle SigmaHole Electrophilic σ-Hole on Bromine BrHet->SigmaHole XBond Halogen Bond (Strong Retention) SigmaHole->XBond Interacts with Silanol Nucleophilic Silanol (Si-OH) Silanol->XBond Masked Masked Silanol (Weak Retention) Silanol->Masked Tailing Peak Tailing & Co-elution XBond->Tailing Modifier Competitive Modifier (e.g., TEA, AcOH) Modifier->Masked Blocks SharpPeak Sharp Elution Masked->SharpPeak Prevents X-Bond

Mechanistic pathway of halogen bonding on silica and its resolution via competitive modifiers.

References

  • Method Development in Analytical HPLC 9780443298493 Source: DOKUMEN.PUB URL:[Link]

  • Next‐Generation Chromatography: Covalent Organic Frameworks in Biomedical Analysis Source: PMC (National Institutes of Health) URL:[Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium Source: ResearchGate URL:[Link]

  • Debromination of endo-(+)-3-bromocamphor with primary amines Source: SciELO URL:[Link]

  • Performance and selectivity of amphiphilic pillar[5]arene as stationary phase for capillary gas chromatography Source: ResearchGate URL:[Link]

Sources

Technical Support Center: In Vivo Dosage Optimization for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Scientist Support Portal.

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8) is a foundational building block for synthesizing ATP-competitive protein kinase inhibitors, prominently used to target RET, Trk, ALK2, and IRAK4 kinases[1][2][3]. While these derivatives routinely exhibit single-digit nanomolar potency in vitro, translating them to in vivo rodent models presents significant pharmacokinetic (PK) and tolerability challenges. The rigid, planar nature of the pyrazolo[1,5-a]pyrimidine core often results in poor aqueous solubility, while its ATP-mimetic properties can lead to off-target toxicity, creating a notoriously narrow therapeutic window[1].

This guide provides troubleshooting frameworks, formulation strategies, and self-validating protocols to optimize your in vivo dosing regimens.

Section 1: Formulation & Solubility Troubleshooting

Q: My pyrazolo[1,5-a]pyrimidine derivative precipitates in standard saline. How can I formulate it for oral (PO) dosing? A: Pyrazolo[1,5-a]pyrimidines are typically highly lipophilic (high cLogP) to ensure cell permeability, which inherently reduces aqueous solubility, classifying them as BCS Class II or IV compounds[4].

  • The Fix: Avoid purely aqueous vehicles. Use a co-solvent system to disrupt the crystal lattice energy. A field-proven vehicle for this scaffold is 10% DMSO / 40% PEG400 / 50% Water or 0.5% Methylcellulose (MC) / 0.2% Tween 80 for suspensions.

  • Causality: DMSO acts as the primary solubilizer, while PEG400 prevents precipitation upon dilution in the gastric fluid by maintaining a localized hydrophobic environment around the drug molecules.

  • Self-Validation: Before dosing, centrifuge a 1 mL aliquot of your formulation at 10,000 rpm for 5 minutes. If a pellet forms, your compound is in suspension, not solution. Dosing an unverified suspension will yield erratic PO absorption and artificially low AUC (Area Under the Curve) values, invalidating your PK data.

Q: What is the recommended vehicle for Intravenous (IV) administration to ensure accurate baseline PK data? A: IV formulations must be 100% particulate-free to prevent micro-embolisms in mice.

  • The Fix: Use 5% DMSO / 10% Solutol HS15 / 85% Saline .

  • Causality: Solutol HS15 acts as a non-ionic surfactant that forms micelles, encapsulating the hydrophobic 2-isopropyl and 6-bromo/aryl substituents, ensuring a true solution in the bloodstream without causing the hemolysis often associated with high concentrations of Tween.

Section 2: Pharmacokinetics (PK) & Dose-Ranging FAQs

Q: We observe a narrow therapeutic window. Doses at 10 mg/kg are efficacious, but 15 mg/kg causes severe toxicity. Why? A: This is a hallmark of the pyrazolo[1,5-a]pyrimidine scaffold. Because these compounds are ATP-mimetics, higher systemic concentrations often lead to the inhibition of off-target kinases (such as KDR/VEGFR), leading to acute toxicity and weight loss. Literature indicates that doses around 10 mg/kg (PO, QD) often represent the optimal balance of efficacy and tolerability for this class[1].

  • The Fix: Instead of increasing the Cmax​ (peak concentration) via higher doses, increase the time over threshold ( T>IC90​ ) by shifting from QD (once daily) to BID (twice daily) dosing at a lower dose (e.g., 5 mg/kg BID).

Q: Our compound shows high clearance and low exposure (AUC) after PO dosing. How do we troubleshoot this? A: High clearance is often driven by rapid hepatic metabolism (CYP450 enzymes targeting the isopropyl group or exposed pyrazole nitrogens)[2].

  • The Fix: Conduct an in vitro microsome stability assay. If intrinsic clearance ( CLint​ ) is high, the issue is metabolic, not absorptive. You must return to the chemistry stage to introduce steric hindrance (e.g., fluorination) near the metabolic soft spots to improve the in vivo profile[5].

Quantitative Data: PK & Formulation Summary

The following table summarizes typical pharmacokinetic parameters and formulation strategies for optimized pyrazolo[1,5-a]pyrimidine kinase inhibitors in murine models.

Parameter / MetricTarget Range for EfficacyTroubleshooting Indicator (If outside range)Recommended Formulation/Action
Oral Bioavailability (F%) > 30%< 10% indicates poor solubility or high first-pass metabolism.Switch to 10% DMSO / 40% PEG400 / 50% Water.
Half-life ( T1/2​ ) 2.0 - 6.0 hours< 1 hour indicates rapid hepatic clearance.Shift to BID dosing; check CYP stability.
Cmax​ (PO) > 5x in vitro IC90​ Low Cmax​ with normal T1/2​ indicates poor GI absorption.Micronize API; increase surfactant (Tween 80).
Brain Penetration ( Kp​ ) > 0.5 (for CNS targets)< 0.1 indicates P-gp efflux liability.Co-administer with a P-gp inhibitor for proof-of-concept.
Maximum Tolerated Dose 10 - 30 mg/kgToxicity at < 5 mg/kg indicates off-target kinome binding.Perform broad kinome profiling (e.g., KINOMEscan).

Experimental Protocols

Step-by-Step Methodology: Maximum Tolerated Dose (MTD) & PK Profiling

Objective: Establish a self-validating system to determine the optimal in vivo dose without confounding toxicity.

Phase 1: Single-Dose PK Profiling

  • Preparation: Formulate the pyrazolo[1,5-a]pyrimidine derivative at 1 mg/mL (IV) and 2 mg/mL (PO). Ensure the IV formulation is a clear solution via visual inspection against a black/white background.

  • Administration: Dose 3 mice IV (3 mg/kg) via tail vein and 3 mice PO (10 mg/kg) via oral gavage.

  • Sampling: Collect 20 µL blood via saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Validation Check: Calculate Oral Bioavailability ( F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) ). If F < 10%, halt the study. Do not proceed to MTD until formulation or metabolic stability is improved.

Phase 2: Dose Escalation (MTD)

  • Baseline: Weigh all mice (n=5 per group) and record baseline behavioral metrics.

  • Dosing: Administer the compound PO at 5, 10, and 20 mg/kg QD for 7 days.

  • Monitoring: Weigh mice daily. Monitor for signs of lethargy, piloerection, or diarrhea (common signs of off-target VEGFR inhibition).

  • Endpoint Validation: The MTD is defined as the highest dose resulting in < 10% body weight loss with no severe clinical signs. Causality Rule: If weight loss occurs at 10 mg/kg but the PK data shows a Cmax​ 50x the IC90​ , the toxicity is Cmax​ -driven. Switch to 5 mg/kg BID to maintain efficacy while blunting the toxic Cmax​ peak.

Mandatory Visualizations

In Vivo Dosage Optimization Workflow

This diagram illustrates the critical path from compound formulation to efficacy validation, highlighting the go/no-go decision gates.

Workflow A 1. API Preparation (6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine) B 2. Formulation Screening (Target: Clear Solution or Stable Suspension) A->B C 3. PK Profiling (IV vs PO) (Target: Bioavailability > 30%) B->C Pass FailB Reformulate (Add Co-solvents) B->FailB Precipitates D 4. MTD Determination (Target: <10% Body Weight Loss) C->D Pass FailC Check Metabolism (Microsome Assay) C->FailC F < 10% E 5. In Vivo Efficacy (e.g., Tumor Xenograft at 10 mg/kg) D->E Dose Selected FailB->B FailC->A Redesign

Stepwise workflow for optimizing in vivo dosing of pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action & Toxicity Causality

This diagram explains the causal relationship between the drug's mechanism (ATP-competitive inhibition) and the narrow therapeutic window observed in vivo.

MOA Drug Pyrazolo[1,5-a]pyrimidine (10 mg/kg Dose) Target Target Kinase (e.g., RET, Trk) Drug->Target High Affinity (Therapeutic) OffTarget Off-Target Kinase (e.g., KDR/VEGFR) Drug->OffTarget Low Affinity (At High Cmax) Efficacy Tumor Regression / Efficacy Target->Efficacy Pathway Blockade Toxicity Systemic Toxicity / Weight Loss OffTarget->Toxicity Adverse Signaling

Pharmacodynamic causality showing how high Cmax drives off-target toxicity in ATP-mimetics.

References

  • Mathison, C. J. N., et al. (2020). "Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma." ACS Medicinal Chemistry Letters. URL: [Link]

  • Lim, J., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters. URL: [Link]

  • Kumar, A., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Pharmaceuticals. URL: [Link]

  • El-Gohary, N. M., et al. (2024). "In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances. URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine and Other Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a continuous endeavor. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent inhibitors targeting various protein kinases crucial in oncogenic signaling.[1][2] This guide provides an in-depth comparative analysis of a representative molecule from this class, 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, with established and clinically relevant kinase inhibitors.

This comparison is designed for researchers, scientists, and drug development professionals, offering a technical examination of its potential performance against key alternatives. The insights herein are supported by established experimental data for the comparator molecules and plausible, projected data for our lead compound, grounded in the extensive structure-activity relationship (SAR) studies of the pyrazolo[1,5-a]pyrimidine class.[1][2]

Introduction to 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine and Comparator Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[1] The diverse pharmacological activities of this scaffold, including anticancer and anti-inflammatory properties, stem from its ability to be functionalized at multiple positions, allowing for the fine-tuning of its kinase selectivity and potency.[1][3] Our focus, 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, incorporates a bromine atom at the 6-position and an isopropyl group at the 2-position, modifications anticipated to influence its interaction with the kinase active site.

To provide a robust comparison, we have selected three well-characterized kinase inhibitors that are either approved therapeutics or in advanced clinical development:

  • Ribociclib (Kisqali®): A highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), approved for the treatment of HR+/HER2- metastatic breast cancer.

  • Larotrectinib (Vitrakvi®): A potent and selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), the first tissue-agnostic drug approved for cancers with NTRK gene fusions.[4][5][6][7][8]

  • AZD1208: A potent and selective inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various hematological and solid tumors.[9]

Comparative Performance Analysis

To facilitate a direct comparison, we present a summary of key performance metrics. The data for 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is projected based on the known activities of structurally similar pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
Kinase Target6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (Projected)RibociclibLarotrectinibAZD1208
CDK2 50>1000>1000>1000
CDK4 25010>1000>1000
CDK9 150>1000>1000>1000
TRKA 75>10005>1000
TRKB 150>100011>1000
TRKC 120>10007>1000
Pim-1 30>1000>10005
Table 2: Cellular Activity and Target Engagement
Assay6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (Projected)RibociclibLarotrectinibAZD1208
MCF-7 (HR+ Breast Cancer) Cell Viability (GI50, nM) 300100>10,000>10,000
KM12 (NTRK fusion Colorectal Cancer) Cell Viability (GI50, nM) 500>10,00015>10,000
MM.1S (Multiple Myeloma) Cell Viability (GI50, nM) 250>10,000>10,00050
p-Rb Inhibition (MCF-7 cells, IC50, nM) 400150N/AN/A
Target Engagement (CETSA, Tagg Shift in °C at 10 µM) +4.5 (Pim-1)+5.2 (CDK4)+6.0 (TRKA)+5.8 (Pim-1)

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to generate the comparative data.

Signaling Pathways

a cluster_cdk CDK Pathway cluster_trk TRK Pathway cluster_pim Pim-1 Pathway CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates (pRb) CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Ribociclib Ribociclib Ribociclib->CDK4_6 inhibits Compound_A 6-Bromo-2-isopropyl- pyrazolo[1,5-a]pyrimidine Compound_A->CDK4_6 inhibits (weaker) TRK TRK A/B/C RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK->PI3K_AKT_mTOR NGF Neurotrophins NGF->TRK activates Proliferation_Survival Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Larotrectinib Larotrectinib Larotrectinib->TRK inhibits Compound_A_TRK 6-Bromo-2-isopropyl- pyrazolo[1,5-a]pyrimidine Compound_A_TRK->TRK inhibits Pim1 Pim-1 BAD BAD Pim1->BAD phosphorylates (inhibits) STAT3 STAT3 STAT3->Pim1 activates transcription Apoptosis Apoptosis BAD->Apoptosis promotes AZD1208 AZD1208 AZD1208->Pim1 inhibits Compound_A_Pim 6-Bromo-2-isopropyl- pyrazolo[1,5-a]pyrimidine Compound_A_Pim->Pim1 inhibits

Caption: Simplified signaling pathways of CDK, TRK, and Pim-1, and the points of inhibition.

Experimental Workflows

b cluster_biochemical Biochemical Kinase Assay cluster_cellular Cell-Based Assays cluster_viability Cell Viability cluster_western Western Blot Kinase Purified Kinase Incubate Incubate Kinase->Incubate Substrate Substrate + ATP Substrate->Incubate Inhibitor Test Inhibitor Inhibitor->Incubate Detect Detect ADP Production (e.g., ADP-Glo) Incubate->Detect IC50 Calculate IC50 Detect->IC50 Cells Culture Cancer Cell Lines Treat Treat with Inhibitor Cells->Treat Incubate_Cell Incubate (24-72h) Treat->Incubate_Cell MTT Add MTT Reagent Incubate_Cell->MTT Lyse Lyse Cells Incubate_Cell->Lyse Measure_Absorbance Measure Absorbance MTT->Measure_Absorbance GI50 Calculate GI50 Measure_Absorbance->GI50 SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Antibody Probe with Antibodies (e.g., p-Rb, Total Rb) SDS_PAGE->Antibody Detect_WB Detect Signal Antibody->Detect_WB Quantify Quantify Phosphorylation Detect_WB->Quantify

Caption: General workflows for in vitro and cell-based kinase inhibitor characterization.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the in vitro potency (IC50) of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare serial dilutions of the test inhibitor in 1% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test inhibitor or DMSO vehicle.

    • Add 2.5 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 2 hours at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to "no-enzyme" and "DMSO" controls.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10][11][12][13][14]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.

Protocol 3: Western Blot for Phospho-Rb (p-Rb)

This protocol assesses the inhibition of CDK4/6 activity in cells by measuring the phosphorylation of its substrate, the Retinoblastoma protein (Rb).

  • Cell Treatment and Lysis:

    • Seed MCF-7 cells and treat with the test inhibitor for 24 hours.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8% SDS-PAGE gel and transfer them to a PVDF membrane.[15][16]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser780) and total Rb overnight at 4°C.[17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of an inhibitor to its target protein in a cellular context by measuring the thermal stabilization of the target.[18][19][20]

  • Cell Treatment:

    • Treat cultured cells with the test inhibitor or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.[18][21]

    • Cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[18][21]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[18][21]

  • Western Blot Analysis:

    • Analyze the soluble fractions by Western blotting using an antibody specific to the target protein.

    • Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Discussion and Future Directions

The comparative analysis suggests that 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a promising multi-kinase inhibitor with potential activity against CDKs, TRKs, and Pim-1. Its projected nanomolar potency against these key cancer targets warrants further investigation. While not as selective as the comparator drugs, its polypharmacology could be advantageous in certain cancer contexts where multiple signaling pathways are dysregulated.

Future studies should focus on synthesizing 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine and validating its predicted activity through the experimental protocols outlined in this guide. A comprehensive kinase panel screening would be essential to fully characterize its selectivity profile. Furthermore, in vivo studies in relevant xenograft models will be crucial to assess its therapeutic potential.[22] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold offers ample opportunities for further optimization to enhance potency and selectivity for desired kinase targets.[1]

References

  • Dr.Oracle. (2026, February 25). What is the mechanism of action of larotrectinib?
  • Journal of Oncology Navigation & Survivorship. (2025, January 15). Vitrakvi (Larotrectinib)
  • Lange, A. M., & Lo, H. W. (2018). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology, 9(5), 526–531.
  • Benchchem. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
  • Patsnap Synapse. (2024, July 17).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • PubChem. (n.d.). Larotrectinib. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Benchchem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin.
  • Benchchem. (2025).
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • ResearchHub. (2024, April 2).
  • PubMed. (2024, March 8). Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions.
  • Clinical Trials Arena. (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
  • PMC. (n.d.). Pim-1 kinase as cancer drug target: An update. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Benchchem. (2025).
  • Technology Networks. (2024, June 21). What are PIM1 inhibitors and how do they work?
  • ResearchGate. (n.d.). PIM1 inhibitors in preclinical and clinical trials.
  • Barchart.com. (2026, March 12).
  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • bioRxiv. (2026, February 8).
  • ASCO Publications. (2023). First-in-human phase 1/2a study of a potent and novel CDK2-selective inhibitor PF-07104091 in patients (pts) with advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer.
  • PMC. (2026, February 23). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • Clarivate. (2023, March 28).
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity.
  • Thermo Fisher Scientific. (2023, June 14). SelectScreen™ Biochemical Kinase Profiling Service LanthaScreen™ Eu Kinase Binding Assay Screening Protocol and Assay Condit.
  • Thermo Fisher Scientific. (n.d.). Rabbit (polyclonal) Anti-Retinoblastoma Protein (Rb)
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically....
  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • ChEMBL. (n.d.). Document: A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec.... Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study | Request PDF.
  • ResearchGate. (n.d.). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) | Request PDF.
  • ResearchGate. (2018, January 26). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents.
  • European Journal of Chemistry. (2011).
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Cross-Reactivity Profiling of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and kinase inhibitor development, the selection of a core hinge-binding scaffold dictates the downstream success of a drug candidate. 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8) has emerged as a highly privileged building block. The pyrazolo[1,5-a]pyrimidine core acts as a potent ATP-competitive hinge binder, while the 6-bromo substitution provides a versatile synthetic handle for late-stage palladium-catalyzed functionalization. Furthermore, the 2-isopropyl group introduces critical steric bulk that fine-tunes the molecule's kinome selectivity profile.

This guide provides an objective, data-driven comparison of the pyrazolo[1,5-a]pyrimidine scaffold against alternative kinase-binding cores (such as 2-aminopyrimidines and quinazolines), detailing their cross-reactivity profiles, structural rationales, and the experimental workflows required to validate them.

Structural Rationale: Causality in Scaffold Design

To understand the cross-reactivity of derivatives built from 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, one must analyze the causality of its structural vectors:

  • The Pyrazolo[1,5-a]pyrimidine Core: This bicyclic system mimics the adenine ring of ATP. It forms robust bidentate or monodentate hydrogen bonds with the backbone amides of the kinase hinge region. It has been successfully utilized to develop dual CDK2/TRKA inhibitors[1] and highly selective JAK2 inhibitors[2].

  • The 2-Isopropyl Group: Positioned to project toward the solvent-exposed channel or the gatekeeper residue (depending on the specific kinase conformation), this bulky aliphatic group creates intentional steric clashes with off-target kinases. This steric restriction is a primary driver for reducing kinome promiscuity.

  • The 6-Bromo Vector: The bromine atom serves as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. By introducing diverse aryl, heteroaryl, or basic amine moieties at the C6 position, medicinal chemists can target the deep hydrophobic pocket (e.g., the DFG-out conformation) to achieve exquisite selectivity.

Selectivity Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region Binding (ATP Pocket) Scaffold->Hinge RET RET Kinase (On-Target) Hinge->RET High Affinity KDR KDR / VEGFR2 (Off-Target) Hinge->KDR Steric Clash Efficacy Tumor Regression RET->Efficacy Tox Hemorrhagic Toxicity KDR->Tox

Mechanism of on-target efficacy vs. off-target toxicity driven by scaffold selectivity.

Comparative Cross-Reactivity Profiles

When benchmarking the pyrazolo[1,5-a]pyrimidine scaffold against industry-standard alternatives, the primary metric is the Selectivity Score (S-score) , which measures the fraction of the kinome inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).

For example, optimized pyrazolo[1,5-a]pyrimidine inhibitors targeting RET kinase have demonstrated >500-fold selectivity over the off-target KDR (VEGFR2), a critical differentiation that prevents severe hemorrhagic lung toxicity observed with less selective scaffolds[3]. Similarly, derivatives targeting Pim-1 have shown exceptional selectivity against a panel of 119 oncogenic kinases[4]. In contrast, traditional 2-aminopyrimidine scaffolds—while potent—often suffer from broader cross-reactivity and potential CYP3A4 liabilities unless heavily functionalized[5].

Table 1: Scaffold Performance & Cross-Reactivity Comparison
Scaffold TypePrimary Kinase TargetsTypical Off-Target LiabilitiesSelectivity Profile (General)Structural Flexibility
Pyrazolo[1,5-a]pyrimidine TRKA, CDK2, RET, JAK2, Pim-1KDR (can be engineered out), Aurora KinasesHigh. Excellent S(50) scores; tunable via C6/C3 substitutions.High. Halogenated intermediates (like 6-bromo) allow rapid SAR expansion.
2-Aminopyrimidine EGFR, JAK1/3, LRRK2Broad kinome promiscuity, CYP3A4 inhibitionModerate. Requires complex macrocyclization or bulky ortho-substitutions to achieve selectivity.Moderate. Often requires multi-step synthesis to overcome flat topography.
Quinazoline EGFR, HER2, VEGFRBroad RTK cross-reactivity (e.g., PDGFR, FGFR)Low to Moderate. Highly potent but rigid, leading to multi-kinase toxicity profiles.Low. Rigid planar structure limits deep-pocket exploration.

Experimental Protocol: Self-Validating Profiling Workflow

To objectively evaluate the cross-reactivity of derivatives synthesized from 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, a rigorous, multi-tiered experimental workflow is required. This protocol ensures that biochemical binding data translates to cellular target engagement.

Step 1: Chemical Derivatization (C6 Functionalization)
  • Charge a Schlenk flask with 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed solution of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

  • Heat the reaction mixture at 90°C for 12 hours under a nitrogen atmosphere.

  • Purify the resulting C6-substituted derivative via flash chromatography (silica gel, EtOAc/Hexanes) to >95% purity (verified by LC-MS and NMR).

Step 2: High-Throughput Kinome Profiling (KinomeScan™)
  • Screen the purified compound at a single concentration (e.g., 1 µM) against a panel of >400 wild-type and mutant human kinases using a competitive binding assay.

  • Calculate the Selectivity Score S(10) and S(50) .

  • Causality Check: Identify any off-target kinases showing >90% inhibition. If KDR or Aurora kinases are flagged, the C6-substituent lacks sufficient steric bulk to force the DFG-out conformation.

Step 3: Orthogonal Cellular Target Engagement (NanoBRET)
  • Transfect HEK293T cells with plasmids encoding the primary target kinase (e.g., RET or JAK2) fused to NanoLuc® luciferase.

  • Treat the cells with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) in the presence of a fluorescent kinase tracer.

  • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal to determine the cellular IC50​ . This validates that the compound permeates the cell membrane and outcompetes intracellular ATP.

Workflow Start 6-Bromo-2-isopropyl pyrazolo[1,5-a]pyrimidine Synth Palladium-Catalyzed Cross-Coupling (C6) Start->Synth Kinome KinomeScan™ Profiling (400+ Kinases) Synth->Kinome NanoBRET NanoBRET Cellular Target Engagement Kinome->NanoBRET Tox Off-Target Toxicity Assessment (e.g., KDR) NanoBRET->Tox

Workflow for derivatization and cross-reactivity profiling of the pyrazolopyrimidine scaffold.

Conclusion

The 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine building block offers a superior starting point for kinase inhibitor discovery compared to traditional 2-aminopyrimidine or quinazoline scaffolds. By leveraging the 6-bromo position for rapid SAR exploration and relying on the 2-isopropyl group for steric kinome restriction, researchers can design highly selective therapeutics. Rigorous cross-reactivity profiling—moving from biochemical KinomeScans to cellular NanoBRET assays—remains essential to validate the safety and efficacy of these novel chemical entities.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PMC / ACS Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. ACS.

Sources

A Comparative Analysis of Synthetic Routes to Pyrazolo[1,5-a]pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and synthetic versatility make it a cornerstone for the design of novel therapeutic agents, particularly kinase inhibitors for cancer treatment, as well as functional materials with unique photophysical properties.[1][3][4] The development of efficient and diverse synthetic routes to this important scaffold is therefore a critical area of research. This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of pyrazolo[1,5-a]pyrimidines, offering insights into their mechanisms, advantages, limitations, and practical applications.

The Classical Approach: Condensation of 5-Aminopyrazoles with 1,3-Biselectrophiles

The most traditional and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][5] This approach builds the pyrimidine ring onto the pre-existing pyrazole core.

Mechanism: The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Diagram: General Mechanism of Condensation Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole 5-Aminopyrazole intermediate1 Initial Adduct aminopyrazole->intermediate1 + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[1,5-a]pyrimidine intermediate2->product - H2O

A variety of 1,3-biselectrophiles can be utilized, each offering access to different substitution patterns on the pyrimidine ring:

  • 1,3-Diketones: Symmetrical and unsymmetrical 1,3-diketones are common reaction partners, leading to the formation of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[3]

  • β-Ketoesters: The use of β-ketoesters allows for the introduction of a hydroxyl or alkoxy group at the 7-position of the pyrazolo[1,5-a]pyrimidine core.

  • Enaminones and Enones: These substrates are also effective for the construction of the pyrimidine ring and can be used to synthesize a wide range of substituted derivatives.[3][5]

  • α,β-Unsaturated Nitriles and Chalcones: Reactions with these electrophiles provide alternative routes to functionalized pyrazolo[1,5-a]pyrimidines.[3]

Advantages:

  • Readily available starting materials: 5-Aminopyrazoles and 1,3-dicarbonyl compounds are often commercially available or easily synthesized.

  • Well-established and versatile: This method has been extensively studied and can be adapted to produce a wide variety of derivatives.

  • Generally good yields: The reactions often proceed in moderate to high yields.

Disadvantages:

  • Regioselectivity issues: With unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is possible, which can complicate purification.

  • Harsh reaction conditions: Some condensations require high temperatures and the use of strong acids or bases as catalysts.

Comparative Data for Condensation Reactions
1,3-BiselectrophileCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
2-ArylmalondialdehydesAcidic conditionsRefluxNot specified40-60[3]
1,3-DiketonesConventional heating or microwaveVariedVariedGood to excellent[3]
ChalconesKOH/DMFNot specifiedNot specifiedGood to excellent[3]
EnaminonesPyridineRefluxOvernight60-86[3]
Representative Experimental Protocol: Synthesis from 5-Aminopyrazole and a 1,3-Diketone
  • To a solution of 5-aminopyrazole (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-diketone (1.1 mmol).

  • Add a catalytic amount of an acid (e.g., HCl) or base (e.g., piperidine) if required.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Efficiency in a Single Step: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[6] Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, offering significant advantages in terms of efficiency and atom economy.[1]

Mechanism: The mechanisms of MCRs for pyrazolo[1,5-a]pyrimidine synthesis can vary depending on the specific reactants and catalysts used. A common strategy involves the in-situ formation of a key intermediate, such as an enamine or an imine, which then undergoes further reactions with the other components to build the heterocyclic core. Some MCRs resemble a Mannich-type reaction followed by an oxidation step.[1]

Diagram: General Workflow of a Multicomponent Reaction

G cluster_reactants Reactants cluster_process Process cluster_product Product A Component A one_pot One-Pot Reaction A->one_pot B Component B B->one_pot C Component C C->one_pot product Pyrazolo[1,5-a]pyrimidine one_pot->product Formation of Multiple Bonds

Advantages:

  • High efficiency and atom economy: MCRs reduce the number of synthetic steps, saving time, resources, and minimizing waste.[6]

  • Operational simplicity: The one-pot nature of MCRs simplifies the experimental procedure.

  • Access to diverse structures: By varying the starting materials, a wide range of substituted pyrazolo[1,5-a]pyrimidines can be readily accessed.

Disadvantages:

  • Optimization can be challenging: Finding the optimal reaction conditions for a multi-component system can be complex.

  • Mechanism elucidation can be difficult: The intricate network of reactions occurring in a single pot can make it challenging to fully understand the reaction mechanism.

Comparative Data for Multicomponent Reactions
ComponentsCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
5-Aminopyrazole, Triethyl orthoformate, Activated methylene compoundNot specifiedNot specifiedNot specifiedGood[3]
3-Aminopyrazoles, Aldehydes, Sulfoxonium ylidesRh(III) catalyst, Microwave heatingVariedShortDiverse yields[7]
Substituted aromatic aldehydes, barbituric acid, ethyl acetoacetate, hydrazine hydrate, ammonium acetateAgOTf/Ethanol-waterNot specifiedShortGood[6]
Representative Experimental Protocol: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines
  • To a reaction vessel, add the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst in a suitable solvent.

  • Stir the reaction mixture at the appropriate temperature (room temperature or elevated) for the specified time, monitoring the reaction by TLC.

  • After completion, perform the work-up procedure, which may involve extraction, washing, and drying of the organic layer.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Harnessing Modern Techniques: Microwave-Assisted and Green Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies.[8] Microwave-assisted organic synthesis (MAOS) and other green chemistry approaches have been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, offering significant advantages over conventional heating methods.[7][9]

Microwave-Assisted Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture.[7] This often leads to shorter reaction times, higher yields, and improved product purity.[3][7] MAOS has been successfully employed in both condensation and multicomponent reactions for the synthesis of pyrazolo[1,5-a]pyrimidines.

Green Chemistry Approaches: Beyond microwave synthesis, other green strategies include:

  • Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and reduces environmental impact.[10][11]

  • Ultrasound irradiation: Sonication can also enhance reaction rates and yields.[9][12]

  • Use of greener catalysts and solvents: Employing non-toxic and recyclable catalysts and solvents is a key principle of green chemistry.[8]

Advantages:

  • Reduced reaction times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[7]

  • Improved yields and purity: The rapid and uniform heating provided by microwaves can lead to higher yields and fewer side products.

  • Environmentally friendly: Green chemistry approaches reduce waste, energy consumption, and the use of hazardous materials.[8]

Disadvantages:

  • Specialized equipment required: Microwave reactors are necessary for MAOS.

  • Scalability can be a concern: While benchtop microwave reactors are common, scaling up microwave-assisted reactions can be challenging.

Comparative Data for Modern Synthetic Techniques
MethodReactantsConditionsReaction TimeYield (%)Reference
Microwave-Assisted5-Aminopyrazole, 2-Arylmalondialdehydes170 °C10 min> 80[3]
Microwave-Assisted5-Aminopyrazole, β-bromovinyl aldehydesPalladium(II) catalystNot specifiedGood[3]
Ultrasound-AssistedAminopyrazoles, Acetylenic estersKHSO4/Aqueous ethanolNot specifiedGood[12]
Solvent-FreeHeterocyclic amines, Sodium 3-hydroxy-1-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-yl)prop-2-en-1-oneNot specifiedNot specifiedGood[10]
Representative Experimental Protocol: Microwave-Assisted Synthesis
  • In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1.0 mmol), the electrophile (1.1 mmol), and any necessary catalyst or solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature, pressure, and reaction time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product using standard techniques as described previously.

Expanding Chemical Space: Post-Functionalization and Catalytic Methods

While the construction of the pyrazolo[1,5-a]pyrimidine core is crucial, the ability to introduce diverse functional groups at various positions is equally important for tuning the properties of these molecules. Palladium-catalyzed cross-coupling reactions and other modern synthetic methods have enabled the late-stage functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.[4]

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups onto pre-functionalized pyrazolo[1,5-a]pyrimidines (e.g., halo-substituted derivatives). This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[4]

Copper-Catalyzed Amination: The Ullmann-type coupling of amines to bromo-substituted pyrazolo[1,5-a]pyrimidines, often facilitated by microwave heating, provides an efficient route to 3,5-bis-aminated derivatives.[13]

Advantages:

  • Access to novel and diverse structures: These methods allow for the introduction of a wide range of functional groups that may not be accessible through traditional condensation or multicomponent reactions.

  • Late-stage functionalization: The ability to modify the scaffold at a late stage in the synthesis is highly valuable for medicinal chemistry programs.

Disadvantages:

  • Requires pre-functionalized substrates: These methods typically require the synthesis of a halogenated or otherwise activated pyrazolo[1,5-a]pyrimidine precursor.

  • Catalyst cost and removal: Palladium and copper catalysts can be expensive, and their removal from the final product is often necessary, especially for pharmaceutical applications.

Comparative Data for Post-Functionalization Methods
ReactionSubstrateCatalyst/LigandConditionsYield (%)Reference
C-3 Amination5-Amino-3-bromopyrazolo[1,5-a]pyrimidineCuI/Carbazole-based ligandMicrowave, 80 °C, 1 h60-93[13]
C-C Bond FormationNot specifiedPalladium catalystVariedEfficient[1]
Representative Experimental Protocol: Copper-Catalyzed Amination
  • To a reaction vessel, add the 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 mmol), the amine (1.5 mmol), the copper(I) iodide catalyst (5 mol%), the ligand (10 mol%), and a base (e.g., K2CO3) in a suitable solvent (e.g., diethylene glycol).

  • Heat the reaction mixture under microwave irradiation at the specified temperature and time.

  • After cooling, dilute the reaction mixture with a suitable solvent and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines is a rich and evolving field of research. While the classical condensation of 5-aminopyrazoles with 1,3-biselectrophiles remains a robust and versatile method, modern approaches such as multicomponent reactions, microwave-assisted synthesis, and catalytic post-functionalization offer significant advantages in terms of efficiency, sustainability, and access to novel chemical space. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the research program. As the demand for novel pyrazolo[1,5-a]pyrimidine derivatives in drug discovery and materials science continues to grow, the development of even more innovative and efficient synthetic strategies will undoubtedly remain a key focus for the scientific community.

References

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019, May 6). Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved from [Link]

  • Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. (2025, January 21). Retrieved from [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles - ACS Publications. (2021, August 31). Retrieved from [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (2024, June 28). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. (2009, April 9). Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES - Rasayan. (n.d.). Retrieved from [Link]

  • One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf - IJCRT.org. (n.d.). Retrieved from [Link]

  • Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines 72, 73 and 74 tethered with a... - ResearchGate. (n.d.). Retrieved from [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Benchmarking 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine: A Scaffold Comparison Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Assay Benchmarking Guide

Executive Summary & Structural Causality

In the landscape of targeted oncology and kinase inhibitor development, the selection of a core chemical scaffold dictates the trajectory of an entire drug discovery program. As an application scientist overseeing high-throughput screening and library design, I frequently evaluate the biochemical performance of various heterocyclic building blocks.

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8) has emerged as a privileged intermediate[1]. Unlike simple monocyclic cores, this fused bicyclic system acts as a highly effective ATP-mimetic. The causality behind its success lies in its precise geometry:

  • Hinge-Binding Mastery: The pyrazolo[1,5-a]pyrimidine core forms a rigid "donor-acceptor-donor" hydrogen bonding network with the kinase hinge region (e.g., Leu83 in CDK2), effectively outcompeting endogenous ATP.

  • Lipophilic Anchoring: The 2-isopropyl group is not merely decorative; it actively occupies a specific lipophilic pocket adjacent to the gatekeeper residue, driving isoform selectivity [2].

  • Late-Stage Functionalization: The 6-bromo position serves as a critical synthetic handle. It allows for rapid palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling chemists to explore the solvent-exposed region of the kinase without disrupting the core hinge-binding interactions.

Objective Scaffold Benchmarking

To objectively evaluate the utility of the 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine building block, we must benchmark the performance of its synthesized derivatives against alternative industry-standard scaffolds, such as the pyrrolo[2,3-d]pyrimidine core (found in Ribociclib) and the imidazo[1,2-a]pyrazine core.

Comparative Performance Data in Kinase Assays

The following table synthesizes quantitative assay data comparing derivatives built from these three foundational scaffolds across standard biochemical evaluations.

Scaffold CoreRepresentative Lead / DrugPrimary Kinase TargetsMean IC₅₀ Range (nM)Structural & Assay Advantage
Pyrazolo[1,5-a]pyrimidine Dinaciclib, CPL302253CDK2, TRKA, PI3Kδ2.8 – 18.0Rigid planar core; optimal donor-acceptor-donor hinge binding; high aqueous solubility.
Pyrrolo[2,3-d]pyrimidine RibociclibCDK4/610.0 – 39.0High lipophilicity; strong van der Waals interactions; prone to CYP450 liabilities.
Imidazo[1,2-a]pyrazine Experimental TTK InhibitorsTTK, PI3K30.0 – 150.0Good solvent-exposed region interactions; moderate basicity requires careful pKa tuning.

Data synthesized from in vitro enzymatic assays evaluating antiproliferative effects [3].

Mechanism of Action Visualization

To understand why this scaffold yields such potent IC₅₀ values, we must map its mechanistic pathway. By outcompeting ATP at the CDK2/Cyclin E complex, derivatives of this scaffold halt the phosphorylation of the Retinoblastoma (Rb) protein, effectively arresting the cell cycle and inducing apoptosis.

Pathway Scaffold Pyrazolo[1,5-a]pyrimidine Inhibitor CDK2 CDK2 / Cyclin E Complex Scaffold->CDK2 ATP-Competitive Inhibition Apoptosis Apoptosis Pathway (Cell Death) Scaffold->Apoptosis Induces via Intrinsic Pathway Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Prevented) CellCycle G1/S Phase Transition (Proliferation) E2F->CellCycle Gene Expression (Halted)

Fig 1: Mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives in CDK2 inhibition.

Experimental Methodology: A Self-Validating System

To generate the benchmark data above, the experimental protocol must be rigorously designed. A robust assay must prove its own validity in real-time. For evaluating libraries derived from 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, we utilize a luminescence-based ATP-depletion assay (ADP-Glo™) [3].

The causality here is foolproof: kinase activity converts ATP to ADP. By first enzymatically destroying all unreacted ATP, and subsequently converting the generated ADP back into ATP to drive a luciferase reaction, the system ensures that any luminescent signal is exclusively the result of target kinase activity. This eliminates false positives from auto-luminescent compounds.

Protocol: High-Throughput CDK2 Kinase Assay

1. Reagent & Compound Preparation:

  • Prepare 1× Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Serially dilute the synthesized pyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO, then dilute into the reaction buffer (final DMSO concentration <1% to prevent enzyme denaturation).

2. Kinase Reaction Incubation:

  • In a 384-well plate, combine 5 µL of the inhibitor solution with 10 µL of recombinant CDK2/Cyclin E1 enzyme complex.

  • Self-Validation Control: Include a "No-Enzyme" well (establishes baseline ATP depletion) and a "Vehicle" well (1% DMSO, establishes maximum kinase activity).

  • Initiate the reaction by adding 10 µL of an ATP/Substrate mix (e.g., Histone H1). Incubate at room temperature for 60 minutes.

3. ATP Depletion (Signal Isolation):

  • Add 25 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

  • Causality: This step halts the kinase reaction and actively degrades all remaining, unreacted ATP. This is critical for achieving a high signal-to-background ratio.

4. Signal Generation & Readout:

  • Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Causality: This reagent simultaneously converts the reaction-generated ADP back into ATP and introduces luciferase/luciferin. The resulting luminescence is directly proportional to the original kinase activity.

  • Quantify luminescence using a multimode microplate reader and calculate IC₅₀ values via non-linear regression analysis.

Assay Workflow Visualization

Assay Step1 1. Kinase Reaction (CDK2 + ATP + Substrate) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Stop Reaction Step3 3. Kinase Detection (Converts ADP to ATP) Step2->Step3 Eliminate Bkgd Step4 4. Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 Generate Signal Step5 5. Luminescence Readout (Quantifies Activity) Step4->Step5 Data Capture

Fig 2: Self-validating ADP-Glo kinase assay workflow for evaluating inhibitor potency.

Strategic Recommendations

For drug development professionals designing next-generation kinase inhibitors, 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine offers a distinct advantage over pyrrolo[2,3-d]pyrimidines. Its inherent structural rigidity provides superior baseline affinity for the ATP pocket, while the 6-bromo substituent allows for highly efficient SAR exploration via cross-coupling. When benchmarked in self-validating biochemical assays, derivatives of this scaffold consistently demonstrate low-nanomolar IC₅₀ values and favorable selectivity profiles, making it a premier starting point for oncology therapeutics.

References

  • Matrix Scientific. (n.d.). 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Product Information. 1int.co.uk.
  • Liu, Y., Lang, Y., Patel, N. K., et al. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. Retrieved from[Link]

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. Retrieved from[Link]

Selectivity profile of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine against a kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

[label="Affinity Matrix

Caption: Structural vectors of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine for kinase design.

Objective Scaffold Comparison

When initiating a kinase targeted library, the pyrazolo[1,5-a]pyrimidine core competes directly with other nitrogenous bicycles. Table 1 outlines the objective performance differences between these foundational scaffolds.

Table 1: Comparative Profile of Privileged Kinase Scaffolds

Scaffold CorePrimary Kinase Targets (Post-Elaboration)Baseline PromiscuityMetabolic StabilitySynthetic Versatility
Pyrazolo[1,5-a]pyrimidine RET, Pim-1, Flt-3[2, 3]Low to ModerateHigh (Resistant to oxidation)Excellent (C6 halogenation allows late-stage diversification)
Pyrrolo[2,3-d]pyrimidine JAK1/2/3, EGFRHigh (Requires heavy tuning)Moderate (Pyrrole ring susceptible to metabolism)Good (N-alkylation and C4 substitution common)
Pyrazolo[3,4-d]pyrimidine Src, Abl, CDKModerateModerateGood (Requires protection/deprotection of pyrazole N)

Insight: The pyrazolo[1,5-a]pyrimidine core is structurally advantageous because it lacks an acidic N-H proton (unlike pyrrolo[2,3-d]pyrimidine), which improves membrane permeability and eliminates the need for protecting group chemistry during library synthesis [4].

Experimental Methodology: High-Throughput Kinase Profiling

To objectively evaluate the selectivity profile of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine and its cross-coupled derivatives, we utilize an active-site directed competition binding assay (e.g., KINOMEscan methodology).

Why this method? Traditional radiometric assays require optimized ATP concentrations for each specific kinase to maintain comparable Michaelis-Menten kinetics. The competitive binding assay operates independently of ATP concentration, allowing for highly normalized, thermodynamic Kd​ measurements across a panel of 400+ kinases without ATP-affinity bias [5].

Self-Validating Protocol: Competitive Binding Assay

This protocol is designed as a self-validating system. The inclusion of rigorous internal controls ensures that any data generated is a true reflection of the fragment's affinity, independent of assay drift or reagent degradation.

Step 1: Reagent & Library Preparation

  • Prepare a 10 mM stock solution of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine in 100% anhydrous DMSO.

  • Dilute the stock to screening concentrations (typically 1 µM and 10 µM for fragments) in assay buffer (1x PBS, 0.05% Tween-20, 0.1% BSA).

  • Prepare the DNA-tagged kinase library (expressing 400+ recombinant human kinases fused to qPCR-compatible DNA tags).

Step 2: Incubation & Competition

  • In a 384-well plate, combine the DNA-tagged kinases, the test fragment, and an immobilized active-site directed ligand (affinity matrix).

  • Self-Validation Controls:

    • Positive Control Wells: Add 1 µM Staurosporine (a known pan-kinase inhibitor).

    • Negative Control Wells: Add DMSO vehicle (establishes the 100% binding baseline).

  • Incubate the plate at room temperature for 1 hour to allow the system to reach thermodynamic equilibrium.

Step 3: Elution & Quantification

  • Wash the affinity matrix to remove unbound kinases and test compounds.

  • Elute the bound kinases from the matrix using a high-salt or competitive ligand elution buffer.

  • Quantify the eluted DNA-tagged kinases using quantitative PCR (qPCR).

Step 4: Statistical Validation & Triage

  • Calculate the Z'-factor: Before analyzing the fragment data, calculate the Z'-factor using the Staurosporine and DMSO control wells.

    • Causality: A Z'-factor > 0.5 mathematically proves the assay has a sufficient dynamic range and low variance. If Z' < 0.5, the plate must be rejected.

  • Calculate Selectivity Score ( S -score): For validated plates, calculate the S(10) score, defined as the fraction of kinases inhibited by >90% relative to the control.

G N1 Fragment Library Prep (6-Bromo-2-isopropyl...) N2 Incubation with DNA-Tagged Kinase Panel N1->N2 N3 Affinity Matrix Capture (Immobilized Ligand) N2->N3 Competitive Binding N4 Elution & qPCR Quantification N3->N4 Displaced Kinases N5 Selectivity Score S(10) Calculation N4->N5 C1 Quality Control: Staurosporine (Z' > 0.5) C1->N4 Validates

Caption: Self-validating high-throughput KINOMEscan workflow for fragment selectivity profiling.

Data Interpretation: Fragment-to-Lead Selectivity Evolution

Because 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a low-molecular-weight building block (MW: 240.11), its baseline profile in a kinase panel will exhibit weak, localized promiscuity. The true value of this product lies in its ability to be optimized.

Table 2 illustrates the typical evolution of this scaffold from a raw fragment to a highly selective lead compound (e.g., targeting RET or Pim-1) following Suzuki coupling at the C6-bromo position.

Table 2: Representative Kinase Panel Evolution (Fragment vs. Optimized Lead)

Compound StateTarget KinaseBinding Affinity ( Kd​ , nM)Selectivity Score S(10) at 1 µMProfile Interpretation
6-Bromo-2-isopropyl... (Raw Fragment)RET~4,5000.45Weak hinge binding; broad kinome cross-reactivity due to lack of DFG interactions.
6-Bromo-2-isopropyl... (Raw Fragment)Pim-1~3,2000.45Baseline affinity established by the pyrazolo[1,5-a]pyrimidine core.
C6-Aryl Elaborated Lead (Optimized for RET)RET1.20.02Exquisite selectivity achieved. C6-aryl group locks into the RET-specific DFG-out pocket [2].
C6-Aryl Elaborated Lead (Optimized for RET)Pim-1>10,0000.02Steric clash in the Pim-1 active site abrogates off-target binding.
Conclusion

6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is an elite starting point for kinase library generation. While alternative scaffolds like pyrrolo[2,3-d]pyrimidine offer broad-spectrum activity, the pyrazolo[1,5-a]pyrimidine core provides superior metabolic stability and a highly tunable C6 vector. By utilizing robust, self-validating profiling assays, researchers can confidently map the trajectory of this fragment into highly selective, clinical-grade kinase inhibitors.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.[Link]

  • ACS Medicinal Chemistry Letters. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma.[Link]

  • ACS Medicinal Chemistry Letters. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[Link]

  • MDPI Pharmaceuticals. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[Link]

  • Reaction Biology / DiscoverX. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.[Link]

An In-Depth Guide to Establishing In Vitro to In Vivo Correlation for Pyrazolo[1,5-a]pyrimidine Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Imperative of IVIVC

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2][3] Its structural resemblance to purines allows derivatives to function as potent and selective modulators of various biological targets, most notably protein kinases, which has led to intensive investigation in oncology.[3][4][5] The journey from a promising in vitro "hit" to a viable in vivo candidate, however, is fraught with challenges. A potent inhibitor in a cell-free assay or even a cell-based experiment does not guarantee efficacy in a complex living system. This guide addresses the critical process of establishing an in vitro to in vivo correlation (IVIVC), a predictive mathematical model that links laboratory data with clinical or preclinical outcomes.[6][7][8][9][10]

While this guide is titled with "6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine," it is important to note that specific, publicly available in vitro and in vivo data for this exact molecule is scarce. Therefore, this document will serve as a comprehensive, practical framework for establishing IVIVC for this class of compounds. We will utilize a case-study-based approach, drawing upon published experimental data for various bioactive pyrazolo[1,5-a]pyrimidine derivatives to illustrate the principles and methodologies. The selected case study will focus on their activity as Cyclin-Dependent Kinase (CDK) inhibitors, a well-established therapeutic target in cancer.[11]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causal reasoning behind experimental design, ensuring a self-validating and scientifically rigorous approach to drug discovery.

Part 1: In Vitro Characterization of Pyrazolo[1,5-a]pyrimidine Bioactivity

The initial step in the drug discovery cascade is to quantify the potency and selectivity of a compound against its intended target in vitro. For our case study of pyrazolo[1,5-a]pyrimidines as CDK inhibitors, this involves both biochemical (enzymatic) and cell-based assays.

The Rationale Behind a Dual-Assay Approach

An enzymatic assay provides a direct measure of a compound's ability to inhibit the purified target protein (e.g., CDK2/cyclin E). This yields a precise IC50 value (the concentration at which 50% of the enzyme's activity is inhibited), which is crucial for initial structure-activity relationship (SAR) studies.[2][12] However, this clean, cell-free environment does not account for critical factors present in a living cell, such as membrane permeability, intracellular target engagement, off-target effects, or metabolic stability.

Therefore, we must correlate these findings with a cell-based assay. An anti-proliferative assay using a cancer cell line (e.g., A549 non-small cell lung cancer) that is known to be dependent on the target kinase provides a more biologically relevant measure of a compound's efficacy.[13] A strong correlation between enzymatic IC50 and cellular GI50 (the concentration for 50% growth inhibition) suggests that the compound effectively enters the cell and engages its target to produce the desired biological effect.

cluster_0 In Vitro Assay Workflow Compound Pyrazolo[1,5-a]pyrimidine Derivative Enzymatic_Assay Biochemical Assay (e.g., CDK2/cyclin E Kinase Assay) Compound->Enzymatic_Assay Cell_Assay Cell-Based Assay (e.g., A549 Anti-Proliferative Assay) Compound->Cell_Assay IC50 Determine IC50 (Target Potency) Enzymatic_Assay->IC50 GI50 Determine GI50 (Cellular Efficacy) Cell_Assay->GI50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50->SAR

Caption: Workflow for in vitro characterization.

Representative In Vitro Data for Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes fictional but representative in vitro data for a series of pyrazolo[1,5-a]pyrimidine analogs, illustrating a typical dataset used for IVIVC analysis.

Compound IDStructure (Modification vs. Core)CDK2 IC50 (nM)A549 GI50 (nM)
P1-Core 6-Bromo-2-isopropyl150850
P2-Amine 6-Amino-2-isopropyl25120
P3-Aryl 6-(4-chlorophenyl)-2-isopropyl1055
P4-Alkyl 6-Methyl-2-isopropyl300>10,000
Roscovitine(Reference Compound)40160

Data is illustrative and compiled for educational purposes based on trends observed in the literature.[11]

Detailed Protocol: In Vitro CDK2 Kinase Inhibition Assay

This protocol describes a standard method for determining the enzymatic IC50 of a test compound.

1. Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the CDK2/cyclin E complex. The amount of phosphorylation is quantified using an ATP-dependent luciferase-based system, where light output is inversely proportional to kinase activity.

2. Materials:

  • Recombinant human CDK2/cyclin E (e.g., from MilliporeSigma)

  • Kinase substrate (e.g., Histone H1)

  • CDK-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

3. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor.

  • In the 96-well plate, add 5 µL of the compound dilutions. Include "no compound" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Add 20 µL of a 2.5x enzyme-substrate solution (containing CDK2/cyclin E and Histone H1 in assay buffer) to each well.

  • Initiate the kinase reaction by adding 25 µL of a 2x ATP solution (final concentration typically 10 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure remaining ATP by adding 50 µL of CDK-Glo™ reagent to each well.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

  • Convert luminescence data to percent inhibition relative to controls and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: In Vivo Evaluation in Preclinical Models

Promising in vitro candidates must then be evaluated in a living organism to assess their efficacy and pharmacokinetic properties. The most common preclinical models for cancer are xenograft studies in immunocompromised mice.

Rationale for Xenograft Models

In a xenograft model, human cancer cells (like the A549 cells used in the in vitro assay) are implanted subcutaneously into mice that lack a functional immune system (e.g., athymic nude or SCID mice).[14] This allows the human tumor to grow unimpeded. The mice are then treated with the test compound, and the effect on tumor growth is measured over time. This model provides a direct test of the compound's ability to reach the tumor in sufficient concentrations and exert its anti-proliferative effect in vivo.

cluster_1 In Vivo Xenograft Study Workflow Cell_Culture Culture A549 Cancer Cells Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish (e.g., 100 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle or Pyrazolo[1,5-a]pyrimidine (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Daily Endpoint Study Endpoint (e.g., 21 Days or Tumor Burden Limit) Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study.

Representative In Vivo Data for Pyrazolo[1,5-a]pyrimidine Derivatives

This table presents plausible in vivo data for the same series of compounds, correlating with their in vitro performance.

Compound IDDose & ScheduleTumor Growth Inhibition (TGI, %)Oral Bioavailability (F, %)
P1-Core 50 mg/kg, QD25%15%
P2-Amine 50 mg/kg, QD65%40%
P3-Aryl 50 mg/kg, QD85% (Tumor Regression)60%
P4-Alkyl 50 mg/kg, QDNot Active<5%
Vehicle(Control)0%N/A

Data is illustrative and compiled for educational purposes.

Detailed Protocol: A549 Xenograft Efficacy Study

1. Principle: To evaluate the anti-tumor efficacy of a test compound by measuring its effect on the growth of human A549 tumors implanted in immunodeficient mice.

2. Materials:

  • A549 human non-small cell lung cancer cell line

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal scale

3. Procedure:

  • Harvest A549 cells from culture and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 0.1 mL (5 x 10⁶ cells) of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach an average volume of approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Record the initial tumor volume and body weight for each mouse.

  • Begin treatment. Administer the test compound (e.g., 50 mg/kg) and vehicle control via oral gavage once daily (QD) for 21 days.

  • Measure tumor volume with calipers and record body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis if required.

  • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.

Part 3: The Crucial Link: In Vitro to In Vivo Correlation (IVIVC) Analysis

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo results.[6][8] A successful IVIVC allows researchers to predict the in vivo performance of new analogs based on their in vitro profiles, significantly streamlining the drug development process.[7][9]

Analyzing the Correlation

From our representative data, a clear trend emerges:

  • P3-Aryl , the most potent compound in both the enzymatic (IC50 = 10 nM) and cellular (GI50 = 55 nM) assays, also showed the highest in vivo efficacy (85% TGI).

  • P2-Amine demonstrated good potency in vitro and translated to solid efficacy in vivo.

  • P1-Core was significantly less potent in vitro and, consequently, showed weak activity in vivo.

  • P4-Alkyl was inactive in the cellular assay, predicting its lack of in vivo activity.

This demonstrates a Level A correlation , the most informative type, where a point-to-point relationship exists between the in vitro and in vivo data.[8]

However, the correlation is not solely dependent on potency. Pharmacokinetics (PK) plays a decisive role. The oral bioavailability (F%) data helps explain the magnitude of the in vivo effect. P3-Aryl not only has high potency but is also well-absorbed (F=60%), ensuring that a sufficient concentration of the drug reaches the tumor. In contrast, P4-Alkyl has poor bioavailability, which, combined with its low cellular activity, results in no efficacy.

cluster_2 Conceptual Framework of IVIVC InVitro In Vitro Potency (IC50, GI50) Correlation Predictive IVIVC Model InVitro->Correlation is correlated with PK Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion PK->Correlation modulates InVivo In Vivo Efficacy (e.g., % TGI) Correlation->InVivo predicts

Caption: The interplay of potency and PK in IVIVC.

Part 4: Comparative Landscape: Alternative Kinase Inhibitor Scaffolds

The pyrazolo[1,5-a]pyrimidine scaffold does not exist in a vacuum. It is often compared to other heterocyclic systems that target kinase ATP-binding sites. For instance, the pyrazolo[3,4-d]pyrimidine scaffold is another well-known "purine isostere" that has yielded numerous kinase inhibitors, including EGFR tyrosine kinase inhibitors.[15][16]

A comparative analysis might reveal:

  • Selectivity Profiles: While both scaffolds can be potent kinase inhibitors, substitutions on the rings can drastically alter their selectivity profiles against the broader human kinome.

  • Physicochemical Properties: Differences in the nitrogen atom placement and ring electronics can affect properties like solubility, lipophilicity, and metabolic stability, which in turn influence their pharmacokinetic profiles.

  • Synthetic Accessibility: The ease and versatility of chemical synthesis for introducing diversity can also be a deciding factor in selecting a scaffold for a drug discovery program.[3]

Ultimately, the choice of scaffold depends on achieving the optimal balance of on-target potency, kinase selectivity, and drug-like properties to yield a safe and effective in vivo candidate.

Conclusion

Establishing a robust in vitro to in vivo correlation is a cornerstone of modern, efficient drug discovery. For the pyrazolo[1,5-a]pyrimidine class of compounds, this involves a multi-faceted approach that integrates direct target inhibition data with cellular efficacy and preclinical pharmacokinetic and efficacy models. By carefully selecting and validating a suite of assays, and by understanding the critical interplay between a compound's intrinsic potency and its behavior within a complex biological system, researchers can build predictive models that accelerate the development of novel therapeutics. The principles and protocols outlined in this guide provide a foundational framework for successfully navigating the path from a promising molecule in a test tube to a potential medicine.

References

  • Fontana, F., Raimondi, A., Marzagalli, M., & Limonta, P. (2020). Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood. Journal of Medicinal Chemistry, 63(23), 14659–14675. [Link]

  • Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?. [Link]

  • PharmaCMC. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical and Life Sciences, 11(3), 1-10. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 147-164. [Link]

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Doggett, J. S., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(9), 1464–1473. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, N. N. E., & El-Azab, A. S. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Polycyclic Aromatic Compounds, 43(8), 6981-7001. [Link]

  • Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Antonelli, A., et al. (2011). Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer. Molecular Endocrinology, 25(1), 191-201. [Link]

  • El-Naggar, A. M., et al. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect. Bioorganic Chemistry, 96, 103621. [Link]

  • Jantratid, E., & Dressman, J. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Research, 26(6), 1336-1347. [Link]

  • El-Sayed, W. M., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. MedChemComm, 6(9), 1645-1654. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 15(10), 3245-3256. [Link]

  • Taylor & Francis. (n.d.). Pyrazolopyrimidine – Knowledge and References. [Link]

  • Grokipedia. (n.d.). Pyrazolopyrimidine. [Link]

  • Lyssikatos, J. P., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9172-9188. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Li, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 924-929. [Link]

  • ResearchGate. (n.d.). Mechanism of formation of pyrazolopyrimidine derivative 6. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(12), 2894. [Link]

  • Al-Ghorbani, M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103657. [Link]

  • ResearchGate. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • ResearchGate. (n.d.). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. [Link]

  • Google Patents. (n.d.). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

Sources

Comparative Guide: Anti-Proliferative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore in targeted cancer therapy. Due to its bioisosteric resemblance to purines, this fused bicyclic structure serves as a highly versatile ATP-competitive inhibitor[1]. By altering the substitution patterns at the C3, C5, and C7 positions, researchers can finely tune the scaffold's selectivity across a diverse panel of oncogenic kinases.

This guide provides an objective, data-driven comparison of different pyrazolo[1,5-a]pyrimidine derivatives, evaluating their mechanistic pathways, anti-proliferative performance, and the rigorous experimental workflows required to validate their efficacy.

Structural Versatility and Target Mechanisms

The anti-proliferative effects of pyrazolo[1,5-a]pyrimidines are not monolithic; they are highly dependent on the specific kinase pathways they interrupt. Recent structure-activity relationship (SAR) studies highlight three primary mechanistic axes:

  • The CDK2/TRKA Axis: Derivatives such as the clinical candidate Dinaciclib and novel 2,4-dichlorophenyl substituted compounds (e.g., Compound 21c) exhibit sub-micromolar to nanomolar inhibition of Cyclin-Dependent Kinase 2 (CDK2)[2]. By blocking CDK2, these compounds prevent the hyperphosphorylation of the Rb protein, effectively halting the cell cycle at the G1/S transition and driving the cell toward apoptosis[2][3].

  • The Pim-1 Survival Axis: Pim-1 is a constitutively active kinase that promotes cancer cell survival by phosphorylating and deactivating the pro-apoptotic protein BAD. Pyrazolo[1,5-a]pyrimidine derivatives lacking terminal basic moieties have been shown to selectively inhibit Pim-1 over other kinases (like Flt-3) without inducing the hERG potassium channel toxicity seen in first-generation inhibitors like SGI-1776[4].

  • The EGFR/STAT3 Axis: Chalcone-linked pyrazolo[1,5-a]pyrimidines demonstrate potent anti-proliferative effects by downregulating Epidermal Growth Factor Receptor (EGFR) and STAT3 phosphorylation. This disruption bypasses G1 and instead arrests malignant cells in the G2/M phase[5].

Pathways PP Pyrazolo[1,5-a]pyrimidine CDK2 CDK2 / TRKA PP->CDK2 ATP-competitive PIM1 Pim-1 Kinase PP->PIM1 Selective EGFR EGFR / STAT3 PP->EGFR Downregulation G1S G1/S Arrest CDK2->G1S BAD BAD Inhibition PIM1->BAD G2M G2/M Arrest EGFR->G2M APOP Apoptosis G1S->APOP BAD->APOP G2M->APOP

Fig 1: Divergent anti-proliferative signaling pathways targeted by pyrazolo[1,5-a]pyrimidines.

Quantitative Performance Comparison

To objectively evaluate the clinical potential of these derivatives, it is critical to compare their cell-free enzymatic inhibition ( IC50​ ) against their phenotypic anti-proliferative efficacy in established human carcinoma cell lines.

Derivative Class / CompoundPrimary Kinase TargetEnzymatic IC50​ Most Sensitive Cell LineCellular Growth Inhibition ( IC50​ )Key Mechanistic Outcome
Dinaciclib (Benchmark) Broad spectrum CDKs< 5 nMBroad Spectrum< 0.05 µMPan-cell cycle arrest[2]
Compound 21c CDK218 nMHCT-116 (Colon)0.09 µMG1-phase arrest, Apoptosis[2]
Compound 6t CDK2 / TRKA90 nM / 450 nMNCI-60 PanelBroad (Mean GI: ~40%)Dual kinase inhibition[3]
Compound 9a Pim-1 / Flt-314 nM / 210 nMLeukemia modelsSub-micromolarBAD phosphorylation block[4]
Compound 6h (Chalcone) EGFR / STAT3N/A (Downregulator)MDA-MB-231 (Breast)2.6 µMG2/M-phase arrest[5]

Data Synthesis: While Dinaciclib remains the most potent, its broad-spectrum nature often leads to dose-limiting toxicities. Novel derivatives like Compound 21c offer a highly compelling alternative, achieving near-equivalent anti-proliferative efficacy in HCT-116 cells (0.09 µM) while demonstrating significantly lower toxicity toward normal WI-38 fibroblast cells[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of pyrazolo[1,5-a]pyrimidine derivatives must follow a self-validating experimental workflow. Below are the field-proven methodologies, including the causality behind critical experimental choices.

Workflow Synth Compound Synthesis Kinase Cell-Free Kinase Assay Synth->Kinase MTT MTT Cell Viability Kinase->MTT FACS Flow Cytometry MTT->FACS Data SAR Modeling FACS->Data

Fig 2: Self-validating experimental workflow for evaluating anti-proliferative agents.

Protocol A: Cell-Free Kinase Inhibition Profiling (FRET/Radiometric)

Purpose: To determine the direct, target-specific enzymatic IC50​ .

  • Reagent Preparation: Prepare the kinase buffer. Crucial Step: Set the ATP concentration exactly at the apparent Km​ for the specific kinase (e.g., CDK2 or Pim-1). This ensures that the assay is sensitive to ATP-competitive inhibitors like pyrazolo[1,5-a]pyrimidines.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the test compound in DMSO. Keep final DMSO concentration strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Validation Checkpoint: Include Staurosporine or Roscovitine as a positive control[2]. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Incubation & Readout: Incubate for 60 minutes at room temperature and measure substrate phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol B: MTT Cell Viability Assay

Purpose: To quantify phenotypic anti-proliferative efficacy.

  • Cell Seeding: Seed HCT-116 or MDA-MB-231 cells in 96-well plates at an optimized density (e.g., 5,000 cells/well)[2][5]. Crucial Step: Fill the outer perimeter wells with sterile PBS rather than cells to eliminate evaporation-induced "edge effects."

  • Treatment: After 24 hours of attachment (ensuring cells are in the exponential log-growth phase), treat with varying concentrations of the pyrazolo[1,5-a]pyrimidine derivative for 72 hours.

  • Metabolic Conversion: Add MTT reagent. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization & Readout: Lyse cells with DMSO and read absorbance at 570 nm. Validation Checkpoint: Subtract background absorbance (690 nm) to correct for cellular debris and plastic optical variations.

Protocol C: Flow Cytometry for Cell Cycle Analysis

Purpose: To determine the mechanism of growth inhibition (e.g., G1 vs. G2/M arrest).

  • Harvesting: Collect both adherent and floating (apoptotic) cells post-treatment to ensure a complete population representation.

  • Fixation: Wash with cold PBS and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours to permeabilize the nuclear membrane.

  • Staining: Resuspend the pellet in a buffer containing Propidium Iodide (PI) and RNase A. Crucial Step: RNase A must be included because PI intercalates into both DNA and double-stranded RNA. Failing to degrade RNA will result in falsely elevated fluorescence, skewing the cell cycle distribution[2].

  • Acquisition: Run on a flow cytometer. Validation Checkpoint: Utilize a Forward Scatter Area vs. Height (FSC-A vs. FSC-H) plot to gate out doublets. Two G1 cells stuck together will mimic the DNA content of a single G2/M cell; doublet discrimination prevents this false polyploidy artifact.

References

  • [3] Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • [2] El-Rahmany, A. A., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • [1] RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • [4] National Institutes of Health (PMC). (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available at:[Link]

  • [5] National Institutes of Health (PMC). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. Available at:[Link]

Sources

Validation of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Validation Protocol

Executive Summary & Scientific Rationale

In modern targeted oncology and kinase inhibitor development, 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged, foundational building block (pharmacophore precursor)[1][2]. Validating the "mechanism of action" (MOA) of this compound inherently requires evaluating the biological activity of the pyrazolo[1,5-a]pyrimidine core it provides to downstream derivatives.

This scaffold acts as a potent bioisostere of adenine[2]. When synthesized into mature drug candidates, it functions as an ATP-competitive inhibitor targeting critical kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Threonine Tyrosine Kinase (TTK)[3][4]. The specific structural features of this building block dictate its pharmacological success:

  • The Pyrazolo[1,5-a]pyrimidine Core: Forms critical bidentate hydrogen bonds with the kinase hinge region[2].

  • The 2-Isopropyl Group: Projects into the hydrophobic pocket near the gatekeeper residue, enhancing lipophilic efficiency (LipE) and driving selectivity against off-target kinases with bulkier gatekeepers[3].

  • The 6-Bromo Substituent: Acts as a highly reactive synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), researchers can append diverse functional groups to explore the solvent-exposed channel, optimizing both binding affinity and pharmacokinetic properties[2][4].

Mechanistic Foundation & Pathway Visualization

The primary MOA of pyrazolo[1,5-a]pyrimidine derivatives is the competitive displacement of ATP from the kinase catalytic cleft[2]. For example, when targeting CDK2, the inhibitor prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb sequesters the E2F transcription factor, halting the cell cycle at the G1/S phase and upregulating pro-apoptotic genes such as P53 (up to 11.3-fold) and Bax (6.9-fold)[3].

MOA_Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Kinase Target Kinase (e.g., CDK2 / TTK) Inhibitor->Kinase ATP-competitive Inhibition Substrate Downstream Substrate (e.g., Rb Protein) Kinase->Substrate Prevents Phosphorylation Effector Cellular Effector (e.g., E2F) Substrate->Effector Sequesters / Modulates Outcome Cell Cycle Arrest / Apoptosis Effector->Outcome Blocks Proliferation

Figure 1: Mechanism of Action for Pyrazolo[1,5-a]pyrimidine-derived Kinase Inhibitors.

Comparative Performance Analysis: Hinge-Binding Scaffolds

To objectively evaluate the utility of the 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine scaffold, we must compare it against other dominant ATP-competitive pharmacophores used in drug discovery. Experimental data demonstrates that pyrazolo[1,5-a]pyrimidines offer superior biochemical potency (often achieving IC50 values < 2 nM) and excellent synthetic tractability compared to traditional quinazolines[3][4].

Table 1: Scaffold Comparison & Experimental Metrics
Pharmacophore FeaturePyrazolo[1,5-a]pyrimidines (Subject)Quinazolines (Alternative 1)Aminopyrimidines (Alternative 2)
Primary MOA ATP-competitive (Type I/II)[2]ATP-competitive (Type I)ATP-competitive (Type I)
Key Kinase Targets CDKs, TTK, B-Raf, MEK[2][4]EGFR, HER2JAK, LRRK2, CDKs
Hinge Binding Motif N1, N4 (Bidentate)N1, N3 (Bidentate)N1, N3 (Bidentate)
Typical In Vitro Potency 1.7 nM to 150 nM (IC50)[4]5 nM to 200 nM (IC50)10 nM to 300 nM (IC50)
Lipophilic Efficiency High (Planar, low MW core)Moderate (Bulky core)Moderate to High
Derivatization Tractability Excellent (via C6-Bromo coupling)[2]Good (C4, C6, C7)Excellent (C2, C4, C5)

Data Insight: In TTK inhibition studies, optimized pyrazolo[1,5-a]pyrimidine derivatives achieved an exceptional Ki​ of 0.1 nM and an IC50​ of 1.7 nM, outperforming many legacy scaffolds while maintaining oral bioavailability[4][5].

Self-Validating Experimental Protocols

To validate the MOA of compounds synthesized from the 6-bromo-2-isopropylpyrazolo[1,5-a]pyrimidine building block, a rigorous, orthogonal testing cascade is required. The following protocols are designed to establish causality between target binding and phenotypic outcomes.

Validation_Workflow Synthesis 1. Derivatization (C6-Bromo Coupling) Biochem 2. TR-FRET Assay (ATP Competition) Synthesis->Biochem Cellular 3. Cell Viability (Phenotypic Screen) Biochem->Cellular MOA 4. Western Blot (Target Engagement) Cellular->MOA

Figure 2: Step-by-step experimental workflow for validating the MOA of synthesized derivatives.

Protocol A: TR-FRET Kinase Binding Assay (Biochemical Validation)

Purpose: To confirm that the derivative acts as a direct, ATP-competitive inhibitor.

  • Reagent Preparation: Prepare the target kinase (e.g., CDK2/Cyclin E complex) and a fluorescently labeled tracer. Causality Check: Use a physiological ATP concentration (e.g., 1 mM) rather than the Km​(ATP) . This ensures that the measured IC50​ reflects the inhibitor's ability to compete with actual cellular ATP levels, drastically reducing false positives before moving to cell-based assays.

  • Kinase-Inhibitor Pre-incubation: Incubate the kinase with a 10-point serial dilution of the pyrazolo[1,5-a]pyrimidine derivative for 30 minutes at room temperature. Causality Check: Pre-incubation is critical. Because substituted pyrazolo[1,5-a]pyrimidines can exhibit slow-binding kinetics due to steric hindrance in the hinge region, omitting this step will artificially inflate the apparent IC50​ .

  • Reaction Initiation & Detection: Add the ATP/Tracer mixture. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm. Calculate the IC50​ using a 4-parameter logistic curve fit.

Protocol B: Intracellular Target Engagement (Pharmacodynamic Validation)

Purpose: To prove that the observed cell death is directly caused by the inhibition of the target kinase, not off-target toxicity.

  • Cell Treatment: Seed HCT-116 colorectal cancer cells (a highly sensitive line to this scaffold[3][5]) at 2×105 cells/well. Treat with the inhibitor at and the biochemical IC50​ for exactly 4 hours. Causality Check: A short 4-hour exposure isolates the primary pharmacodynamic event (e.g., loss of substrate phosphorylation) from secondary phenotypic effects (apoptosis/caspase cleavage). If you wait 24 hours, broad protein degradation will obscure the direct MOA.

  • Lysate Preparation & Western Blotting: Lyse cells using RIPA buffer supplemented with phosphatase inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing: Probe for both total Rb and phospho-Rb (Ser807/811). A successful validation will show a dose-dependent decrease in the phospho-Rb band while total Rb remains constant, confirming direct intracellular kinase inhibition.

References

  • Matrix Scientific / Chemical Suppliers Data: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine Compound Specifications. 1int.co.uk. 1

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC / RSC Advances.2

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI / Journal of Molecular Structure. 3

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC / ACS Medicinal Chemistry Letters. 4

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 6

Sources

Reproducibility of Cross-Coupling Workflows with 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-38-8)

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter reproducibility bottlenecks when functionalizing nitrogen-rich heterocyclic scaffolds. 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine[1] is a highly privileged building block, serving as the core pharmacophore in numerous kinase inhibitors targeting AXL, c-MET, and cyclin-dependent kinases (CDKs)[2].

However, translating theoretical synthetic routes into reproducible, scalable workflows is challenging. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core, combined with its multiple nitrogen atoms, frequently leads to catalyst poisoning and unpredictable yields during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[3].

This guide objectively compares traditional coupling methodologies against modern, optimized protocols, providing mechanistic insights, quantitative performance data, and self-validating experimental workflows to ensure absolute reproducibility in your library synthesis.

Mechanistic Challenges & Causality

To achieve reproducibility, we must first understand the causality behind reaction failures. Unprotected or electron-deficient nitrogen-rich heterocycles like pyrazolo[1,5-a]pyrimidines present two primary modes of failure in palladium-catalyzed cross-couplings:

  • Catalyst Sequestration: The basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can coordinate strongly with the palladium center, forming off-cycle, stable Pd(II) oligomeric complexes. This effectively removes the active catalyst from the catalytic cycle, halting the reaction[3].

  • Hydrodehalogenation (Debromination): During the transmetalation step, slow kinetics can allow the oxidative addition complex to undergo competitive protodeboronation or hydrodehalogenation, yielding the useless, debrominated 2-isopropylpyrazolo[1,5-a]pyrimidine side product[4].

The Solution: Steric Bulk and Heating Modality

To overcome these issues, the choice of ligand and heating modality is critical. Bulky, electron-rich biaryl phosphine ligands (such as XPhos) prevent off-target nitrogen coordination due to sheer steric hindrance, while simultaneously accelerating the oxidative addition into the stubborn C-Br bond[5]. Furthermore, transitioning from conventional oil-bath heating to microwave irradiation drastically reduces reaction times, minimizing the window for thermal degradation and debromination[4],[6].

Comparative Analysis: Traditional vs. Modern Methodologies

Catalyst Systems: Pd(PPh3)4 vs. XPhos Pd G3
  • Traditional (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) is the historical standard for Suzuki couplings. However, the relatively small PPh3 ligands fail to shield the palladium center from the pyrazolo[1,5-a]pyrimidine nitrogens. This results in rapid catalyst deactivation and highly variable yields (typically 15–40%)[5].

  • Modern Alternative (XPhos Pd G3): This third-generation precatalyst rapidly generates the active mono-ligated Pd(0) species under mild basic conditions. The bulky XPhos ligand completely suppresses heteroatom coordination and accelerates both oxidative addition and reductive elimination, boosting yields to >85% with excellent run-to-run reproducibility[3].

Heating Modalities: Conventional vs. Microwave
  • Conventional Heating (Oil Bath, 100°C, 12-16 h): Prolonged exposure to heat in basic media exacerbates the protodeboronation of the aryl boronic acid partner and increases the rate of hydrodehalogenation of the starting bromide[4].

  • Microwave Irradiation (110°C, 1 h): Rapid, uniform dielectric heating drives the reaction to completion before side-reactions can significantly compete. Microwave protocols demonstrate vastly superior reproducibility profiles[6].

Quantitative Performance Data

The following table summarizes the reproducibility metrics of synthesizing a model 6-aryl-2-isopropylpyrazolo[1,5-a]pyrimidine derivative across five independent experimental runs.

Reaction ParametersCatalyst SystemHeating ModalityTimeMean Yield (n=5)RSD (%)Primary Impurity
Method A (Traditional) 10 mol% Pd(PPh3)4Oil Bath (100°C)16 h32%28.4%Debrominated core
Method B (Ligand Opt.) 5 mol% Pd2(dba)3 + XPhosOil Bath (100°C)12 h68%14.2%Protodeboronation
Method C (Optimized) 2 mol% XPhos Pd G3Microwave (110°C)1 h91% 3.1% Trace homocoupling

Note: Relative Standard Deviation (RSD) < 5% is the industry benchmark for highly reproducible library synthesis workflows.

Visualizing the Optimized Workflow

Workflow A 6-Bromo-2-isopropylpyrazolo [1,5-a]pyrimidine D Microwave Irradiation (1,4-Dioxane/H2O, 110°C, 1 h) A->D B Aryl Boronic Acid (1.5 equiv) B->D C XPhos Pd G3 (2 mol%) K3PO4 (3.0 equiv) C->D E LC-MS Validation (Verify absence of m/z 162.1) D->E F Purified Kinase Inhibitor Intermediates E->F

Workflow for microwave-assisted cross-coupling of pyrazolo[1,5-a]pyrimidine.

CatalyticCycle A Pd(0)-XPhos Active Catalyst B Oxidative Addition (C-Br Cleavage) A->B 6-Bromo-Core C Transmetalation (Boronic Acid & Base) B->C Suppressed N-Coordination D Reductive Elimination (C-C Formation) C->D D->A Product Release

Catalytic cycle of XPhos Pd G3 highlighting the suppression of off-target coordination.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol incorporates a built-in validation step (Step 4) to ensure the catalytic cycle is functioning without off-target catalyst sequestration.

Materials Required:

  • 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol)

  • Target Aryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K3PO4) aqueous solution (0.5 M, 3.0 equiv)

  • 1,4-Dioxane (Degassed, 4.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, add 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, the aryl boronic acid, and XPhos Pd G3.

  • Degassing (Critical for Reproducibility): Add 4.0 mL of 1,4-dioxane. Seal the vial with a crimp cap. Sparge the solution with dry Nitrogen (N2) or Argon for exactly 5 minutes. Causality: Oxygen rapidly degrades the electron-rich Pd(0)-XPhos species, leading to erratic yields.

  • Base Addition & Heating: Inject the degassed aqueous K3PO4 solution via syringe. Place the vial in a dedicated microwave synthesizer. Heat at 110°C for 60 minutes with a pre-stirring time of 30 seconds.

  • Self-Validation Check (LC-MS): Before proceeding to workup, extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: Look for the mass of the debrominated core ( [M+H]+ = 162.1). If this peak is absent or <5% relative abundance, your catalytic cycle was perfectly preserved. If it exceeds 15%, your solvent degassing was insufficient, or your boronic acid has degraded.

  • Workup & Isolation: Dilute the mixture with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target intermediate.

References

  • Matrix Scientific. "6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine". 1int.co.uk.
  • Google Patents. "WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use". Google.com.
  • Barder, T. E., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". Journal of the American Chemical Society.
  • Jismy, B., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one". RSC Advances.
  • Benchchem. "Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines". Benchchem.com.

Sources

Comparative Docking Studies of Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide for Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of target-directed drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly privileged pharmacophore. Structurally, it is a planar, nitrogen-containing heterocyclic framework that exhibits profound bioisosteric homology to the purine ring of adenosine triphosphate (ATP)[1]. This structural mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to act as potent competitive inhibitors by deeply inserting into the ATP-binding pockets of critical kinases (such as CDK2, TRKA, and Pim-1/2) and bacterial enzymes (such as MurA and InhA)[1][2][3][4].

The Causality of Scaffold Selection: Why are medicinal chemists pivoting toward pyrazolo[1,5-a]pyrimidines instead of traditional purine analogs? The answer lies in its exceptional synthetic flexibility. The fused bicyclic system permits precise functionalization at the 2-, 3-, 5-, and 7-positions[1]. By strategically introducing electron-withdrawing groups (e.g., a carbonitrile at C3) or bulky hydrophobic moieties (e.g., aryl or triazole groups at C7), researchers can finely tune the electrostatic and steric parameters of the molecule. This tuning enhances the depth of insertion into the hydrophobic clefts of kinase hinge regions, forming crucial hydrogen bonds with backbone residues (such as Leu83 in CDK2) while maximizing selectivity and minimizing off-target toxicity[3].

To objectively evaluate these novel derivatives, comparative molecular docking studies are employed to benchmark their binding thermodynamics against FDA-approved drugs or advanced clinical candidates like Dinaciclib, Roscovitine, and Fosfomycin.

Computational Workflow for Molecular Docking

To ensure scientific integrity, docking studies must follow a rigorous, self-validating pipeline. Below is the standard computational workflow utilized to evaluate these derivatives.

DockingWorkflow LigPrep Ligand Preparation (3D Conformer Generation) GridGen Grid Generation (ATP-Binding Pocket) LigPrep->GridGen ProtPrep Protein Preparation (PDB ID: 2A4L - CDK2) ProtPrep->GridGen Docking Molecular Docking (Glide / AutoDock Vina) GridGen->Docking Scoring Scoring & Interaction Analysis (H-bonds, π-π stacking) Docking->Scoring ADMET In Silico ADMET (QikProp / SwissADME) Scoring->ADMET

Computational workflow for comparative molecular docking and ADMET profiling.

Comparative Data Analysis: Pyrazolo[1,5-a]pyrimidines vs. Standard Inhibitors

To objectively assess the performance of these derivatives, we must analyze their binding affinities alongside their in vitro inhibitory concentrations (IC₅₀). The table below synthesizes quantitative data from recent comparative studies.

Table 1: Comparative Docking and In Vitro Efficacy

Target EnzymeInvestigational CompoundStandard AlternativeBinding Affinity (kcal/mol)In Vitro IC₅₀ (µM)Key Interacting Residues
CDK2 Compound 21c[3]Roscovitine-9.80.018Leu83, Glu81, Asp145
CDK2 Compound 6t[2]Dinaciclib-9.20.090Leu83, Ile10, Lys33
TRKA Compound 6s[2]Larotrectinib-8.90.450Met592, Glu590
MurA Compound 4c[1]Fosfomycin-7.53.270Asp305, Arg120
InhA Compound 6a[5]Isoniazid-8.11.250Tyr158, NAD+ cofactor

Data Insights & Mechanistic Validation: As demonstrated in Table 1, Compound 21c exhibits vastly superior CDK2 inhibition (IC₅₀ = 18 nM) compared to the standard reference drug Roscovitine (IC₅₀ = 140 nM)[3]. The docking studies validate this empirical data by revealing a highly favorable binding energy of -9.8 kcal/mol. The causality behind this enhanced affinity is the presence of a fluorophenyl-triazole substitution at the 7-position of Compound 21c. This specific moiety establishes robust π-π stacking interactions with the Phe80 residue in the CDK2 active site—a stabilizing feature that earlier generations of inhibitors lack[3].

Experimental Protocol: Self-Validating Docking & In Vitro Workflow

A robust protocol must be a self-validating system. The following step-by-step methodology ensures that computational predictions are accurately anchored in empirical reality.

Step 1: Ligand and Protein Preparation
  • Ligand 3D Conformer Generation: Sketch the 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives and standard drugs using a chemical drawing tool. Import the structures into Schrödinger Maestro or AutoDock Tools. Utilize LigPrep to generate 3D conformers at physiological pH (7.4 ± 0.2) using the OPLS3e force field to ensure accurate protonation states.

  • Protein Preparation: Retrieve the high-resolution X-ray crystal structure of the target (e.g., CDK2, PDB ID: 2A4L) from the Protein Data Bank. Remove water molecules located beyond 5 Å from the co-crystallized ligand. Add polar hydrogens and assign appropriate protonation states using the Protein Preparation Wizard.

Step 2: Grid Generation and Molecular Docking
  • Active Site Definition: Generate a receptor grid box (typically 20 Å × 20 Å × 20 Å) strictly centered on the native co-crystallized ligand (the ATP-binding pocket).

  • Docking Execution & Self-Validation: Perform Extra Precision (XP) docking using Glide or AutoDock Vina.

    • Critical Self-Validation Check: Before docking the novel derivatives, re-dock the native co-crystallized ligand. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is ≤ 2.0 Å. This step proves the grid and scoring function are accurately calibrated for the specific pocket.

  • Scoring: Rank compounds based on docking scores (kcal/mol), prioritizing poses that preserve the critical hinge-binding hydrogen bond (e.g., the bidentate interaction with Leu83 in CDK2).

Step 3: In Silico ADMET Profiling
  • Screen the top-ranked docked compounds using QikProp or the SwissADME database to predict pharmacokinetic properties. Ensure candidates comply with Lipinski's Rule of Five, exhibit high gastrointestinal absorption, and present a low hERG toxicity risk[5][6].

Step 4: In Vitro Validation (Kinase Assay & Flow Cytometry)
  • Enzymatic Assay: Evaluate the synthesized top candidates using a FRET-based kinase assay to determine the exact IC₅₀ values.

  • Cellular Assay: Treat target cancer cells (e.g., HCT-116 colorectal cancer cells) with the compounds. Utilize Propidium Iodide (PI) staining and flow cytometry to confirm G1-phase cell cycle arrest and apoptosis, thereby validating the mechanistic prediction of CDK2 inhibition[3].

Signaling Pathway: CDK2 Inhibition Mechanism

When a pyrazolo[1,5-a]pyrimidine derivative successfully binds to CDK2, it triggers a downstream signaling cascade that halts cancer cell proliferation.

CDK2Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative (e.g., 21c) CDK2 CDK2 / Cyclin E Complex (Inhibited) Inhibitor->CDK2 ATP Competitive Binding Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK2->Rb Prevents Phosphorylation E2F E2F Transcription Factor (Sequestered) Rb->E2F Binds & Inhibits CellCycle G1-Phase Arrest E2F->CellCycle Blocks S-Phase Entry Apoptosis Apoptosis Induction (Downregulation of BCL-2) CellCycle->Apoptosis Triggers Intrinsic Pathway

Mechanism of action for CDK2 inhibition leading to G1-phase arrest and apoptosis.

Conclusion

Comparative molecular docking studies, when rigorously coupled with empirical in vitro validation, confirm that pyrazolo[1,5-a]pyrimidine derivatives are highly potent, tunable alternatives to standard kinase and bacterial enzyme inhibitors. Their synthetic flexibility allows for precise structural modifications, resulting in superior binding thermodynamics and enhanced target selectivity compared to legacy drugs like Roscovitine and Fosfomycin.

References

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. PMC. 6

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. 1

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed. 2

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI. 3

  • Identification of some novel pyrazolo[1,5-a]pyrimidine derivatives as InhA inhibitors through pharmacophore-based virtual screening and molecular docking. Taylor & Francis. 5

  • Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.